molecular formula C11H14N2OSi B1356790 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide CAS No. 499193-54-3

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Cat. No.: B1356790
CAS No.: 499193-54-3
M. Wt: 218.33 g/mol
InChI Key: OGACQPYTBNGLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a useful research compound. Its molecular formula is C11H14N2OSi and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGACQPYTBNGLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592075
Record name 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499193-54-3
Record name 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine-based molecular scaffolds are cornerstones in the landscape of medicinal chemistry and materials science, valued for their unique electronic properties and their prevalence in biologically active compounds.[1] The target molecule, 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, represents a highly functionalized and versatile building block. Its structure incorporates three key features: a pyridine-2-carboxamide moiety, a common pharmacophore with defined hydrogen bonding capabilities[2]; an ethynyl group, which serves as a rigid linker and participates in further transformations like 'click' chemistry[3]; and a trimethylsilyl (TMS) protecting group, which ensures stability and allows for selective deprotection to reveal a terminal alkyne for subsequent coupling reactions.[4][5]

This guide provides an in-depth, technically-grounded narrative for the synthesis of this compound. We will dissect the strategic considerations behind the chosen synthetic route, elucidate the mechanisms of the key transformations, and provide detailed, field-proven protocols. The synthesis hinges on a robust and widely-utilized cross-coupling reaction—the Sonogashira coupling—to construct the core C-C bond between the pyridine ring and the alkyne.[6]

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a convergent strategy. The primary disconnection is at the C-C bond between the pyridine ring and the alkyne, pointing to a Sonogashira cross-coupling reaction. This approach is advantageous as it allows for the late-stage introduction of the sensitive ethynyl moiety.

The amide functionality can be installed either before or after the coupling reaction. For this guide, we will focus on a strategy where the amide is present in the pyridine precursor, which simplifies the final purification steps. This leads to two key synthons: (trimethylsilyl)acetylene and a suitable 3-halo-pyridine-2-carboxamide. 3-Bromo-2-pyridinecarboxamide is selected as the ideal coupling partner due to the favorable reactivity of aryl bromides in palladium-catalyzed reactions.[7]

G Target 3-(trimethylsilanylethynyl)-pyridine-2-carboxylic acid amide Disconnect1 C(sp)-C(sp2) Bond Formation (Sonogashira Coupling) Target->Disconnect1 Synthon1 3-Bromo-pyridine-2-carboxamide Disconnect1->Synthon1 Synthon2 (Trimethylsilyl)acetylene Disconnect1->Synthon2 Disconnect2 Amidation Synthon1->Disconnect2 Precursor1 3-Bromo-2-pyridinecarboxylic Acid Disconnect2->Precursor1 Disconnect3 Carboxylation Precursor1->Disconnect3 StartingMaterial 3-Bromopyridine Disconnect3->StartingMaterial G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(C≡CR') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product Ar-C≡CR' Transmetal->RedElim CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide CuAcetylide->Transmetal Alkyne R'-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide ArX Ar-X ArX->OxAdd

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol: Synthesis of this compound
  • Reagents & Setup: A Schlenk flask is charged with 3-bromo-2-pyridinecarboxamide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Reagent Addition: Anhydrous and degassed triethylamine and THF (as co-solvent) are added via cannula. The mixture is stirred to give a suspension. (Trimethylsilyl)acetylene (1.5 eq.) is then added dropwise via syringe.

  • Reaction Conditions: The reaction mixture is heated to 50-60 °C and stirred under the inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane or ethyl acetate and washed with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford this compound as a pure solid.

Causality & Experimental Insights
  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields. [7]* Degassed Solvents: Solvents, particularly amines like triethylamine, can dissolve oxygen, which can interfere with the catalytic cycle. Degassing via sparging with an inert gas or freeze-pump-thaw cycles is essential.

  • Role of Copper(I): The copper co-catalyst facilitates the deprotonation of the alkyne and forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [6]* Excess Alkyne: A slight excess of the (trimethylsilyl)acetylene is used to drive the reaction to completion and to compensate for any potential homocoupling (Glaser coupling) side reactions.

Part III: Optional Deprotection of the Trimethylsilyl Group

The TMS group is a versatile protecting group for terminal alkynes. [4]Its removal regenerates the terminal alkyne, which can be used in further synthetic transformations. This deprotection is typically achieved under mild basic or fluoride-mediated conditions. [5][8]

Experimental Protocol: Synthesis of 3-ethynyl-pyridine-2-carboxylic acid amide
  • Setup: this compound (1.0 eq.) is dissolved in methanol in a round-bottom flask.

  • Reaction: A catalytic amount of potassium carbonate (K₂CO₃, 0.2 eq.) is added. [8]3. Conditions: The mixture is stirred at room temperature for 1-3 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Work-up & Isolation: The solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water to remove the inorganic base. The organic layer is dried, filtered, and concentrated to yield 3-ethynyl-pyridine-2-carboxylic acid amide.

Summary of Quantitative Data

Compound NameFormulaMol. Weight ( g/mol )Key Role
3-BromopyridineC₅H₄BrN157.99Starting Material
3-Bromo-2-pyridinecarboxamideC₆H₅BrN₂O201.02Coupling Precursor
(Trimethylsilyl)acetyleneC₅H₁₀Si98.22Alkyne Source
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90Catalyst
Copper(I) IodideCuI190.45Co-catalyst
TriethylamineC₆H₁₅N101.19Base / Solvent
Target Product C₁₁H₁₄N₂OSi 234.33 Final Product

Overall Workflow

G Start 3-Bromopyridine Step1 1. LDA, -78°C 2. CO₂(s) Start->Step1 Intermediate1 3-Bromo-2-pyridinecarboxylic Acid Step1->Intermediate1 Step2 1. SOCl₂, reflux 2. NH₄OH(aq) Intermediate1->Step2 Intermediate2 3-Bromo-2-pyridinecarboxamide Step2->Intermediate2 Step3 Sonogashira Coupling: (CH₃)₃SiC≡CH Pd(PPh₃)₂Cl₂, CuI, Et₃N Intermediate2->Step3 Product 3-(trimethylsilanylethynyl)-pyridine-2-carboxylic acid amide Step3->Product Step4 Optional Deprotection: K₂CO₃, MeOH Product->Step4 FinalProduct 3-Ethynyl-pyridine-2-carboxylic acid amide Step4->FinalProduct

Caption: Overall synthetic workflow diagram.

References

  • ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne. [Link]

  • Reddy, B. V. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • LookChem. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Wang, C. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • ChemSynthesis. 3-Ethynylpyridine. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Organic Syntheses. 3-aminopyridine. [Link]

  • Google Patents. WO2017043563A1 - Method for producing pyridinecarboxamide.
  • ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)
  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]

  • Legeida, I., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. [Link]

  • ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. [Link]

  • Der Pharma Chemica. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • J. Kráľová, et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 659-674. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-16. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, a molecule of interest in medicinal chemistry and materials science. The structure of this guide is designed to offer a logical and in-depth exploration of the compound, moving from its synthesis to its detailed analytical characterization.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a carboxamide group at the 2-position, and a trimethylsilylethynyl substituent at the 3-position. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. The pyridine ring is a common scaffold in pharmaceuticals, while the ethynyl moiety provides a rigid linker and a site for further chemical modification. The trimethylsilyl (TMS) group is often employed as a protecting group for the terminal alkyne, which can be readily removed to allow for subsequent coupling reactions.

Molecular Structure and Properties

A fundamental understanding of the molecular structure is paramount for any characterization study.

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OSi
Molecular Weight 218.33 g/mol
CAS Number 499193-54-3

Synthesis

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices

The choice of a Sonogashira coupling is dictated by its high efficiency and functional group tolerance under relatively mild conditions. The starting material, a 3-halopyridine-2-carboxamide (typically 3-bromo- or 3-iodopyridine-2-carboxamide), provides the necessary electrophilic partner. Trimethylsilylacetylene serves as the nucleophilic alkyne source. The palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst, usually CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is required to act as a scavenger for the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne.

Sonogashira_Coupling cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalyst Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Cu-C≡C-TMS Cu-C≡C-TMS Cu-C≡C-TMS Ar-Pd(II)-C≡C-TMS Ar-Pd(II)-C≡C-TMS Transmetalation->Ar-Pd(II)-C≡C-TMS Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-TMS->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-TMS Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination H-C≡C-TMS, Base Alkyne\nCoordination->Cu-C≡C-TMS Cu-C≡C-TMS->Transmetalation

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a self-validating system, where successful product formation confirms the efficacy of the chosen reagents and conditions.

Materials:

  • 3-Bromo-pyridine-2-carboxylic acid amide

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an argon/nitrogen inlet, add 3-bromo-pyridine-2-carboxylic acid amide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. Then, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number and chemical environment of the protons.

    • The protons of the trimethylsilyl group will appear as a sharp singlet at approximately 0.2-0.3 ppm.

    • The protons of the pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns being characteristic of the substitution pattern.

    • The amide protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

    • The carbons of the trimethylsilyl group will appear at a high field (around 0 ppm).

    • The acetylenic carbons will resonate in the range of 90-110 ppm.

    • The pyridine ring carbons will appear in the aromatic region (120-150 ppm).

    • The carbonyl carbon of the amide group will be observed at a lower field (around 160-170 ppm). Based on data for a similar compound, 3-((trimethylsilyl)ethynyl)pyridine, the acetylenic carbons are expected around 95 and 105 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amide) 3400-3100 (often two bands for a primary amide)
C≡C stretch (alkyne) 2175-2100
C=O stretch (amide) ~1680-1630
C=N, C=C stretch (pyridine) ~1600-1450
Si-C stretch ~1250 and ~840
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.33 g/mol ).

  • Fragmentation Pattern: Characteristic fragment ions would include the loss of a methyl group from the TMS moiety ([M-15]⁺), and fragmentation of the pyridine ring and the amide group. The presence of the trimethylsilyl group often leads to characteristic ions at m/z 73 ([Si(CH₃)₃]⁺).[2]

Potential Applications

The structural features of this compound make it a versatile intermediate in several areas of research:

  • Drug Discovery: The pyridine-2-carboxamide scaffold is present in numerous bioactive molecules. The ethynyl group can be further functionalized, for example, via "click" chemistry or other coupling reactions, to generate libraries of compounds for screening against various biological targets.

  • Materials Science: The rigid, linear nature of the ethynyl linker and the potential for creating extended conjugated systems make this compound a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Coordination Chemistry: The pyridine nitrogen and the amide group can act as ligands for metal ions, allowing for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The presented Sonogashira coupling protocol provides a reliable method for its preparation. The detailed description of the expected spectroscopic data serves as a benchmark for researchers working with this compound. The unique structural features of this molecule open up numerous possibilities for its application in diverse fields of chemical research and development.

References

  • PubChem. Compound Summary for CID 17998782, this compound. National Center for Biotechnology Information. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • SpectraBase. 3-((Trimethylsilyl)ethynyl)pyridine. [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

Sources

Spectroscopic data for 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Introduction

In the landscape of modern drug discovery and materials science, pyridine derivatives serve as foundational scaffolds for developing novel therapeutic agents and functional materials. The compound this compound is a molecule of significant interest, combining the aromatic, coordinating properties of a pyridine ring with the structural rigidity of an ethynyl linker and the synthetic versatility of a trimethylsilyl (TMS) protecting group. Its primary amide functionality further offers a key site for hydrogen bonding and potential biological interactions.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. As experimental data for this specific molecule is not widely published, this document serves as a foundational reference for researchers, synthesizing established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral characteristics. The insights herein are designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Functional Group Analysis

To accurately predict the spectroscopic profile, a thorough analysis of the molecular structure is paramount. The key functional groups and their electronic environments dictate the spectral output.

The structure is comprised of:

  • A pyridine ring , which is an electron-deficient aromatic system.

  • A primary carboxamide group (-CONH₂) at the 2-position, featuring a carbonyl group and N-H bonds capable of hydrogen bonding.

  • An ethynyl (alkyne) linker (-C≡C-) at the 3-position, which introduces rigidity.

  • A trimethylsilyl (TMS) group (-Si(CH₃)₃) capping the alkyne, a common protecting group in organic synthesis.

Caption: Figure 1: Annotated structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amide protons, and the TMS protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.

Rationale for Predictions:

  • Pyridine Protons (H-4, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. H-4 and H-5 will be further upfield, with their exact positions influenced by the electronic effects of the substituents. The coupling constants (J-values) between these adjacent protons will be in the typical range for aromatic systems (ortho, meta coupling).

  • Amide Protons (-NH₂): The two amide protons are diastereotopic and may appear as two separate broad signals, or a single broad signal, typically in the range of 7.5-8.5 ppm. Their broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

  • TMS Protons (-Si(CH₃)₃): The nine protons of the three methyl groups on the silicon atom are chemically equivalent and will appear as a sharp, strong singlet far upfield, typically around 0.2-0.3 ppm. This is a characteristic signature of a TMS group.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-68.4 - 8.6Doublet of doublets1H
Pyridine H-47.9 - 8.1Doublet of doublets1H
Pyridine H-57.3 - 7.5Triplet (or dd)1H
Amide -NH₂7.5 - 8.5Broad singlet2H
TMS -Si(CH₃)₃0.2 - 0.3Singlet9H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of adjacent atoms.[1][2][3]

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of 165-170 ppm, which is characteristic for this functional group.[2]

  • Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-155 ppm). The carbons directly attached to nitrogen (C-2 and C-6) are typically the most deshielded.

  • Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will have characteristic shifts between 80-105 ppm. The carbon attached to the pyridine ring will be at a slightly different shift than the one attached to the silicon atom.

  • TMS Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will appear as a single signal at a very upfield position, typically around 0 ppm.[4]

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide C=O165 - 170
Pyridine C-2150 - 155
Pyridine C-6148 - 152
Pyridine C-4135 - 140
Pyridine C-3125 - 130
Pyridine C-5120 - 125
Alkyne C-Si100 - 105
Alkyne C-Pyr90 - 95
TMS -CH₃-1 to 1

Predicted Infrared (IR) Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule based on their vibrational frequencies.

Rationale for Predictions:

  • N-H Stretching: The primary amide will show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.[5][6][7]

  • C=O Stretching: A very strong and sharp absorption for the amide carbonyl (Amide I band) is expected around 1650-1690 cm⁻¹.[5][6]

  • N-H Bending: The N-H bending vibration (Amide II band) will appear around 1600-1640 cm⁻¹.[6]

  • C≡C Stretching: The alkyne C≡C triple bond stretch is expected in the range of 2100-2200 cm⁻¹. This peak may be weak due to the symmetry of the substitution.[5]

  • C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the TMS group will be just below 3000 cm⁻¹.

  • Si-C Vibrations: Characteristic vibrations for the Si-C bonds of the TMS group are expected around 1250 cm⁻¹ (symmetric deformation) and 750-860 cm⁻¹ (rocking).

Table 3: Predicted Major IR Absorptions

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary AmideN-H Asymmetric Stretch~3350Medium
Primary AmideN-H Symmetric Stretch~3180Medium
Aromatic C-HC-H Stretch3050 - 3100Medium-Weak
TMS C-HC-H Stretch2960 - 2900Medium
AlkyneC≡C Stretch2150 - 2170Weak-Medium
Amide CarbonylC=O Stretch (Amide I)1670 - 1690Strong
Amide N-HN-H Bend (Amide II)1600 - 1640Medium
TMS Si-CH₃Symmetric Bend~1250Strong
TMS Si-CH₃Rocking760, 840Strong

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₁₁H₁₄N₂OSi), the molecular weight is 218.33 g/mol .

Rationale for Predictions:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 218.

  • Major Fragmentation: The most characteristic fragmentation in TMS-containing compounds is the loss of a methyl radical (-CH₃) to form a stable silicon-centered cation.[8][9][10][11] This will result in a prominent base peak at [M-15]⁺, or m/z = 203. Other likely fragmentations include cleavage of the amide group and fragmentation of the pyridine ring.

Figure 2: Predicted MS Fragmentation mol [C₁₁H₁₄N₂OSi]⁺ m/z = 218 m15 [M - CH₃]⁺ m/z = 203 mol->m15 - CH₃ m_amide Loss of CONH₂ mol->m_amide - CONH₂ m_tms Loss of Si(CH₃)₃ mol->m_tms - Si(CH₃)₃

Caption: Figure 2: Primary predicted fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrum Peaks

m/zPredicted Identity
218Molecular Ion [M]⁺
203[M - CH₃]⁺ (Base Peak)
174[M - CONH₂]⁺
145[M - Si(CH₃)₃]⁺
73[Si(CH₃)₃]⁺

Hypothetical Synthesis Workflow

A plausible and efficient method for the synthesis of the target compound would involve a Sonogashira coupling reaction. This well-established cross-coupling reaction is ideal for forming carbon-carbon bonds between sp² (aromatic) and sp (alkynyl) carbons.

Figure 3: Synthesis Workflow start 3-Bromo-pyridine-2-carboxylic acid amide catalyst Pd catalyst, Cu(I) cocatalyst, Base start->catalyst reagent Ethynyltrimethylsilane reagent->catalyst product Target Molecule catalyst->product

Sources

Crystal structure of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Foreword: Charting the Uncharted—A Practical Guide to Structural Elucidation

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, properties, and potential. The title compound, this compound, represents a confluence of three key chemical motifs: a pyridine core, common in pharmaceuticals; a rigid ethynyl linker, which offers defined spatial orientation; and a bulky trimethylsilyl group, which can influence solubility and crystal packing. While this molecule is commercially available, its crystal structure has not been publicly reported as of the time of this writing.

This guide, therefore, serves not as a retrospective analysis but as a forward-looking roadmap for the researcher. It is designed to provide the scientific rationale and detailed protocols necessary to move from a commercially available powder to a fully refined, publication-quality crystal structure. We will navigate the logical sequence from chemical synthesis to single-crystal growth and culminating in X-ray diffraction analysis. The causality behind each experimental choice will be explained, reflecting a field-proven approach to structural chemistry. This document is intended for researchers, scientists, and drug development professionals who seek to understand not just the "what" of a crystal structure, but the "how" and "why" of its determination.

Part 1: Proposed Synthesis of this compound

To obtain a pure, crystalline sample, a well-defined synthetic route is paramount. The most logical approach to the target molecule involves a Sonogashira cross-coupling reaction, a powerful and reliable method for forming C(sp²)-C(sp) bonds.[1][2][3] We will start from a halogenated pyridine precursor.

Rationale for Synthetic Strategy

The proposed synthesis begins with 3-bromo-pyridine-2-carboxylic acid. This starting material is chosen for its commercial availability and the reactivity of the bromine atom at the 3-position in palladium-catalyzed cross-coupling reactions. The synthesis proceeds in two key steps:

  • Sonogashira Coupling: The trimethylsilylethynyl group is installed by coupling 3-bromo-pyridine-2-carboxylic acid with ethynyltrimethylsilane. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a mild amine base.[4] The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2]

  • Amidation: The carboxylic acid functionality is then converted to the primary amide. This is a standard transformation, often achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) and then reacting it with ammonia or an ammonia equivalent.[5][6]

This sequence ensures the core scaffold is constructed efficiently before the final functional group conversion.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(trimethylsilylethynyl)picolinic acid

  • To a dry, argon-purged Schlenk flask, add 3-bromo-pyridine-2-carboxylic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed triethylamine (3.0 eq) and THF as the solvent.

  • To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(trimethylsilylethynyl)picolinic acid.

Step 2: Synthesis of this compound

  • Suspend the 3-(trimethylsilylethynyl)picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution gently for 30 minutes, or add a solution of aqueous ammonium hydroxide (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Amidation Start 3-Bromo-pyridine- 2-carboxylic acid Product1 3-(Trimethylsilylethynyl) picolinic acid Start->Product1 Pd(PPh₃)₂Cl₂, CuI, Et₃N Alkyne Ethynyltrimethylsilane Alkyne->Product1 Activation Acid Chloride Formation (Oxalyl Chloride, DMF) Product1->Activation FinalProduct 3-trimethylsilanylethynyl- pyridine-2-carboxylic acid amide Activation->FinalProduct Ammonia Ammonia Ammonia->FinalProduct Crystallization_Methods cluster_0 Slow Evaporation cluster_1 Vapor Diffusion cluster_2 Solvent Layering A Saturated Solution B Slow Evaporation A->B C Single Crystals B->C D Compound in Solvent 'A' F Diffusion of 'B' into 'A' D->F E Anti-Solvent 'B' (more volatile) E->F G Single Crystals F->G H Compound in Solvent 'A' J Interfacial Diffusion H->J I Layered Anti-Solvent 'B' I->J K Single Crystals J->K

Caption: Common techniques for single crystal growth.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks), the process of determining its atomic structure via SC-XRD can begin. [7]This non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions. [8]

Rationale for the SC-XRD Workflow

The workflow is a systematic process designed to go from a physical crystal to a refined 3D atomic model. [9]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. [7][10]This provides a 3D map of the diffraction intensities.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each unique reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. [7]

Experimental Protocol: SC-XRD Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling to 100 K with a stream of nitrogen gas to minimize radiation damage. [11]2. Data Collection:

    • The mounted crystal is centered in the X-ray beam of a diffractometer.

    • Initial diffraction frames are collected to determine the unit cell parameters and crystal quality.

    • A full data collection strategy is calculated to ensure high completeness and redundancy of the data. Data is typically collected over a range of 180-360° of crystal rotation.

  • Structure Solution and Refinement:

    • The space group is determined from the systematic absences in the diffraction data.

    • The structure is solved using software packages like SHELXT or SIR.

    • The resulting atomic model is refined using SHELXL or Olex2. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

  • Validation: The final structural model is validated using tools like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards. The key metrics are the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good refinement.

Visualization: SC-XRD Workflow

XRD_Workflow A Select & Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B C Data Reduction (Indexing, Integration, Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement (Least-Squares) D->E F Validation (checkCIF, R-factors) E->F G Final Structural Model (.cif file) F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Part 4: Predicted Structural Features and Analysis

While the experimental structure is yet to be determined, we can make expert predictions about its key features based on the vast repository of related structures in the Cambridge Structural Database (CSD). [12][13][14]The structure of the parent molecule, 2-pyridinecarboxamide (picolinamide), is well-characterized and serves as an excellent reference. [15][16]

Intramolecular Geometry

The molecule is expected to exhibit a nearly planar conformation. The dihedral angle between the pyridine ring and the amide group is likely to be small, typically less than 20°. [16]This planarity is a balance between steric hindrance and electronic conjugation. The C≡C triple bond will be linear, and the Si-C bond lengths will conform to standard values for organosilicon compounds.

ParameterPredicted Value RangeRationale
C(pyridine)-C(amide) Bond Length1.50 - 1.53 ÅStandard sp²-sp² single bond length.
C=O (amide) Bond Length1.22 - 1.25 ÅTypical double bond character.
C-N (amide) Bond Length1.32 - 1.35 ÅPartial double bond character due to resonance.
C≡C Bond Length1.18 - 1.21 ÅStandard triple bond length.
Dihedral Angle (Pyridine-Amide)5 - 20°Based on known picolinamide structures. [16]
Intermolecular Interactions: The Hydrogen Bonding Network

The dominant force in the crystal packing of picolinamide derivatives is hydrogen bonding. [15][16][17]The primary amide group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). Additionally, the pyridine nitrogen atom is a competent hydrogen bond acceptor.

We can predict the formation of robust hydrogen-bonded synthons. The most common and stable synthon for primary amides is the R²₂(8) ring motif , where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. [15]These dimers can then be linked into more extended networks, potentially involving the pyridine nitrogen. The bulky trimethylsilyl group will likely occupy significant volume, influencing how these hydrogen-bonded networks pack together in three dimensions and potentially leading to channels or layers in the crystal structure.

Visualization: Predicted Hydrogen Bonding

H_Bonding cluster_0 Predicted R²₂(8) Amide Dimer cluster_1 Potential Chain Formation mol1 Molecule A mol2 Molecule B (Inverted) mol1->mol2 N-H···O mol2->mol1 N-H···O mol3 Dimer 1 mol4 Dimer 2 mol3->mol4 C-H···N(pyridine) or other weak interactions

Caption: Predicted primary hydrogen bond synthon and packing.

Part 5: The Role of Computational Modeling

In modern structural science, computational methods are an indispensable partner to experimental techniques. [18]Crystal Structure Prediction (CSP) algorithms can generate an ensemble of energetically plausible crystal packing arrangements based solely on the 2D chemical structure. [19][20]

  • Energy Landscapes: CSP calculations produce a crystal energy landscape, ranking predicted structures by their relative lattice energies. The experimentally observed form should be among the most stable predicted structures. [20]* Polymorph Screening: These methods are invaluable for identifying potential polymorphs—different crystal structures of the same compound—which is a critical consideration in the pharmaceutical industry. [21]* Structure Validation: If an experimental structure is obtained, quantum chemical calculations (e.g., using Density Functional Theory, DFT) can be used to optimize the geometry and calculate intermolecular interaction energies, providing a deeper understanding of the forces that stabilize the crystal lattice. [18]

Part 6: Data Deposition and Reporting

A cornerstone of scientific integrity is the open sharing of data. All determined crystal structures should be deposited in a public repository.

  • The Cambridge Structural Database (CSD): The CSD, curated by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures. [12][22]* Deposition Process: The process is straightforward and web-based. [23][24][25]A Crystallographic Information File (CIF) is generated by the refinement software. This text file contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details. This file is uploaded to the CCDC's deposition service, where it is validated. [26][27]* Publication: Upon deposition, a unique CCDC number is assigned to each structure. This number must be included in any publication describing the structure, allowing readers to freely access the data and verify the results. [23]

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • UMass Dartmouth Library. Cambridge Structural Database. [Link]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link]

  • Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

  • Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications, 1(3), 30-34. [Link]

  • Gavezzotti, A. (2013). Computational studies of crystal structure and bonding. Structural Chemistry, 24(5), 1533-1553. [Link]

  • Day, G. M. Crystal structure prediction. University of Southampton. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. [Link]

  • Cambridge Crystallographic Data Centre. How to deposit a structure in the CSD. [Link]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International journal of pharmaceutics, 477(1-2), 353-366. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • Royal Society of Chemistry. Methods and applications of crystal structure prediction. [Link]

  • Nyman, J., & Day, G. M. (2015). Computational prediction of organic crystal structures and polymorphism. CrystEngComm, 17(29), 5454-5463. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]

  • Gabidullin, B., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E, 73(Pt 7), 1047–1051. [Link]

  • Gabidullin, B., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2110-2128. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2110-2128. [Link]

  • Delgado, G. E., et al. (2012). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Scientific Research Publishing. [Link]

  • EPFL. Guide for crystallization. [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link]

  • Castaneda, J. P., & Gabidullin, B. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E, 77(Pt 9), 947–953. [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. [Link]

  • EMBL. X-ray Diffraction Data Collection. [Link]

  • Oreate Additive Manufacturing. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • Read, R. J., & Roversi, P. (2018). X-ray data processing. Essays in biochemistry, 62(4), 545–554. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 15(8), 1874–1877. [Link]

  • Arrowsmith, M., et al. (2016). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Organic & Biomolecular Chemistry, 14(34), 8149-8161. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Google Patents. (2007). Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic letters, 23(12), 4726–4730. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-14. [Link]

  • Arrowsmith, M., et al. (2016). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based molecular architectures are of paramount importance in the field of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, highly functionalized pyridine derivative: 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide .

This compound integrates three key functional groups onto a pyridine scaffold: a primary carboxamide at the 2-position, a trimethylsilylethynyl group at the 3-position, and the pyridine nitrogen itself. The interplay of these groups suggests a molecule with significant potential as a versatile building block in drug discovery and materials science. The primary amide can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.[3][4] The trimethylsilyl (TMS)-protected alkyne is a stable precursor to a terminal alkyne, which is a valuable functional handle for further molecular elaboration, for instance, via "click" chemistry or further cross-coupling reactions. The pyridine ring itself can influence solubility and provides a site for potential coordination or further derivatization.

This technical guide will provide a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OSi[Vendor Data]
Molecular Weight 218.33 g/mol [Vendor Data]
CAS Number 499193-54-3[Vendor Data]
Predicted Melting Point Elevated, likely crystalline solidInferred from related structures
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), limited solubility in nonpolar solvents and water.Inferred from functional groups
Predicted pKa The pyridine nitrogen is expected to be weakly basic. The amide N-H protons are weakly acidic.General chemical principles

Synthesis of this compound

The most logical and efficient synthetic route to this compound is via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).[5][6]

The proposed synthetic pathway would involve the coupling of a 3-halo-pyridine-2-carboxylic acid amide with trimethylsilylacetylene. The starting 3-halo-pyridine-2-carboxylic acid amide can be prepared from the corresponding 3-halopicolinic acid.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Preparation of Starting Material cluster_1 Sonogashira Coupling start_acid 3-Halo-pyridine-2-carboxylic acid amide_formation Amidation (e.g., SOCl₂, NH₄OH) start_acid->amide_formation start_amide 3-Halo-pyridine-2-carboxylic acid amide amide_formation->start_amide coupling_reaction Pd catalyst (e.g., PdCl₂(PPh₃)₂) CuI co-catalyst Base (e.g., Et₃N) Solvent (e.g., THF or DMF) start_amide->coupling_reaction tms_acetylene Trimethylsilylacetylene tms_acetylene->coupling_reaction product This compound coupling_reaction->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Amidation of 3-Halo-pyridine-2-carboxylic acid

  • To a solution of 3-halo-pyridine-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-halo-pyridine-2-carboxylic acid amide.

Step 2: Sonogashira Coupling

  • To a solution of 3-halo-pyridine-2-carboxylic acid amide (1.0 eq) in a degassed solvent such as THF or DMF, add trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).[7]

  • Add an amine base, such as triethylamine (2.0-3.0 eq), to the mixture.[8]

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.

¹H NMR Spectroscopy (Predicted)
  • Trimethylsilyl (TMS) Protons: A sharp singlet integrating to 9 protons is expected in the upfield region, typically around δ 0.2-0.3 ppm.[9]

  • Pyridine Ring Protons: Three protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

  • Amide Protons: The two protons of the primary amide will likely appear as two broad singlets in the downfield region (δ 7.0-8.5 ppm), and their chemical shift can be solvent and concentration-dependent due to hydrogen bonding.[10]

¹³C NMR Spectroscopy (Predicted)
  • Trimethylsilyl (TMS) Carbons: A signal for the methyl carbons of the TMS group is expected in the upfield region, typically around δ 0 ppm.[11]

  • Alkynyl Carbons: Two signals are expected for the alkyne carbons, typically in the range of δ 85-105 ppm. The carbon attached to the silicon will be further upfield.[12]

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring in the aromatic region (δ 120-160 ppm).[13][14]

  • Amide Carbonyl Carbon: The carbonyl carbon of the amide is expected to appear in the downfield region, typically around δ 165-175 ppm.[13]

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching (Amide): Two bands are expected for the primary amide N-H stretching vibrations in the region of 3180-3500 cm⁻¹.[3][15]

  • C≡C Stretching (Alkyne): A weak to medium intensity band for the C≡C triple bond stretch is expected around 2150-2175 cm⁻¹.[16][17]

  • C=O Stretching (Amide I band): A strong absorption band for the amide carbonyl stretch is expected in the region of 1650-1690 cm⁻¹.[3][4]

  • N-H Bending (Amide II band): A band for the N-H bend of the primary amide is expected around 1590-1650 cm⁻¹.[3]

  • Si-C Stretching: A characteristic band for the Si-C stretch of the TMS group is expected in the fingerprint region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 218 would be expected. Common fragmentation patterns would likely involve the loss of a methyl group from the TMS moiety ([M-15]⁺), cleavage of the entire TMS group, and fragmentation of the pyridine ring.[18] The fragmentation of the amide group could also be observed.[19]

Reactivity

The reactivity of this compound is dictated by its constituent functional groups.

Diagram of Potential Reaction Pathways

G cluster_alkyne Reactions at the Alkyne cluster_amide Reactions at the Amide cluster_pyridine Reactions at the Pyridine Ring center_compound 3-trimethylsilanylethynyl- pyridine-2-carboxylic acid amide desilylation Desilylation (e.g., TBAF, K₂CO₃/MeOH) center_compound->desilylation hydrolysis Hydrolysis (acidic or basic) center_compound->hydrolysis dehydration Dehydration (e.g., POCl₃, P₂O₅) center_compound->dehydration n_oxidation N-Oxidation (e.g., m-CPBA) center_compound->n_oxidation terminal_alkyne 3-ethynyl-pyridine-2-carboxylic acid amide desilylation->terminal_alkyne click_reaction Click Chemistry (e.g., with azides) terminal_alkyne->click_reaction triazole_product Triazole Derivatives click_reaction->triazole_product carboxylic_acid Corresponding Carboxylic Acid hydrolysis->carboxylic_acid nitrile Corresponding Nitrile dehydration->nitrile n_oxide Pyridine-N-oxide Derivative n_oxidation->n_oxide

Caption: Potential reactivity of this compound.

  • The Trimethylsilylethynyl Group: The TMS group serves as a protecting group for the terminal alkyne. It can be readily removed under mild conditions, such as with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions (e.g., potassium carbonate in methanol), to yield the corresponding terminal alkyne. This terminal alkyne is a versatile handle for further functionalization, including participation in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira cross-coupling with other aryl/vinyl halides, and other alkyne-based transformations.

  • The Pyridine-2-carboxamide Moiety: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Dehydration of the primary amide can yield the corresponding nitrile. The carboxamide group, being ortho to the pyridine nitrogen, can also act as a chelating group for metal ions. The reactivity of the pyridine ring itself towards electrophilic substitution is generally low and is influenced by the electronic nature of the substituents.[20][21]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated, alkylated, or oxidized to the corresponding N-oxide.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for this compound has not been reported, its structural motifs are prevalent in medicinally active compounds.

  • Scaffold for Library Synthesis: This molecule is an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening. The readily deprotected alkyne allows for the introduction of a wide variety of substituents through click chemistry, providing rapid access to a large number of analogs.

  • Kinase Inhibitors: Pyridine carboxamides are a well-established scaffold for the development of kinase inhibitors.[22][23] The substituents on the pyridine ring can be tailored to target the specific binding pockets of different kinases. The 3-alkynyl group can be used to probe interactions within the active site or to attach linkers for targeted protein degradation (PROTACs).

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial and antiviral agents.[1][24] The functional groups on this molecule offer multiple points for modification to optimize activity against various pathogens. 3-Alkynylpyridines, in particular, have been investigated as dual inhibitors of lipid kinases with potential antiviral applications.[25]

  • Organic Materials: The rigid, linear structure of the ethynylpyridine core, combined with the potential for hydrogen bonding from the amide, makes this and related molecules interesting candidates for the development of novel organic materials, such as liquid crystals or organic semiconductors.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through established cross-coupling methodologies. While specific experimental data for this compound is limited, its chemical behavior can be confidently predicted based on the well-understood chemistry of its constituent functional groups. The presence of a protected alkyne and a primary amide on a pyridine scaffold provides multiple avenues for further chemical modification, making it an ideal starting point for the discovery of new therapeutic agents and advanced materials. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Stewart, J. J. P. (2007). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of Molecular Structure: THEOCHEM, 824(1-3), 116-127.
  • Roberts, J. D. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum.
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2005-2073.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Química Organica.org. IR Spectrum: Amides.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhang, W., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed.
  • University of California, Los Angeles. IR: alkynes.
  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.
  • BenchChem. Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
  • BenchChem. Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
  • Zhang, W., et al. (2024).
  • Romei, M. G., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10666-10678.
  • Kaczmarek, K., et al. (2022).
  • ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12).
  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed.
  • De Witte, W., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4935.
  • Romei, M. G., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of the Iranian Chemical Society, 19(10), 4233-4261.
  • SpectraBase. Ethynyltrimethylsilane - Optional[1H NMR] - Chemical Shifts.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of the Iranian Chemical Society.
  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • Dakin, L. A.
  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479.
  • Hong, Y.-H., et al. (2014). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. Molecules, 19(11), 17560-17578.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • The Royal Society of Chemistry.
  • Romei, M. G., et al. (2022). Comparison between alkyne stretching frequencies for 1 (red) and 2...
  • ChemicalBook. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.
  • SpectraBase. TRIMETHYLSILYLETHYNYLCARBONYLCHLORIDE.
  • Chemistry LibreTexts. (2023).
  • Testbook. [Solved] The correct match of 13C NMR chemical shift values (δ de.
  • University of Calgary. Ch12: Substituent Effects.
  • Clark, J.
  • Meanwell, N. A. (2021). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry, 215, 113278.
  • Reddy, V. P., et al. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. RSC Advances, 5(107), 88201-88204.
  • Kolb, K. E. (1989). Electron Density of Aromatic Rings - Effect of Methyl Groups.
  • Dakin, L. A.
  • Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-27.3*, 1-27.

Sources

An In-depth Technical Guide on the Stability of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a multifaceted molecule of interest in pharmaceutical and materials science research. Its unique structure, combining a pyridine-2-carboxylic acid amide core with a trimethylsilyl-protected ethynyl group, presents a distinct chemical landscape that dictates its stability and degradation profile. Understanding the intrinsic stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure its quality, efficacy, and safety in various applications. This guide provides a comprehensive technical overview of the potential stability liabilities of this molecule, predicted degradation pathways, and a robust framework for experimental stability assessment.

Molecular Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its constituent functional groups: the pyridine ring, the carboxylic acid amide, and the trimethylsilyl (TMS) protected alkyne. Each of these moieties presents a potential site for degradation under various stress conditions.

PropertyValueSource
Molecular Formula C11H14N2OSi[1]
Molecular Weight 218.33 g/mol [1]
CAS Number 499193-54-3[1]

Predicted Degradation Pathways

Based on the chemical nature of its functional groups, several degradation pathways can be anticipated for this compound.

Desilylation of the Ethynyl Group

The carbon-silicon bond of the trimethylsilyl group is susceptible to cleavage under a variety of conditions, leading to the formation of the terminal alkyne, 3-ethynyl-pyridine-2-carboxylic acid amide. This is a common deprotection strategy in organic synthesis and a likely degradation pathway.[2]

  • Acid-Catalyzed Desilylation: While electron-withdrawing groups can decrease the rate of acidic hydrolysis of TMS alkynes, the presence of the pyridine nitrogen, which can be protonated, may influence this pathway.[3]

  • Base-Catalyzed Desilylation: The presence of electron-withdrawing groups on the aromatic ring can increase the rate of basic hydrolysis of the TMS group.[3] Reagents like potassium carbonate in methanol are known to efficiently cleave TMS from alkynes.[4]

  • Fluoride-Induced Desilylation: Fluoride ions, often from sources like tetrabutylammonium fluoride (TBAF), are highly effective at cleaving the Si-C bond.[3]

Desilylation Pathway Parent_Molecule 3-trimethylsilanylethynyl- pyridine-2-carboxylic acid amide Terminal_Alkyne 3-ethynyl-pyridine-2-carboxylic acid amide Parent_Molecule->Terminal_Alkyne Desilylation Stress_Conditions Acidic pH Basic pH Fluoride Ions Stress_Conditions->Parent_Molecule

Caption: Predicted desilylation degradation pathway.

Hydrolysis of the Amide Bond

The amide linkage at the 2-position of the pyridine ring is a potential site for hydrolysis, which would yield 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid and ammonia. This reaction is typically catalyzed by strong acids or bases.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Strong bases, such as hydroxide ions, can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to the carboxylate and ammonia.

Photodegradation

Pyridine and its derivatives are known to be photoreactive.[5][6][7] Irradiation with UV or even visible light could lead to a variety of degradation products. Potential photoreactions include:

  • Substitution Reactions: Photochemical reactions of pyridine with amines have been shown to result in substitution at the 2- and 4-positions of the pyridine ring.

  • Ring Isomerization: In some cases, pyridine derivatives can undergo photoisomerization to form "Dewar pyridine" intermediates.[7]

Thermal Degradation

At elevated temperatures, pyridine carboxylic acids and their derivatives can undergo decarboxylation.[8] While the amide is generally more stable than the corresponding carboxylic acid, thermal stress could still lead to degradation, potentially involving the loss of the carboxamide group or other rearrangements. Studies on metal complexes of pyridine carboxylic acids have demonstrated their thermal decomposition pathways.

Oxidative Degradation

The pyridine ring and the ethynyl group could be susceptible to oxidation. Common laboratory oxidants or atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to the formation of N-oxides, ring-opened products, or oxidation of the triple bond. Hydroxylation is a common initial step in the microbial degradation of pyridine derivatives.[9][10][11]

Overall Degradation Pathways Parent 3-trimethylsilanylethynyl- pyridine-2-carboxylic acid amide Desilylated Desilylation Product (Terminal Alkyne) Parent->Desilylated Acid/Base/F- Hydrolyzed Amide Hydrolysis Product (Carboxylic Acid) Parent->Hydrolyzed Strong Acid/Base Photo Photodegradation Products Parent->Photo Light Thermal Thermal Degradation Products Parent->Thermal Heat Oxidative Oxidative Degradation Products Parent->Oxidative Oxidants

Caption: Summary of potential degradation pathways.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing involves forced degradation (stress testing) studies and long-term stability studies under ICH-prescribed conditions.[12]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[12]

a. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

b. Stress Conditions:

Stress ConditionProtocol
Acidic Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize an aliquot with 0.1 M NaOH before analysis.
Basic Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize an aliquot with 0.1 M HCl before analysis.
Neutral Hydrolysis Mix the stock solution with purified water. Incubate at 60°C for 24, 48, and 72 hours.
Oxidative Degradation Mix the stock solution with 3% H2O2. Store at room temperature, protected from light, for 24 hours.
Photostability Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Thermal Degradation Store the solid compound in a temperature-controlled oven at 80°C for 7 days.

c. Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

  • HPLC Method Example:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a pH 6.5 buffer.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV at 254 nm.[13]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

The method must be able to resolve the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Analysis HPLC-UV/PDA Analysis Acid->Analysis Base Basic Base->Analysis Neutral Neutral Neutral->Analysis Oxidative Oxidative Oxidative->Analysis Photo Photolytic Photo->Analysis Thermal Thermal Thermal->Analysis Stock Stock Solution of Compound Stock->Acid Stock->Base Stock->Neutral Stock->Oxidative Stock->Photo Stock->Thermal Identification LC-MS for Identification Analysis->Identification Report Stability Profile Report Identification->Report

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to evaluate the stability of the compound over an extended period.

a. Storage Conditions (ICH Guidelines):

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

b. Testing Frequency: Samples should be tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

c. Parameters to be Monitored:

  • Appearance

  • Assay of the active substance

  • Degradation products/impurities

  • Moisture content

Conclusion

The stability of this compound is governed by the interplay of its three core functional groups. The most probable degradation pathways are desilylation of the alkyne and hydrolysis of the amide bond, particularly under acidic or basic conditions. Photolytic and thermal degradation are also significant considerations. A thorough investigation using forced degradation studies coupled with a stability-indicating HPLC method is essential to fully characterize the stability profile of this molecule. The insights gained from such studies are critical for defining appropriate handling, storage, and formulation strategies in research and development.

References

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. [Link]

  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. . [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Ahmed, A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Allan, J. R., et al. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta, 153, 249–256. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(8), 1825-1835. [Link]

  • Tlahuext-Aca, A., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • American Chemical Society. (2017). Pyridine. ACS Reagent Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(10), 2991-3003. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 249-258. [Link]

  • Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Green Chemistry Blog. [Link]

  • Royal Society of Chemistry. (2023). Journal of Materials Chemistry C. RSC Publishing. [Link]

  • Singh, R., & Kumar, R. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(5), 579-587. [Link]

  • Giam, C. S., & Abbott, S. D. (1972). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 1098-1100. [Link]

  • Brown, E. V., & Moser, R. J. (1961). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 39(6), 1269-1275. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Tlahuext-Aca, A., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. PubMed. [Link]

  • Tlahuext-Aca, A., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 89(18), 13762-13767. [Link]

  • Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Alyapyshev, M., et al. (2018). Amides of 2-pyridine-carboxylic acid (PA). ResearchGate. [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Jampilek, J., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 21(11), 1433. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • Google Patents. (n.d.). Catalytic process for production of pyridine carboxylic acid amides.
  • Jencks, W. P., & Gilchrist, M. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 87(15), 3302-3308. [Link]

  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide in common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, outlines a robust experimental protocol, and offers insights into the interpretation of solubility data for this novel compound.

Introduction: The Significance of this compound

This compound (Compound A) is a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2][3][4] Its unique structure, featuring a pyridine core, a carboxylic acid amide group, and a trimethylsilyl-protected ethynyl moiety, suggests a range of potential applications, from novel therapeutic agents to advanced organic materials.[1][3][5] The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its derivatives.[3] Understanding the solubility of Compound A is a critical first step in its development, as solubility profoundly impacts its formulation, bioavailability, and ultimately, its efficacy in any application.[6][7]

This guide will provide a detailed framework for assessing the solubility of Compound A in a variety of organic solvents, enabling researchers to make informed decisions in formulation development and process chemistry.

Theoretical Considerations for Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent.[8] The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[8][9]

Molecular Structure and Polarity of Compound A:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

  • Carboxylic Acid Amide: This functional group is highly polar and can both donate and accept hydrogen bonds, significantly influencing solubility in protic solvents.[10]

  • Trimethylsilyl (TMS) Group: The TMS group is bulky and non-polar, which can decrease solubility in highly polar solvents but may enhance it in less polar or lipophilic solvents.

  • Ethynyl Linker: This rigid linker contributes to the overall molecular architecture.

Based on its structure, Compound A is expected to exhibit a nuanced solubility profile, with moderate to good solubility in polar aprotic and some protic organic solvents.

Factors Influencing Solubility:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, and applying heat favors the dissolution process according to Le Chatelier's Principle.[8]

  • Solvent Polarity: The polarity of the solvent will be a key determinant. Solvents that can effectively solvate both the polar (pyridine, amide) and non-polar (TMS) regions of the molecule will be most effective.

  • Hydrogen Bonding: The ability of the solvent to participate in hydrogen bonding with the amide group of Compound A will be a significant factor.[11]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[6][12][13] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

Proposed Organic Solvents for Screening

A range of organic solvents with varying polarities and hydrogen bonding capabilities should be selected for a comprehensive solubility screen. The following are recommended for initial testing:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding with the amide group.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with good solvating power for a range of compounds.
Esters Ethyl AcetateModerately polar solvent, commonly used in pharmaceutical formulations.
Ethers Tetrahydrofuran (THF), DioxanePolar aprotic solvents with ether oxygens that can act as hydrogen bond acceptors.
Chlorinated Dichloromethane (DCM), ChloroformNon-protic solvents with good solvating power for a wide range of organic molecules.
Amides Dimethylformamide (DMF)Highly polar aprotic solvent, often an excellent solvent for amides.
Sulfoxides Dimethyl Sulfoxide (DMSO)A strong, polar aprotic solvent known for its ability to dissolve a wide variety of compounds.[13]
Hydrocarbons Toluene, HexaneNon-polar solvents to assess the impact of the TMS group on solubility in lipophilic environments.
Detailed Experimental Protocol

Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of Compound A (e.g., 10-20 mg) into a series of vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.[6][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.[6] Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles. Care should be taken to avoid filter sorption, which can be a source of error for poorly soluble compounds.[6][12]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of Compound A. A calibration curve prepared with known concentrations of Compound A should be used for accurate quantification.[6][7]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, expressing the solubility in units such as mg/mL or mol/L.

Hypothetical Solubility Data for Compound A at 25 °C:

SolventSolubility (mg/mL)Classification
Dimethyl Sulfoxide> 100Very Soluble
Dimethylformamide50 - 100Freely Soluble
Methanol10 - 30Soluble
Tetrahydrofuran10 - 30Soluble
Dichloromethane1 - 10Sparingly Soluble
Ethyl Acetate1 - 10Sparingly Soluble
Toluene< 1Slightly Soluble
Hexane< 0.1Very Slightly Soluble

Interpretation:

The hypothetical data suggests that Compound A is highly soluble in polar aprotic solvents like DMSO and DMF, which is consistent with the presence of the polar amide group.[10] Its solubility in protic solvents like methanol is also significant, indicating the importance of hydrogen bonding interactions. The lower solubility in non-polar solvents like toluene and hexane highlights the overall polar nature of the molecule, despite the presence of the non-polar TMS group.

Visualizing the Workflow and Concepts

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess Compound A B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge C->D E Collect supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC G->H I Solubility Data (mg/mL) H->I

Caption: Shake-Flask Solubility Determination Workflow.

Key Factors Influencing Solubility

G cluster_solute Solute Properties (Compound A) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Compound A Polarity Molecular Polarity (Pyridine, Amide) Polarity->Solubility Hbond Hydrogen Bonding (Amide Group) Hbond->Solubility Size Molecular Size & Shape Size->Solubility SolvPolarity Solvent Polarity SolvPolarity->Solubility SolvHbond Hydrogen Bonding Capacity SolvHbond->Solubility Temp Temperature Temp->Solubility

Caption: Interplay of Factors Governing Solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By employing the robust shake-flask method and a carefully selected panel of solvents, researchers can generate reliable solubility data that is crucial for the advancement of this compound in various applications. The principles discussed herein provide a solid foundation for understanding and predicting the solubility behavior of this and related novel chemical entities.

Future work should focus on expanding the solubility profile to include aqueous media at different pH values, which is particularly relevant for pharmaceutical applications. Additionally, the impact of temperature on solubility should be systematically investigated to provide a more complete understanding of the thermodynamic properties of this promising compound.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). In Dissolution Technologies. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). In Lund University Publications. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). In Dow Development Labs. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). In SlideShare. Retrieved from [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). In PubMed. Retrieved from [Link]

  • Some Factors Affecting the Solubility of Polymers. (2025). In ResearchGate. Retrieved from [Link]

  • Factors Affecting Solubility. (n.d.). In BYJU'S. Retrieved from [Link]

  • Solubility and Factors Affecting Solubility. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). In MDPI. Retrieved from [Link]

  • Amides of 2-pyridine-carboxylic acid (PA). (n.d.). In ResearchGate. Retrieved from [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. (2015). In RSC Publishing. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). In PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). In PubMed. Retrieved from [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. (2025). In ResearchGate. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). In Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). In CrystEngComm (RSC Publishing). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Carboxamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically successful agents. The pyridine carboxamide scaffold is a quintessential example of such a "privileged structure."[1] Its prevalence in a multitude of biologically active compounds stems from a unique combination of favorable physicochemical properties. The pyridine ring, a bioisostere of benzene, often enhances aqueous solubility and provides a critical hydrogen bond acceptor, while the carboxamide group is a versatile hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[1][2][3] This potent combination has given rise to a wide spectrum of therapeutic agents, including powerful antifungal, anticancer, antimicrobial, and kinase-inhibiting drugs.[2][4][5][6][7][8]

This guide offers a comprehensive exploration of the multidisciplinary process behind the discovery of novel pyridine carboxamide derivatives. We will navigate from the initial strategic design and chemical synthesis to the rigorous biological evaluation and elucidation of the mechanism of action, providing field-proven insights and detailed protocols for professionals in drug development.

Part 1: Strategic Design and Lead Discovery

The journey to a novel therapeutic agent begins not in the flask, but with a strategic blueprint. The design of new pyridine carboxamide derivatives is an iterative process of hypothesis, synthesis, and testing, aimed at optimizing interactions with a biological target while maintaining drug-like properties.

Identifying the Starting Point: Hit Identification

The initial "hit"—a molecule showing desired biological activity—can be discovered through several complementary approaches. The choice of strategy is often dictated by the available knowledge of the biological target.

  • Phenotypic High-Throughput Screening (HTS): This powerful method involves testing vast libraries of compounds against whole cells or organisms to identify molecules that produce a desired physiological outcome (e.g., inhibition of bacterial growth).[9] For instance, a phenotypic screen of the Pathogen Box library from the Medicines for Malaria Venture identified the pyridine carboxamide derivative MMV687254 as a promising hit against Mycobacterium tuberculosis.[7][8][10] This approach is agnostic to the molecular target, which is then identified in subsequent studies. A BioFocus DPI SoftFocus library of approximately 35,000 compounds was also screened to identify novel antitubercular hits.[11]

  • Target-Based Screening: When the molecular target is known (e.g., a specific enzyme), libraries can be screened directly against the purified protein to find inhibitors. This is common in kinase inhibitor discovery, where compounds are tested for their ability to block the enzymatic activity of targets like Hematopoietic Progenitor Kinase 1 (HPK1) or SHP2.[5][12]

  • Structure-Based and Rational Design: With a high-resolution 3D structure of the target protein, computational tools can be used to design molecules that fit precisely into the active site. Molecular docking, for example, predicts the binding modes and affinities of candidate molecules, guiding the synthesis of derivatives with improved potency.[4][13][14] This was effectively used to understand how novel pyridine carboxamides bind to the active site of succinate dehydrogenase (SDH) in fungi.[4][13]

From Hit to Lead: The Optimization Process

An initial hit rarely possesses all the necessary attributes of a drug. The subsequent lead optimization phase refines the molecule to enhance potency, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of lead optimization. It involves the systematic chemical modification of the hit compound to map which molecular features are critical for activity.[15][16] For example, in developing antifungal pyridine carboxamides, substitutions on the pyridine ring and the terminal benzene ring were systematically altered, revealing that a 6-chloro substitution on the pyridine ring and an unsubstituted terminal ring were beneficial for activity.[4]

  • Bioisosteric Replacement: This strategy involves substituting a functional group in the lead compound with another group of similar size, shape, and electronic character to improve its properties without losing the desired biological activity.[17][18][19] The pyridine ring itself is a classic bioisostere of benzene.[1] In optimizing pyridine carboxamides, the carboxamide linker can be replaced with metabolically stable heterocyclic rings like triazoles or oxadiazoles, or the pyridine core can be swapped for other heterocycles to fine-tune properties and explore new intellectual property space.[18] This approach is crucial for modulating cell permeability, oral bioavailability, and reducing off-target toxicity.[18]

Drug_Discovery_Workflow cluster_0 Phase 1: Discovery & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical Target_ID Target Identification & Validation HTS High-Throughput Screening (Phenotypic or Target-Based) Target_ID->HTS Rational_Design Structure-Based Rational Design Target_ID->Rational_Design Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen Rational_Design->Hit_ID SAR SAR Studies Lead_Gen->SAR Bioisosterism Bioisosteric Replacement Lead_Gen->Bioisosterism Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Cycles Bioisosterism->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: High-level workflow for pyridine carboxamide drug discovery.

Part 2: Synthesis and Chemical Characterization

The efficient and versatile synthesis of pyridine carboxamide derivatives is crucial for enabling robust SAR studies. The core of this synthesis is the formation of the amide bond.

Core Synthetic Methodologies
  • Classical Condensation Reaction: The most prevalent method is the coupling of a pyridine carboxylic acid with a primary or secondary amine.[4] To facilitate the reaction, the carboxylic acid is typically "activated." This can be achieved by converting it to a more reactive species like an acyl chloride using reagents such as oxalyl chloride or thionyl chloride.[20] The resulting acyl chloride readily reacts with the amine, often in the presence of a non-nucleophilic base like triethylamine, to form the desired pyridine carboxamide.[20]

  • Modern Electrochemical Synthesis: Seeking greener and milder reaction conditions, recent advancements have introduced electrochemical methods. One such approach enables the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines in an aqueous medium, using potassium iodide (KI) as both a mediator and an electrolyte, thereby avoiding harsh chemical oxidants.[21]

Synthesis_Scheme cluster_0 General Synthesis of Pyridine Carboxamides PyridineAcid Pyridine Carboxylic Acid (R1-Py-COOH) AcylChloride Pyridine Acyl Chloride (R1-Py-COCl) PyridineAcid->AcylChloride + ActivatingAgent ActivatingAgent Activating Agent (e.g., SOCl2, Oxalyl Chloride) Product Pyridine Carboxamide (R1-Py-CONH-R2) AcylChloride->Product + Amine Amine Amine (R2-NH2) Base Base (e.g., Triethylamine) Base->Product Catalyst

Caption: Generalized scheme for pyridine carboxamide synthesis.
Experimental Protocol: General Synthesis via Condensation Reaction

This protocol provides a self-validating system for the synthesis of a generic pyridine carboxamide derivative, based on established literature procedures.[4][20]

Objective: To synthesize N-Aryl-pyridine-carboxamide from pyridine-carboxylic acid and an aniline derivative.

Materials:

  • Pyridine-carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aniline derivative (1.1 eq)

  • Triethylamine (2.0-3.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: To a solution of the pyridine-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed.

    • Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine. DMF catalyzes this conversion.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the aniline derivative (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry (MS), and elemental analysis. The resulting spectra should be consistent with the target structure.[4]

Part 3: Biological Evaluation and Mechanistic Insight

With a library of novel derivatives in hand, the next critical phase is to quantify their biological activity and understand how they work at a molecular level.

In Vitro Biological Assays

A tiered approach is used to evaluate the compounds, starting with primary assays for activity and selectivity.

  • Antimicrobial and Antifungal Assays: The potency of compounds against microbial pathogens is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[2][7] For antifungal agents, this can be tested against a panel of plant pathogens like Botrytis cinerea.[4] For antitubercular agents, activity is measured against M. tuberculosis H37Rv and often against drug-resistant clinical strains.[7][8]

  • Antiproliferative Assays: For anticancer drug discovery, compounds are evaluated for their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is determined, representing the concentration of the compound required to inhibit cell proliferation by 50%.[12]

  • Enzyme Inhibition Assays: To confirm that a compound acts on its intended molecular target, direct enzyme inhibition assays are performed. For example, the inhibitory activity of potential antifungal agents against succinate dehydrogenase (SDH) is measured to confirm this as the mechanism of action.[4] Similarly, for kinase inhibitors, IC₅₀ values are determined against a panel of kinases (e.g., HPK1, PIM-1) to assess both potency and selectivity.[5][22][23]

Data Presentation: Comparative Biological Activity

Summarizing quantitative data in tables allows for clear comparison and facilitates SAR analysis.

Table 1: Antifungal and Enzyme Inhibition Activity of Novel Pyridine Carboxamides

Compound ID Substitution Antifungal IC₅₀ (µM) vs. B. cinerea SDH Enzyme IC₅₀ (µM) Reference
3f 6-chloro-N-(2-(phenylamino)phenyl) Good in vivo activity 17.3 [4][13]

| Thifluzamide | (Reference drug) | N/A | 14.4 |[4][13] |

Table 2: Anticancer and Kinase Inhibition Activity of Pyridine Carboxamide Derivatives

Compound ID Target Kinase Antiproliferative IC₅₀ (nM) vs. MV-4-11 cells Kinase Inhibition IC₅₀ (nM) Reference
19 HPK1 N/A Good in vitro activity [5][22]
C6 SHP2 3.5 0.13 [12]

| 12 | PIM-1 | Potent vs. MCF-7 | 14.3 |[23] |

Elucidating the Mechanism of Action (MoA)

Understanding how a compound works is essential for its development.

  • Prodrug Activation: Not all compounds are active in their administered form. The antitubercular hit MMV687254 was discovered to be a prodrug.[7][8][10] Mechanistic studies revealed that it requires hydrolysis by the mycobacterial amidase enzyme, AmiC, to release its active metabolites.[7][8][10] This represents a novel mechanism of action.

  • Cellular Pathway Analysis: Beyond direct target engagement, it is crucial to understand the downstream cellular consequences. The same antitubercular compound, MMV687254, was also found to inhibit the growth of M. tuberculosis within macrophages by inducing autophagy, a cellular self-degradation process.[8][10] Similarly, anticancer pyridine carboxamides targeting PIM-1 kinase were shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[23]

Kinase_Pathway cluster_pathway Oncogenic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 activates Substrate Downstream Substrates (e.g., Bad, p27) PIM1->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor Pyridine Carboxamide Inhibitor (e.g., Cmpd 12) Inhibitor->PIM1 INHIBITS

Caption: Inhibition of the PIM-1 kinase pathway by a pyridine carboxamide.
In Vivo Efficacy Assessment

Promising in vitro candidates must prove their worth in a living system. Compounds are advanced to animal models to assess their therapeutic efficacy and pharmacokinetic profiles. For example, a potent SHP2 inhibitor, C6, demonstrated robust antitumor efficacy in a xenograft mouse model, showing a tumor growth inhibition (TGI) of 69.5% at a 30 mg/kg dose.[12] An optimized antitubercular lead also inhibited M. tuberculosis growth in a chronic mouse model of infection.[7][8] These studies are critical for validating the therapeutic potential of a novel derivative.

Conclusion

The discovery of novel pyridine carboxamide derivatives is a testament to the power of integrated, multidisciplinary science. It is a journey that begins with rational design and screening, proceeds through elegant chemical synthesis, and culminates in a deep understanding of biological function. The versatility of the pyridine carboxamide scaffold, combined with ever-advancing strategies in lead discovery and optimization, ensures that this remarkable molecular framework will continue to be a rich source of new medicines to combat a wide range of human diseases. The insights and protocols detailed in this guide provide a robust framework for researchers dedicated to this vital endeavor.

References

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3). [Link]

  • Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. Organic Chemistry Frontiers. [Link]

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC NIH. [Link]

  • Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ACS Publications. [Link]

  • Google Patents. (N/A). Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors.
  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]

  • Kaushik, A., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. [Link]

  • Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC NIH. [Link]

  • MDPI. (N/A). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. [Link]

  • Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. [Link]

  • ResearchGate. (2023). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. [Link]

  • Chen, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC NIH. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. [Link]

  • ResearchGate. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • Krężel, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2024). (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • Zhang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • LASSBIO. (N/A). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • O'Malley, T., et al. (2014). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Semantic Scholar. (N/A). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

  • SpiroChem. (N/A). Bioisosteric Replacement Strategies. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Ananthan, S., et al. (2009). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Tuberculosis. [Link]

  • University of Kansas. (N/A). KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]

Sources

In Silico Modeling of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutics demands methodologies that are both rapid and resource-efficient. In silico modeling has emerged as an indispensable pillar in modern drug discovery, offering the ability to predict molecular behavior, interactions, and pharmacokinetic properties before a single compound is synthesized. This guide provides an in-depth, technical walkthrough for the computational evaluation of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, a molecule belonging to the pyridine carboxylic acid amide class known for its therapeutic potential.[1][2] We will navigate a comprehensive workflow, from initial ligand preparation and target selection to advanced molecular dynamics and ADMET profiling. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate the steps but also understand the critical decision-making processes that underpin a robust computational drug discovery campaign.

Introduction: The Convergence of Silicon and Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives, particularly pyridine carboxylic acids and their amides, exhibit a wide range of biological activities, frequently acting as enzyme inhibitors.[1][3][4] The subject of this guide, this compound, combines this established heterocyclic core with a trimethylsilyl-protected alkyne, a functional group that can modulate potency, selectivity, and metabolic stability.

Evaluating such a candidate through traditional high-throughput screening (HTS) can be time-consuming and costly. Computational approaches, or in silico modeling, provide a powerful alternative, enabling researchers to filter vast chemical libraries, prioritize promising candidates, and gain deep mechanistic insights into drug-target interactions, significantly accelerating the discovery pipeline.[][6][7] This document serves as a practical, field-proven guide to applying these techniques to our lead compound.

Part I: Ligand Preparation & Physicochemical Characterization

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of any simulation is fundamentally dependent on the accuracy of the initial input structures. Therefore, the first step is to prepare a high-fidelity, low-energy 3D conformation of our ligand.

Protocol 2.1: 3D Ligand Structure Generation
  • Obtain 2D Structure: Draw the molecule in a chemical drawing tool (e.g., ChemDraw) and save it in a standard format like SMILES or SDF. The SMILES string for our molecule is C(C)C#CC1=C(C(=O)N)N=CC=C1.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure. This process adds explicit hydrogens.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step corrects bond lengths, angles, and dihedrals to find a stable conformation.

  • Save Coordinates: The final, optimized 3D structure should be saved in a format suitable for docking, such as .pdbqt (for AutoDock) or .mol2.

Physicochemical Profile

A preliminary analysis of the compound's basic properties helps to assess its general "drug-likeness."

PropertyValueSource
CAS Number 499193-54-3[8]
Molecular Formula C11H14N2OSi[8]
Molecular Weight 218.33 g/mol [8]
XLogP3 0.3[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]

Table 1: Key physicochemical properties of the ligand.

Part II: Target Identification and Receptor Preparation

For this guide, we will construct a plausible therapeutic hypothesis. Pyridine carboxylic acid derivatives have shown inhibitory activity against a wide range of enzymes, including kinases.[1] Given the structural motifs of our ligand, we will hypothesize that it targets a member of the protein kinase family, which are critical regulators of cell signaling and prominent cancer drug targets. For this workflow, we select Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology.

Protocol 3.1: Receptor Structure Preparation
  • Download Structure: Obtain a high-resolution crystal structure of the target protein from the Worldwide Protein Data Bank (wwPDB).[10] For this example, we will use PDB ID: 2GS2 , which shows EGFR kinase in complex with an inhibitor.

  • Clean the PDB File: The raw PDB file contains non-essential information. Remove water molecules, co-factors, and any co-crystallized ligands. This is crucial as we want to dock our novel compound into the binding site.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[11]

  • Assign Charges: Calculate and assign partial charges to all atoms in the receptor (e.g., Gasteiger charges).

  • Finalize Receptor File: Save the prepared receptor in the appropriate format for the docking software (e.g., .pdbqt).

Part III: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It uses search algorithms to explore possible binding poses and scoring functions to estimate the binding affinity for each pose.[14][15]

Workflow: Structure-Based Molecular Docking

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand Optimized 3D Ligand (mol2/pdbqt) Grid Define Grid Box (Active Site Definition) Ligand->Grid Receptor Cleaned 3D Receptor (PDB/pdbqt) Receptor->Grid Run Execute Docking Algorithm (e.g., AutoDock Vina) Grid->Run Analyze Analyze Poses & Scores (Binding Energy) Run->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Select Select Best Pose Visualize->Select

Caption: Workflow for molecular docking analysis.

Protocol 4.1: Executing the Docking Run (AutoDock Vina Example)
  • Define the Binding Site: The "binding site" is the region of the protein where the ligand is expected to bind. Using the co-crystallized ligand from the original PDB file (2GS2) as a guide, define a "grid box" that encompasses this entire active site. Causality: A well-defined grid box focuses the computational search on the relevant area, increasing efficiency and accuracy.

  • Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the thoroughness of the search. A higher value leads to a more rigorous search but requires more computational time.

  • Launch the Docking Job: Run the docking software, providing the prepared ligand, prepared receptor, and grid configuration files as input.

  • Analyze the Output: The software will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Visualize and Interpret: Load the receptor-ligand complex into a molecular visualization tool (e.g., PyMOL, Chimera). Examine the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site.[11]

Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)Interaction Type
1 -8.9Met793, Leu718, Gly796H-Bond, Hydrophobic
2 -8.5Cys797, Leu844Hydrophobic
3 -8.2Thr790, Asp855H-Bond

Table 2: Example docking results for the ligand against the EGFR kinase domain.

Part IV: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the protein-ligand complex in a simulated aqueous environment.[16][17] This step is crucial for validating the docking results.

Workflow: Protein-Ligand Complex MD Simulation

md_workflow cluster_setup System Setup cluster_sim Simulation cluster_traj Trajectory Analysis Complex Best Docked Pose (Protein-Ligand Complex) Forcefield Assign Force Field (e.g., CHARMM, AMBER) Complex->Forcefield Solvate Solvate in Water Box & Add Ions Forcefield->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production RMSD Calculate RMSD (Stability) Production->RMSD RMSF Calculate RMSF (Flexibility) Production->RMSF Interactions Analyze Interactions (H-Bonds over time) Production->Interactions

Caption: Workflow for MD simulation and trajectory analysis.

Protocol 5.1: GROMACS MD Simulation
  • System Preparation:

    • Start with the best-ranked pose from molecular docking.

    • Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to describe the physics of the atoms.[18]

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P model).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

    • Run a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Causality: This staged equilibration ensures the system is stable before the production run, preventing simulation artifacts.

  • Production MD:

    • Run the simulation for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and remains intact.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein (e.g., loops) and regions that become more rigid upon ligand binding.[11]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Hypothetical MD Stability Metrics
MetricAverage ValueInterpretation
Protein Backbone RMSD 1.8 ÅStable, indicating no major unfolding or conformational drift.
Ligand RMSD (vs. Protein) 1.2 ÅStable, indicating the ligand remains firmly in the binding pocket.
Met793 H-Bond Occupancy 85%The key hydrogen bond is highly persistent throughout the simulation.

Table 3: Example stability metrics from a 100 ns MD simulation.

Part V: In Silico ADMET Profiling

A compound with excellent potency is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[6][19][20] Numerous computational models and web servers can predict these properties based on molecular structure.[21]

Protocol 6.1: ADMET Property Prediction
  • Select Tools: Utilize well-validated online platforms like SwissADME or pkCSM.

  • Input Structure: Provide the ligand's SMILES string as input.

  • Run Prediction: Execute the analysis. The platforms use a combination of physicochemical property calculations and machine learning models trained on experimental data to generate predictions.[6]

  • Compile and Interpret Data: Consolidate the predictions into a summary table. Compare the values against established thresholds for favorable drug-like properties. For example, high predicted human intestinal absorption is desirable for an oral drug.[3]

Predicted ADMET Profile
ParameterCategoryPredicted ValueAssessment
Human Intestinal AbsorptionAbsorption> 90%Good
Caco-2 PermeabilityAbsorptionHighGood
P-glycoprotein SubstrateDistributionNoFavorable
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions
AMES ToxicityToxicityNon-mutagenicSafe
hERG I InhibitorCardiotoxicityNoLow risk of cardiotoxicity

Table 4: A summary of predicted ADMET properties.

Conclusion and Expert Outlook

This guide has outlined a comprehensive in silico workflow for the evaluation of this compound. The hypothetical results from our multi-stage analysis present a promising profile:

  • Strong Target Affinity: Molecular docking predicted strong binding to the EGFR kinase active site.

  • Stable Binding: Molecular dynamics simulations confirmed that the ligand forms a stable and persistent complex with the target.

  • Favorable Drug-Likeness: ADMET predictions suggest the compound has good oral absorption potential and a low risk of common toxicities.

Based on this in silico evidence, this compound warrants further investigation. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro experiments, including enzyme inhibition assays and cell-based permeability studies. The detailed interaction data from docking and MD simulations can also guide the design of new analogs with potentially improved potency or pharmacokinetic properties. By integrating these computational strategies, the drug discovery process becomes more targeted, efficient, and data-driven.

References

  • Dhanjal, J. K., et al. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education. Available at: [Link]

  • Salo-Ahen, O. M. H., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. Available at: [Link]

  • Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. Available at: [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

  • Digital Chemistry. (n.d.). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. Digital Chemistry. Available at: [Link]

  • CD ComputaBio. (n.d.). Enzyme Inhibitor Design. CD ComputaBio. Available at: [Link]

  • Protheragen. (n.d.). ADMET Prediction. Protheragen. Available at: [Link]

  • Fiveable. (n.d.). ADMET prediction. Fiveable. Available at: [Link]

  • Semantic Scholar. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Semantic Scholar. Available at: [Link]

  • Hossain, M. A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Shukla, R., & Tripathi, T. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer Link. Available at: [Link]

  • Gonzalez, M. A., et al. (2007). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC - NIH. Available at: [Link]

  • Fleishman, S. J., et al. (2013). Computational design of a protein-based enzyme inhibitor. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. MDPI. Available at: [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. Available at: [Link]

  • Auctores Journals. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Available at: [Link]

  • PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available at: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Meiler, J., & Baker, D. (2006). Small-molecule ligand docking into comparative models with Rosetta. PMC - NIH. Available at: [Link]

  • Singh, G., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active pyridine carboxylic acid derived enzyme inhibitors... ResearchGate. Available at: [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link]

  • Molecules. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Amides of 2-pyridine-carboxylic acid (PA). ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide. PubChem. Available at: [Link]

  • Advanced Journal of Chemistry. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-(Trimethylsilylethynyl)pyridine. PubChem. Available at: [Link]

  • Molecules. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 3-Ethynylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern medicinal chemistry and drug development.[1][2] First reported in 1975, this palladium- and copper-catalyzed reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful and versatile tool for the synthesis of complex molecular architectures.[3] Its utility is particularly pronounced in the construction of conjugated systems and the introduction of the rigid, linear alkyne linker, a motif frequently employed to probe the three-dimensional space of protein binding pockets and to construct novel pharmacophores.[1][2][4] The reaction's tolerance for a wide array of functional groups and its typically mild conditions have cemented its role in the synthesis of numerous pharmaceutical compounds.[3][5]

This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of a heteroaromatic substrate, specifically the synthesis of derivatives of 3-ethynylpyridine-2-carboxamide. Pyridine-containing compounds are ubiquitous in pharmaceuticals, and the ability to functionalize this ring system with alkynes opens avenues for the creation of novel chemical entities with potential therapeutic applications. However, the presence of the nitrogen atom in the pyridine ring can present unique challenges to the catalytic cycle, necessitating careful optimization of reaction parameters. This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting common issues.

Mechanistic Considerations: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is paramount for rational troubleshooting and optimization.

The Palladium Cycle: This is the primary cross-coupling engine.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (e.g., a 3-halopyridine-2-carboxamide derivative), forming a Pd(II) intermediate.[6]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6]

The Copper Cycle: This cycle's role is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[6]

  • Deprotonation: An amine base deprotonates the alkyne, facilitated by the increased acidity upon coordination to copper, forming the crucial copper(I) acetylide intermediate.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu-C≡CR Cu(I)-C≡CR Cu(I)X->Cu-C≡CR Alkyne Activation Cu-C≡CR->Ar-Pd(II)-X To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR Deprotonation

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Challenges with Pyridine Substrates

The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low conversion rates.[7] The electronic nature of the pyridine ring, being electron-deficient, can also influence the rate of oxidative addition. For these reasons, the choice of palladium catalyst, ligand, and reaction conditions is critical for success.

Copper-Free Sonogashira Couplings

An important variation is the copper-free Sonogashira reaction.[8][9] This is particularly advantageous in pharmaceutical synthesis to avoid potential copper contamination in the final active pharmaceutical ingredient (API).[10] In these systems, the base is typically strong enough to deprotonate the alkyne without copper activation, and the palladium complex facilitates the entire process.[6] Copper-free conditions are also effective at minimizing the primary side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7][10]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-pyridine-2-carboxamide with a Terminal Alkyne

This protocol is adapted from established procedures for the coupling of 2-amino-3-bromopyridines and other challenging heteroaromatic halides. It is designed to be a robust starting point for a variety of terminal alkynes.

Materials and Reagents:

  • 3-Bromopyridine-2-carboxamide (or other suitable halide)

  • Terminal Alkyne

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous and degassed

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Aryl Halide 1.0 equivalentLimiting reagent.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Pd Catalyst 1 - 5 mol%Lower loadings are ideal, but higher loadings may be needed for challenging substrates.
CuI (Co-catalyst) 2 - 10 mol%Essential for the classical mechanism; can be omitted for copper-free protocols.
Base 2 - 3 equivalentsNeutralizes the HX formed and facilitates alkyne deprotonation.
Solvent Anhydrous, degassedOxygen can lead to Glaser homocoupling and catalyst degradation.[7]
Temperature Room Temp. to 100 °CLess reactive bromides or chlorides may require heating.[7]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent side reactions and catalyst decomposition.[7]

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromopyridine-2-carboxamide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and CuI (5.0 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Through a septum, add anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2.0 eq.). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature for iodides, or 60-80 °C for bromides). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base. Follow with a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Sources

Application Note: Strategies for the Deprotection of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes in modern organic synthesis, prized for its ease of installation and selective removal under mild conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of the TMS group from 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide to yield the terminal alkyne, a critical intermediate for further functionalization in medicinal chemistry and materials science. We present two robust and field-proven protocols—a fluoride-mediated method using tetrabutylammonium fluoride (TBAF) and a base-catalyzed methanolysis using potassium carbonate (K₂CO₃)—elucidating the mechanistic rationale and experimental considerations for each.

Introduction: The Strategic Role of TMS in Alkyne Synthesis

Terminal alkynes are versatile functional groups, participating in a host of powerful transformations such as Sonogashira coupling, "click" chemistry (cycloadditions), and C-H activation.[3] However, the acidic nature of the acetylenic proton necessitates protection to prevent unwanted side reactions during preceding synthetic steps. The trimethylsilyl (TMS) group is an ideal choice for this purpose due to its low steric profile and predictable reactivity.[1][2]

The target molecule, this compound, incorporates a pyridine carboxamide scaffold, a privileged structure in drug discovery.[4][5] The successful removal of the TMS group is a pivotal step, unmasking the terminal alkyne for subsequent diversification, such as the introduction of pharmacophores or linking moieties. The selection of the deprotection method is critical to ensure high yield and purity, without compromising the integrity of the pyridine and amide functionalities. This guide details two effective methods that offer orthogonal approaches to this transformation.

General Workflow for TMS Deprotection

The overall process, from the TMS-protected starting material to the purified terminal alkyne, follows a logical sequence of reaction, workup, and purification. Careful execution at each stage is paramount for achieving high yields of the desired product.

Deprotection_Workflow Start 3-trimethylsilanylethynyl-pyridine- 2-carboxylic acid amide Reaction Deprotection Reagent (e.g., TBAF or K₂CO₃/MeOH) Solvent, Room Temp Start->Reaction Dissolve Quench Aqueous Workup (e.g., NH₄Cl or H₂O) Reaction->Quench Monitor by TLC Extract Organic Extraction (e.g., EtOAc, DCM) Quench->Extract Dry Drying & Concentration (Na₂SO₄/MgSO₄, Rotovap) Extract->Dry Purify Purification (Silica Gel Chromatography) Dry->Purify Crude Product Product 3-ethynyl-pyridine- 2-carboxylic acid amide Purify->Product Purified Product

Caption: General experimental workflow for TMS deprotection.

Protocol 1: Fluoride-Mediated Deprotection

This method leverages the exceptionally high affinity of the fluoride ion for silicon, which drives the cleavage of the strong C-Si bond.[1][6] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose, offering excellent solubility in organic solvents like tetrahydrofuran (THF).[7]

Mechanistic Rationale

The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a pentacoordinate silicate intermediate, which is unstable. The silicon-carbon bond then cleaves, with the acetylide anion being liberated and subsequently protonated by a proton source during the reaction or aqueous workup to yield the terminal alkyne. The driving force for this reaction is the formation of the very strong Si-F bond.[6]

Fluoride_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_products Step 2: C-Si Cleavage & Protonation Reactant R-C≡C-Si(CH₃)₃ Intermediate [R-C≡C-Si(CH₃)₃F]⁻ Reactant->Intermediate + F⁻ Fluoride F⁻ Acetylide R-C≡C⁻ Intermediate->Acetylide TMSF (CH₃)₃Si-F Intermediate->TMSF Product R-C≡C-H Acetylide->Product + H⁺ (from workup)

Caption: Mechanism of fluoride-mediated TMS deprotection.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add tetrabutylammonium fluoride (TBAF) as a 1.0 M solution in THF (1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The product spot should be more polar than the starting material. The reaction is typically complete within 1-4 hours.[7]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and THF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3-ethynyl-pyridine-2-carboxylic acid amide.

Protocol 2: Base-Catalyzed Methanolysis

An alternative, highly efficient, and economical method involves the use of a mild base, such as potassium carbonate (K₂CO₃), in methanol.[8][9] This method is particularly advantageous for large-scale synthesis due to the low cost of reagents and its operational simplicity. It is often considered milder than TBAF, which can exhibit some basicity.[7]

Mechanistic Rationale

In this process, the methoxide ion (CH₃O⁻), generated in situ from the reaction of methanol with potassium carbonate, acts as the nucleophile. It attacks the silicon atom to form a pentacoordinate intermediate.[10] This intermediate then collapses, cleaving the C-Si bond to generate an acetylide anion and trimethylmethoxysilane. The acetylide is subsequently protonated by methanol to yield the terminal alkyne and regenerate the methoxide catalyst.[10]

Step-by-Step Protocol
  • Preparation: Dissolve this compound (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃). While catalytic amounts (e.g., 0.2 equiv) are often sufficient, using an excess (up to 2.0 equiv) can accelerate the reaction.[1][8]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[1]

  • Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the methanol.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Comparative Analysis and Substrate Considerations

Both protocols are highly effective for TMS deprotection. The choice often depends on the specific requirements of the synthetic route and the functional groups present in the substrate.

ParameterFluoride-Mediated (TBAF)Base-Catalyzed (K₂CO₃/MeOH)
Reagent Tetrabutylammonium Fluoride (TBAF)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous THFMethanol (MeOH)
Key Advantage High efficacy due to strong Si-F bond formationMild, economical, and scalable
Potential Issue TBAF can be basic; requires anhydrous conditionsMay be slower for sterically hindered substrates
Workup Quench with aq. NH₄ClRemoval of MeOH, then aqueous wash

Considerations for this compound:

  • Amide Stability: The primary amide group is generally stable under both sets of conditions. Stronger bases or prolonged reaction times should be avoided to prevent potential hydrolysis, although this is unlikely with K₂CO₃ or the inherent basicity of TBAF.[11]

  • Pyridine Ring: The pyridine nitrogen is a Lewis basic site. While generally unreactive under these conditions, it may influence the solubility and chromatographic behavior of the starting material and product.

  • Solubility: The substrate's solubility should be confirmed in both THF and methanol to ensure a homogeneous reaction mixture, which is crucial for reaction efficiency.

  • Side Reactions: In some cases, TBAF has been reported to cause side reactions like allene formation, although this is substrate-dependent. The K₂CO₃/MeOH method is often considered "cleaner" in this regard.

Conclusion

The deprotection of the trimethylsilyl group from this compound is a straightforward yet critical transformation. Both the fluoride-mediated and base-catalyzed methods presented here offer reliable and high-yielding pathways to the desired terminal alkyne. The selection between TBAF in THF and K₂CO₃ in methanol should be based on factors such as scale, cost, and the presence of other sensitive functional groups in the molecule. Careful monitoring by TLC is recommended to optimize reaction times and minimize potential side product formation. These protocols provide a solid foundation for any researcher working with TMS-protected alkynes in the synthesis of complex molecules for pharmaceutical and materials applications.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Raghu, M., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • (2017). Recent Progress of Protecting Groups for Terminal Alkynes. Modern Organic Chemistry Research. [Link]

  • Reddit User. (2024). TMS Deprotection low yields. Reddit. [Link]

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the immediately following CuAAC reaction.... ResearchGate. [Link]

  • Lang, S. B., & Toste, F. D. (2011). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 2011(13), 2029-2050. [Link]

  • Reddit User. (2023). Deprotection mechanism. Reddit. [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). OrgoSolver. [Link]

  • Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. ORBi. [https://orbi.uliege.be/bitstream/2268/181514/1/main document.pdf]([Link] document.pdf)

  • Funk, R. L., et al. (2006). Synthesis of alkylidenephthalans through fluoride-induced cyclization of electron-deficient 2-siloxymethylphenylacetylene derivatives. Beilstein Journal of Organic Chemistry, 2, 21. [Link]

  • Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]

  • ResearchGate. (2017). What do you think about the mechanism of Cs2CO3-mediated synthesis of terminal alkynes?. ResearchGate. [Link]

  • Reddit User. (2022). Protiodesilylation of terminal alkynes method?. Reddit. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Reddit User. (2023). Struggling with TMS deprotection for weeks. Reddit. [Link]

  • Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1210-1224. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.... PubMed Central. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • National Center for Biotechnology Information. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation.... PubMed Central. [Link]

  • Dove Press. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity.... Dove Press. [Link]

  • Royal Society of Chemistry. (n.d.). TBHP-mediated denitrogenative synthesis of pyridine carboxamides.... Organic Chemistry Frontiers. [Link]

  • PubMed. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]

Sources

Application Notes and Protocols for 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The inherent features of this moiety—its capacity for hydrogen bonding, enhanced solubility imparted by the pyridine nitrogen, and its role as a bioisostere of other aromatic systems—have rendered it an attractive framework for the design of novel therapeutics. Within this esteemed class of molecules lies 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide , a compound that, while not extensively documented for its direct biological activity, presents itself as a highly versatile and powerful building block for drug discovery endeavors.

The strategic placement of three key functional groups—the pyridine-2-carboxamide, a trimethylsilyl (TMS)-protected ethynyl group at the 3-position, and the primary amide—endows this molecule with a rich chemical reactivity. The TMS-protected alkyne is a gateway to a vast chemical space, readily deprotected to a terminal alkyne. This functionality serves as a linchpin for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry," and the palladium-catalyzed Sonogashira coupling.

These application notes are designed for researchers, scientists, and drug development professionals. They will serve as an in-depth technical guide to unlock the synthetic potential of this compound. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and providing self-validating protocols. Our exploration will be grounded in the established biological significance of related pyridine carboxamide derivatives, providing a logical framework for the design and synthesis of new chemical entities with high therapeutic potential.

Physicochemical Properties and Handling

A foundational understanding of the starting material is paramount for its effective use.

PropertyValue
Molecular Formula C₁₁H₁₄N₂OSi
Molecular Weight 218.33 g/mol
CAS Number 499193-54-3
Appearance Typically a solid
Purity Reagent Grade
Storage Store in a cool, dry, well-ventilated area

Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. This compound is for research and development purposes only and is not for medical or consumer use.

The Synthetic Utility: A Gateway to Novel Derivatives

The primary value of this compound lies in its capacity to be transformed into a diverse library of novel compounds. The TMS group serves as a robust protecting group for the terminal alkyne, allowing for modifications elsewhere in a molecule if needed, but it is its facile removal that truly opens the door to further derivatization.

Critical First Step: Deprotection of the Trimethylsilyl Group

The liberation of the terminal alkyne is the essential first step for subsequent coupling reactions. The silicon-carbon bond of the TMS-alkyne is susceptible to cleavage under mild basic conditions or by fluoride ions. We present a reliable and widely used base-catalyzed method.

Protocol 1: Base-Catalyzed TMS Deprotection

This protocol utilizes potassium carbonate in methanol, a cost-effective and efficient method for TMS deprotection.[1]

  • Reagents and Materials:

    • This compound

    • Methanol (anhydrous)

    • Potassium carbonate (K₂CO₃, anhydrous)

    • Diethyl ether

    • Water (deionized)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄, anhydrous)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Standard glassware for workup

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Add potassium carbonate (0.1-0.2 eq) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The product, 3-ethynyl-pyridine-2-carboxylic acid amide, will have a different Rf value than the starting material.

    • Once the reaction is complete (typically 1-3 hours), concentrate the mixture in vacuo to remove the methanol.

    • Dilute the residue with diethyl ether and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography if necessary.

Causality and Insights: The methoxide ions generated in situ from the reaction of potassium carbonate with methanol are sufficiently basic to effect the cleavage of the C-Si bond. This method is generally mild and tolerates a wide range of functional groups. An alternative, even milder protocol involves using sodium ascorbate and copper sulfate, which can be beneficial for particularly sensitive substrates.[2][3]

Deprotection_Workflow Start 3-trimethylsilanylethynyl- pyridine-2-carboxylic acid amide Reagents K₂CO₃, MeOH Room Temperature Start->Reagents Product 3-ethynyl-pyridine-2- carboxylic acid amide Reagents->Product Deprotection

Caption: Workflow for TMS Deprotection.

Building Complexity: Derivatization of the Terminal Alkyne

With the terminal alkyne in hand, a plethora of synthetic transformations are possible. We will focus on two of the most powerful and widely used reactions in medicinal chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a highly efficient and bio-orthogonal reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[4][5][6][7] This reaction is instrumental in linking the pyridine carboxamide core to other fragments, such as pharmacophores, solubilizing groups, or imaging agents.

  • Reagents and Materials:

    • 3-ethynyl-pyridine-2-carboxylic acid amide (from Protocol 1)

    • An organic azide of interest (R-N₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-butanol and water, or DMF)

    • Standard reaction and workup glassware

  • Procedure:

    • In a reaction vessel, dissolve 3-ethynyl-pyridine-2-carboxylic acid amide (1.0 eq) and the desired organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours, as may be indicated by a color change.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting 1,4-disubstituted 1,2,3-triazole product by column chromatography or recrystallization.

Causality and Insights: Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.[7] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting triazole ring is not just a linker; it is metabolically stable and can participate in hydrogen bonding, often contributing favorably to the binding of the molecule to its biological target.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[8][9][10][11][12] This reaction is invaluable for synthesizing conjugated systems and for linking the pyridine carboxamide core to various aromatic and heteroaromatic systems.

  • Reagents and Materials:

    • 3-ethynyl-pyridine-2-carboxylic acid amide (from Protocol 1)

    • An aryl or vinyl halide (e.g., R-Br or R-I)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Schlenk flask or similar reaction vessel for inert atmosphere conditions

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).

    • Add the aryl/vinyl halide (1.0 eq) and 3-ethynyl-pyridine-2-carboxylic acid amide (1.1-1.2 eq).

    • Add the anhydrous, degassed solvent via syringe, followed by the base (2-3 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), depending on the reactivity of the halide.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Insights: The reaction proceeds through a catalytic cycle involving both palladium and copper.[9] The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Reductive elimination yields the final coupled product. The reaction must be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Derivatization_Workflow cluster_0 CuAAC (Click Chemistry) cluster_1 Sonogashira Coupling Start 3-ethynyl-pyridine-2- carboxylic acid amide CuAAC_Reagents R-N₃, CuSO₄, Sodium Ascorbate Start->CuAAC_Reagents Sonogashira_Reagents R-X (Aryl/Vinyl Halide), Pd Catalyst, CuI, Base Start->Sonogashira_Reagents CuAAC_Product 1,4-Disubstituted-1,2,3-triazole Derivative CuAAC_Reagents->CuAAC_Product Sonogashira_Product Aryl/Vinyl-substituted Alkyne Derivative Sonogashira_Reagents->Sonogashira_Product

Caption: Key Derivatization Pathways.

Potential Medicinal Chemistry Applications: A Landscape of Opportunity

By employing the synthetic strategies outlined above, novel derivatives of this compound can be generated and screened for a wide array of biological activities, drawing inspiration from the successes of structurally related compounds.

  • Anticancer Activity: Pyridine carboxamide derivatives have emerged as potent anticancer agents. For instance, they have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[13][14] Novel derivatives could be screened in relevant kinase assays and cancer cell line proliferation assays. Additionally, related structures have been developed as PET imaging agents for the PD-1/PD-L1 immune checkpoint.[15] The synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has also yielded compounds with promising anticancer activity.[16]

  • Antimicrobial and Antifungal Activity: The pyridine carboxamide scaffold is a validated pharmacophore for antimicrobial agents. Derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[17][18][19] Newly synthesized compounds should be evaluated in antimicrobial screening panels against a range of Gram-positive and Gram-negative bacteria. Furthermore, pyridine carboxamides have been developed as succinate dehydrogenase inhibitors with significant antifungal activity.[20][21]

  • Enzyme Inhibition: The versatility of the pyridine carboxamide core lends itself to the inhibition of various enzymes. For example, derivatives have been explored as potent urease inhibitors, which is relevant for treating infections by ureolytic bacteria.[22] The scaffold has also been incorporated into dual PARP/NAMPT inhibitors for breast cancer.[23]

Characterization of Novel Derivatives

The successful synthesis of new chemical entities must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds and confirming the success of the chemical transformation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compounds before biological testing.

Conclusion

While this compound may not be a therapeutic agent in its own right, its true power lies in its potential as a versatile synthetic intermediate. The protocols and strategies detailed in these application notes provide a robust framework for leveraging this molecule's unique combination of functional groups. By applying established and powerful synthetic methodologies like TMS deprotection, CuAAC, and Sonogashira coupling, researchers can rapidly generate libraries of novel pyridine carboxamide derivatives. Grounded in the extensive literature on the biological activities of this privileged scaffold, these new compounds hold significant promise for the discovery of next-generation therapeutics in oncology, infectious diseases, and beyond.

References

  • Hu, H., Yang, F., & Wu, Y. (2013). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Aryl and Vinyl Halides. J. Org. Chem., 78, 10506-10507.
  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry, 9(4), 317-321.
  • Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. (2025). BenchChem.
  • A competent and fast method for the deprotection of trimethyl silyl group was attained by using cheap, easily accessible, and nontoxic sodium ascorbate in combination with copper sulphate. (2018). European Journal of Chemistry, 9(4), 317-321.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. (2025). BenchChem.
  • Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(15), 4987.
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). ProteoGenix.
  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SP100.
  • Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. (2025). BenchChem.
  • Coupling to alkynes: the Sonogashira reaction. (2025). Oxford University Press.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (2022).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). Journal of Pesticide Science, 47(3).
  • Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 14(7), 1-9.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022). Journal of Pesticide Science, 47(3).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy.
  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. (n.d.). Indian Journal of Chemistry.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • Maier, P., et al. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Current Cancer Drug Targets, 23(5), 412-424.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026). Journal of Medicinal Chemistry.
  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.

Sources

Application of 3-Ethynylpyridine-2-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethynylpyridine-2-carboxamide in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] This approach hinges on a foundational principle: screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[3][4] The selection of fragments for a screening library is therefore a critical determinant of an FBDD campaign's success.

This guide focuses on a particularly compelling fragment: 3-ethynylpyridine-2-carboxamide . This molecule is strategically designed to maximize the potential for meaningful interactions with a protein target, leveraging the unique chemical properties of its constituent functional groups.

  • The Pyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[5][6] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance solubility and pharmacokinetic properties.[5][7] The pyridine ring's aromatic system also allows for favorable π-stacking interactions within a protein's binding pocket.

  • The Carboxamide Group: Positioned at the 2-position, the primary carboxamide provides a potent hydrogen bond donor and acceptor motif. This functional group is frequently involved in key anchoring interactions with protein backbones or specific amino acid side chains, providing a strong initial foothold for the fragment.

  • The Ethynyl Moiety: The terminal alkyne at the 3-position is a versatile and valuable feature. Its linear geometry acts as a rigid vector, projecting into a defined region of chemical space and serving as an excellent probe for deeper pockets.[8][9] This group can participate in various non-covalent interactions and, critically, serves as a synthetic handle for subsequent fragment elaboration ("fragment growing"). Furthermore, the terminal alkyne can act as a "warhead" in covalent FBDD, forming an irreversible bond with nucleophilic residues like cysteine or lysine on the target protein, a strategy gaining traction for tackling challenging "undruggable" targets.[10][11]

This application note provides a detailed overview of the strategic use of 3-ethynylpyridine-2-carboxamide in an FBDD workflow, from initial library preparation and screening to hit validation and elaboration strategies.

FBDD Workflow Utilizing 3-Ethynylpyridine-2-carboxamide

The successful application of 3-ethynylpyridine-2-carboxamide in FBDD involves a multi-stage, integrated biophysical approach.[12] The typical workflow is designed to first identify binding events, then confirm and characterize them, and finally, provide structural insights to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation & Elaboration A Fragment Library (Containing 3-Ethynylpyridine- 2-carboxamide) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B High Concentration Screening C Orthogonal Screen (e.g., NMR) B->C Hit Triage D Affinity Determination (e.g., ITC, SPR) C->D Confirmed Hits E Structure Determination (X-ray Crystallography) D->E High-Priority Hits F Structure-Guided Medicinal Chemistry E->F Binding Mode Analysis G Potent Lead Compound F->G Lead Optimization

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Fragment Library Preparation and Quality Control

The integrity of any FBDD campaign begins with a high-quality fragment library. 3-Ethynylpyridine-2-carboxamide should be incorporated as a key member of a diverse library that adheres to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[13]

Protocol 1: Preparation and QC of a 3-Ethynylpyridine-2-carboxamide Stock Solution

Causality: High-concentration screening requires fragments to be highly soluble and stable in the assay buffer to avoid false positives arising from aggregation or precipitation. Dimethyl sulfoxide (DMSO) is the standard solvent, and its final concentration in the assay must be carefully controlled.

Materials:

  • 3-Ethynylpyridine-2-carboxamide (purity >98%)

  • Anhydrous DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh the required amount of 3-ethynylpyridine-2-carboxamide and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Solubility Assessment:

    • Prepare a serial dilution of the DMSO stock into the primary screening buffer.

    • Visually inspect each dilution for any signs of precipitation.

    • Measure the turbidity of the solutions using a spectrophotometer at 600 nm. A significant increase in absorbance indicates insolubility.

  • Purity and Identity Confirmation:

    • Analyze the stock solution via LC-MS to confirm the molecular weight and purity of the fragment.

    • Acquire a ¹H NMR spectrum to verify the chemical structure.

  • Storage: Store the validated stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Part 2: Primary Screening for Hit Identification

The goal of the primary screen is to rapidly and sensitively detect weak binding events from the entire fragment library.[14] Surface Plasmon Resonance (SPR) is an excellent choice for this purpose due to its label-free nature and ability to provide real-time binding data.[15][16]

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Causality: SPR detects changes in mass on the surface of a sensor chip. By immobilizing the target protein, the binding of fragments from a solution flowing over the surface can be measured in real-time.[17] This technique is sensitive enough to detect the weak, transient interactions typical of fragments.[18]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Fragment library plates containing 3-ethynylpyridine-2-carboxamide

  • SPR running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.[18]

  • Screening:

    • Dilute the fragment library plates to the desired screening concentration (typically 100 µM - 1 mM) in running buffer. Ensure the final DMSO concentration is identical in all samples and the running buffer.[16]

    • Inject the fragments over the target and reference flow cells. A short association time followed by a dissociation phase is typically used.

    • Monitor the change in response units (RU). A positive response on the target surface relative to the reference surface indicates a potential binding event.

  • Data Analysis:

    • Subtract the reference flow cell data from the active channel data.

    • Identify hits based on a response threshold that is statistically significant above the baseline noise.

    • Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments that bind efficiently relative to their size.

Table 1: Exemplary SPR Primary Screening Results

Fragment IDMolecular Weight (Da)SPR Response (RU) at 200 µMCalculated Approx. KD (µM)Ligand Efficiency (LE)Hit Flag
F001 (3-Ethynylpyridine-2-carboxamide) 146.15 25.5 450 0.31 Yes
F002182.2118.18000.22Yes
F003210.255.2>2000-No
F004155.1831.23500.35Yes

Part 3: Hit Validation with an Orthogonal Method

To eliminate false positives from the primary screen, hits should be confirmed using a distinct biophysical technique.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method as it is a solution-based technique and provides different observables.[19][20]

Protocol 3: Hit Validation using Ligand-Observed NMR Spectroscopy

Causality: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or Water-LOGSY, detect the binding of a fragment to a large protein target by observing changes in the fragment's own NMR signals.[13][21] This provides direct evidence of a solution-phase interaction, validating the SPR hit.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Target protein solution in a deuterated buffer (e.g., PBS in D₂O)

  • Fragment hit stock solutions in deuterated DMSO (DMSO-d₆)

Procedure (STD-NMR):

  • Sample Preparation: Prepare two NMR samples for each fragment hit.

    • Sample 1: Fragment + Target Protein (e.g., 10-20 µM protein, 500 µM fragment).

    • Sample 2: Fragment only (control).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for reference.

    • Acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of a bound ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

    • Protons on the fragment that are in close contact with the protein will show signals in the difference spectrum. The presence of these signals confirms binding.

    • The intensity of the STD signals can provide information about which part of the fragment is most intimately interacting with the protein. For 3-ethynylpyridine-2-carboxamide, signals from the pyridine ring protons would be expected.

NMR_Validation cluster_0 NMR Experiment cluster_1 Observation A High MW Target Protein C Selective RF Saturation (On-Resonance) A->C Saturate Protein Protons B Low MW Fragment (3-Ethynylpyridine-2-carboxamide) D Saturation Transfer (via NOE) B->D Fragment Binds to Protein C->D E STD Difference Spectrum D->E F Signals from Fragment Protons Appear E->F G Conclusion: Fragment is a True Binder F->G

Figure 2: Logic diagram of an STD-NMR experiment for hit validation.

Part 4: Structural Biology and Hit-to-Lead Elaboration

The ultimate advantage of FBDD lies in using high-resolution structural information to guide the optimization of fragment hits.[22] X-ray crystallography is the gold standard for visualizing precisely how a fragment binds to its target.[23][24]

Protocol 4: Co-crystallization and Structure Determination

Causality: By obtaining a crystal structure of the target protein in complex with 3-ethynylpyridine-2-carboxamide, the specific atomic interactions can be identified.[25] This structural map is invaluable for designing synthetic modifications to improve affinity and selectivity.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screening plates and reagents

  • 3-Ethynylpyridine-2-carboxamide

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization: Set up crystallization trials (e.g., sitting drop vapor diffusion) by mixing the target protein with a molar excess of 3-ethynylpyridine-2-carboxamide. Alternatively, soak pre-grown crystals of the protein in a solution containing the fragment.[26]

  • Crystal Harvesting and Data Collection:

    • Identify and harvest suitable crystals.

    • Soak the crystals in a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Analyze the resulting electron density map to confirm the binding of the fragment and determine its precise orientation and interactions within the binding site.

Analysis of Binding Mode: The crystal structure would likely reveal the carboxamide group forming key hydrogen bonds with the protein backbone. The pyridine nitrogen could act as an acceptor, and the ethynyl group would be pointing towards a specific sub-pocket. This information directly informs the "fragment growing" strategy, where chemical modifications are made to the ethynyl group to engage with residues in that sub-pocket, thereby increasing potency.

Part 5: Advanced Application - Covalent FBDD

The terminal alkyne of 3-ethynylpyridine-2-carboxamide makes it an ideal candidate for covalent FBDD.[27] This strategy is particularly useful for targets with shallow binding pockets or for achieving prolonged target engagement.[10][28]

Mechanism: The ethynyl group can act as a mild electrophile, or "warhead," that can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., Cys, Lys) on the protein target.[11] This requires the fragment to first bind non-covalently in an orientation that positions the alkyne correctly for reaction.

Screening for Covalent Binders: Mass spectrometry (MS) is the primary tool for detecting covalent modification.[10] An intact protein LC-MS experiment can be performed by incubating the target protein with the fragment and observing an increase in the protein's mass corresponding to the molecular weight of the fragment.

Table 2: Exemplary Intact Protein Mass Spectrometry Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein Alone25,000.025,000.8-Unmodified Protein
Protein + Fragment25,146.1525,146.9+146.1Covalent Adduct Formed

Conclusion

3-Ethynylpyridine-2-carboxamide is a high-value fragment for FBDD campaigns. Its combination of a proven medicinal chemistry scaffold (pyridine carboxamide) with a versatile synthetic and reactive handle (ethynyl group) provides multiple avenues for hit discovery and optimization. By employing a robust workflow of integrated biophysical techniques, researchers can leverage the unique properties of this fragment to identify novel binding modalities and accelerate the discovery of potent, selective, and potentially covalent lead compounds. The detailed protocols and strategic considerations outlined in this guide provide a solid framework for the successful application of 3-ethynylpyridine-2-carboxamide in modern drug discovery.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 7, 624244. Retrieved from [Link]

  • Parker, C. G., & Hothersall, J. D. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 419-430. Retrieved from [Link]

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Ciancetta, G., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12932-12937. Retrieved from [Link]

  • The Francis Crick Institute. (2024). Covalent fragment-based drug discovery for target tractability. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • de Vlieger, D., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Singh, U. P., & Singh, P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(5), 526-553. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 21(11), 1934-1944. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 1144. Retrieved from [Link]

  • Joseph, A. O., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 17-25. Retrieved from [Link]

  • Baxter, A. D., et al. (2006). Crystallographic Fragment Screening. Methods in Enzymology, 413, 364-384. Retrieved from [Link]

  • Parker, C. G., & Hothersall, J. D. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 419-430. Retrieved from [Link]

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5653. Retrieved from [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. Retrieved from [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(7), 741-755. Retrieved from [Link]

  • Peng, J. W. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(19), 6592. Retrieved from [Link]

  • Gill, A. L., et al. (2012). Fragment screening using X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 7), 750-758. Retrieved from [Link]

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. Retrieved from [Link]

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. Retrieved from [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5653. Retrieved from [Link]

  • ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22534. Retrieved from [Link]

  • Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein and Peptide Letters, 21(8), 735-748. Retrieved from [Link]

  • Guchhait, S. K., & Madaan, K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15094-15118. Retrieved from [Link]

  • Baxter, A. D., et al. (2006). Crystallographic fragment screening. Methods in Enzymology, 413, 364-384. Retrieved from [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 16-20. Retrieved from [Link]

  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • LookChem. (n.d.). 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-Ethynylpyridine - 2510-23-8. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Lai, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116830. Retrieved from [Link]

  • Peng, J. W. (2018). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 5, 68. Retrieved from [Link]

  • Melnyk, P., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1421. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(6), 1335. Retrieved from [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928399. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide as a Versatile Synthon for Complex Molecule Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-TSP2CA

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide. This trifunctional building block, featuring a protected alkyne, a pyridine core, and a primary amide, offers a robust platform for the synthesis of highly functionalized and complex molecular architectures. We present its physicochemical properties, detailed, field-proven protocols for its key transformations—including selective desilylation, Sonogashira cross-coupling, and [3+2] cycloadditions—and explain the causal logic behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction and Strategic Value

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. The title compound, this compound, integrates this critical core with two other synthetically valuable functionalities:

  • A Trimethylsilyl (TMS)-Protected Alkyne: The TMS group serves as an effective and easily removable protecting group for the terminal alkyne.[4] This allows for the selective unmasking of the reactive alkyne at the desired synthetic stage, preventing unwanted side reactions. The alkyne itself is a gateway to powerful transformations such as carbon-carbon bond formations (e.g., Sonogashira coupling) and the construction of new heterocyclic rings (e.g., triazoles via "click chemistry").[5][6]

  • A Primary Carboxamide: The amide group at the 2-position is a stable functional group that can participate in hydrogen bonding, act as a coordinating ligand, or serve as a handle for further derivatization.[7] Its position ortho to the pyridine nitrogen can influence the molecule's conformation and reactivity through intramolecular interactions.

This unique combination of functionalities in a single, stable molecule provides a powerful tool for diversity-oriented synthesis and the rapid construction of complex lead compounds.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemistry. The key properties of the title compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 499193-54-3 [8]
Molecular Formula C₁₁H₁₄N₂OSi [8]
Molecular Weight 218.33 g/mol [8]
Appearance Off-white to light yellow solid Typical

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | Inferred |

Table 2: Typical Spectroscopic Data (Predicted)

Spectroscopy Characteristic Peaks and Rationale
¹H NMR (400 MHz, CDCl₃) δ ~8.5 (dd, 1H, H6-pyridine), ~7.8 (dd, 1H, H4-pyridine), ~7.4 (dd, 1H, H5-pyridine), ~8.0 (br s, 1H, -CONH₂), ~5.6 (br s, 1H, -CONH₂), ~0.25 (s, 9H, -Si(CH₃)₃). The pyridine protons will appear in the aromatic region with characteristic coupling patterns. The amide protons often appear as two broad singlets due to restricted rotation. The TMS protons will be a sharp, highly shielded singlet integrating to 9 protons.[9][10]
¹³C NMR (100 MHz, CDCl₃) δ ~165 (C=O), ~150-120 (Pyridine carbons), ~105 (Alkyne C-Si), ~95 (Alkyne C-pyridine), ~0.0 (-Si(CH₃)₃). The carbonyl carbon is significantly downfield. The two sp-hybridized alkyne carbons will be distinct.[11]
IR (ATR, cm⁻¹) ~3350, 3180 (N-H stretch, two bands for primary amide), ~2160 (C≡C stretch, TMS-alkyne), ~1670 (C=O stretch, Amide I band), ~1580 (N-H bend, Amide II band). The alkyne stretch is a key diagnostic peak.[12][13]

| Mass Spec (ESI+) | m/z 219.09 [M+H]⁺, 241.07 [M+Na]⁺ | Calculated |

Synthetic Pathways: Accessing the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and analogue design. A plausible and robust synthetic route involves a Sonogashira coupling followed by functional group manipulation.

G cluster_0 Synthetic Workflow A 3-Bromo-2-cyanopyridine B 3-(Trimethylsilylethynyl)-2-cyanopyridine A->B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C 3-(Trimethylsilylethynyl)picolinic acid B->C Hydrolysis (e.g., NaOH, H₂O₂) D This compound C->D Amide Coupling (e.g., HATU, NH₄OH)

Diagram 1: Plausible synthetic route to the title compound.

Causality Behind the Route: This sequence is strategically sound. The Sonogashira coupling is highly efficient for installing the alkyne onto an sp² center.[5][14] The nitrile group is chosen as a stable precursor to the carboxylic acid that is compatible with the coupling conditions. Its subsequent hydrolysis and conversion to the primary amide are standard, high-yielding transformations.[15][16]

Core Application Protocols

This section details the primary transformations of the building block. Each protocol is designed to be self-validating, with clear checkpoints and analytical guidance.

Protocol 1: Selective TMS-Deprotection of the Alkyne

This is the gateway reaction to unmask the terminal alkyne for subsequent coupling reactions. The choice of a mild base like potassium carbonate in methanol is crucial to prevent hydrolysis of the amide or other side reactions.[17]

Principle: A mild, nucleophilic cleavage of the Si-C(sp) bond. The reaction is driven by the formation of the stable methoxytrimethylsilane byproduct.

G cluster_0 TMS-Deprotection Workflow Start Dissolve Substrate in Methanol/THF Reagent Add K₂CO₃ (catalytic or stoichiometric) Start->Reagent Stir Stir at RT (Monitor by TLC) Reagent->Stir Workup Quench (H₂O) Extract (EtOAc) Stir->Workup Purify Column Chromatography (SiO₂, Hexanes/EtOAc) Workup->Purify Product 3-Ethynyl-pyridine-2- carboxylic acid amide Purify->Product

Diagram 2: Experimental workflow for TMS-deprotection.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of Methanol:THF (approx. 0.1 M concentration).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent. The product spot should be significantly more polar (lower Rf) than the starting material. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the solvent. Add deionized water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure terminal alkyne.

    • Characterization: Confirm product identity via ¹H NMR (disappearance of the δ ~0.25 ppm TMS peak and appearance of a new alkyne C-H proton at δ ~3.0-3.5 ppm) and Mass Spectrometry.

Protocol 2: Sonogashira Cross-Coupling

This protocol utilizes the deprotected terminal alkyne to form a new C-C bond with an aryl or vinyl halide, a cornerstone reaction in medicinal chemistry.[18][19]

Principle: A palladium- and copper-cocatalyzed cross-coupling reaction. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of the key copper(I) acetylide intermediate.[5]

Table 3: Typical Reagents for Sonogashira Coupling

Reagent Role Typical Loading
Aryl/Vinyl Halide (I, Br) Electrophile 1.0 eq
Deprotected Alkyne Nucleophile Precursor 1.1-1.2 eq
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ Palladium Catalyst 2-5 mol%
Copper(I) Iodide (CuI) Co-catalyst 4-10 mol%
Triethylamine (TEA) or DIPEA Base & Solvent 2-3 eq or as solvent

| Anhydrous DMF or THF | Solvent | To 0.1-0.2 M |

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent & Reagents: Add anhydrous, degassed DMF (or THF) followed by triethylamine (3.0 eq). Stir for 5 minutes to form a homogenous solution.

  • Nucleophile Addition: Add a solution of 3-ethynyl-pyridine-2-carboxylic acid amide (1.1 eq) in a minimum amount of DMF.

  • Reaction: Stir the reaction at room temperature or heat gently (50-70 °C) if the aryl halide is less reactive (e.g., bromides).

    • Self-Validation Checkpoint: The reaction mixture typically turns from a pale yellow to a darker brown/black suspension. Monitor by TLC or LC-MS until the aryl halide is consumed (usually 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization to obtain the coupled product.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal substrate for [3+2] cycloaddition with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This "click" reaction is exceptionally reliable and high-yielding.

Principle: A copper(I)-catalyzed reaction that dramatically accelerates the Huisgen 1,3-dipolar cycloaddition, providing excellent regioselectivity for the 1,4-isomer.

G cluster_1 Key Reaction Pathways Start 3-TMS-ethynyl- pyridine-2-carboxamide Deprotected 3-Ethynyl- pyridine-2-carboxamide Start->Deprotected Protocol 1: Desilylation Sonogashira Aryl-Coupled Product Deprotected->Sonogashira Protocol 2: Sonogashira (R-X) Triazole 1,2,3-Triazole Product Deprotected->Triazole Protocol 3: CuAAC (R-N₃)

Diagram 3: Key transformations of the building block.

Step-by-Step Protocol:

  • Setup: In a vial, dissolve the 3-ethynyl-pyridine-2-carboxylic acid amide (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.2 eq) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water. The solution should turn from blue to colorless or pale yellow as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature.

    • Self-Validation Checkpoint: The reaction is often exothermic. A precipitate of the triazole product may form as the reaction proceeds. Monitor by LC-MS for complete consumption of the starting materials (typically 1-6 hours).

  • Workup: If a precipitate has formed, collect it by filtration and wash with cold water, then ether. If the product is soluble, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Dry, concentrate, and purify by column chromatography or recrystallization as needed.

Concluding Remarks and Future Outlook

This compound is more than a mere reagent; it is a strategic platform for synthetic innovation. The orthogonal reactivity of its three functional handles allows for a modular and predictable approach to building molecular complexity. The protocols detailed herein provide a reliable foundation for chemists to leverage this synthon in programs targeting novel therapeutics, functional materials, and chemical probes. The inherent stability and synthetic versatility of this building block ensure its continued relevance in the ever-evolving landscape of chemical synthesis.

References

  • Bergman, J., et al. (2007). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. National Institutes of Health. [Link]

  • Colby, D.A., et al. (2007). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

  • Colby, D.A., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]

  • Stuart, D.R., et al. (2012). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*. Journal of the American Chemical Society. [Link]

  • Persson, A.K., et al. (2014). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Desilylation. [Link]

  • Hudson, M.J. (2012). Some Aspects of the Chemistry of Alkynylsilanes. Molecules. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wiley. 3-(Trimethylsilyl)pyridine Spectra. SpectraBase. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Khan Academy. Sonogashira coupling. YouTube. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

  • Iqbal, N., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

  • Patel, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • Ben Motz. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Tangella, Y., et al. (2023). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc. [Link]

  • Chem-Supply. This compound, 1 gram, Reagent Grade. [Link]

  • Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. [Link]

  • Holovach, N., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. [Link]

  • Ali, Z., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Douthwaite, J.L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews. [Link]

  • Fayzullin, R.R., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules. [Link]

  • Todd, J.C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Ansari, M.F., et al. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. Organics. [Link]

  • Surry, D.S., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Matrix. This compound. [Link]

  • ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • ResearchGate. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • Gazieva, G., et al. (2025). 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. Molecules. [Link]

  • ResearchGate. (PDF) 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. [Link]

Sources

Synthesis of 1,2,3-Triazole Derivatives from 3-Ethynylpyridine-2-carboxamide: A Comprehensive Guide to Copper- and Ruthenium-Catalyzed Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a "privileged scaffold" in medicinal chemistry and drug design.[1] This five-membered heterocyclic ring, composed of three nitrogen and two carbon atoms, is not merely a passive linker but an active participant in molecular interactions.[1][2] Its remarkable stability under a variety of physiological conditions, including acid and alkali hydrolysis and redox environments, combined with its capacity for hydrogen bonding and its significant dipole moment, makes it an ideal component for bioactive molecules.[1][2] The triazole core can act as a bioisostere for various functional groups, such as amide bonds, enhancing the pharmacological profile of a lead compound by improving its biological activity, selectivity, and pharmacokinetic properties.[1] Consequently, 1,2,3-triazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][3][4]

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][5] This reaction is characterized by its high efficiency, regioselectivity, and broad functional group tolerance, allowing for the rapid generation of diverse compound libraries.[5][6] Complementing the CuAAC is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provides regioselective access to 1,5-disubstituted 1,2,3-triazoles, further expanding the accessible chemical space.[7][8]

This application note provides a detailed guide for the synthesis of novel triazole derivatives utilizing 3-ethynylpyridine-2-carboxamide as a key building block. The presence of the pyridine ring and the carboxamide group in this precursor offers opportunities for further structural modifications and the introduction of additional points of interaction with biological targets. We will explore both the CuAAC and RuAAC pathways, providing in-depth mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Triazole Synthesis: CuAAC vs. RuAAC

The choice between copper and ruthenium catalysis is a critical strategic decision in the synthesis of triazole derivatives, as it dictates the regiochemistry of the final product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The CuAAC reaction is the cornerstone of click chemistry, providing a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] The reaction proceeds through a stepwise mechanism that is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition.[5][9]

Mechanism of CuAAC:

The catalytic cycle of CuAAC involves the following key steps:

  • Formation of a Copper-Acetylide Intermediate: The reaction is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne, 3-ethynylpyridine-2-carboxamide. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[1][9]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.[7]

  • Cycloaddition and Ring Formation: A subsequent intramolecular cyclization occurs, leading to the formation of a six-membered metallacycle intermediate.[10]

  • Protonolysis and Catalyst Regeneration: This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[]

CuAAC_Mechanism

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

The RuAAC reaction offers a complementary approach to CuAAC, yielding the 1,5-disubstituted regioisomer of the 1,2,3-triazole.[7][8] This method is particularly valuable as the 1,5-isomer is often difficult to access through other synthetic routes.[12]

Mechanism of RuAAC:

The mechanism of RuAAC differs significantly from that of CuAAC and is believed to proceed through an oxidative coupling pathway:

  • Oxidative Coupling: The ruthenium catalyst, typically a [Cp*RuCl] complex, reacts with the azide and the alkyne in an oxidative coupling step to form a six-membered ruthenacycle intermediate.[7][9]

  • Reductive Elimination: This ruthenacycle then undergoes reductive elimination, which is the rate-determining step, to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[7][9]

RuAAC_Mechanism

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1,4-disubstituted and a 1,5-disubstituted 1,2,3-triazole derivative from 3-ethynylpyridine-2-carboxamide.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)picolinamide (1,4-Regioisomer)

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_char Characterization A Dissolve 3-ethynylpyridine-2-carboxamide and benzyl azide in t-BuOH/H2O B Add Sodium Ascorbate Solution A->B C Add CuSO4·5H2O Solution B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Dilute with Water E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I J Obtain 1H NMR, 13C NMR, and HRMS Spectra I->J

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Ethynylpyridine-2-carboxamide146.151.01.0
Benzyl azide133.151.11.1
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.050.05
Sodium ascorbate198.110.10.1
tert-Butanol (t-BuOH)---
Deionized water---
Ethyl acetate---
Saturated aqueous NaCl solution---
Anhydrous sodium sulfate---
Silica gel for column chromatography---

Procedure:

  • To a round-bottom flask, add 3-ethynylpyridine-2-carboxamide (146 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in deionized water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion of the reaction (typically 2-4 hours), dilute the mixture with deionized water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(1-benzyl-1H-1,2,3-triazol-4-yl)picolinamide.

Protocol 2: Ruthenium-Catalyzed Synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-5-yl)picolinamide (1,5-Regioisomer)

RuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_char Characterization A Add 3-ethynylpyridine-2-carboxamide, benzyl azide, and Ru catalyst to a Schlenk flask under inert atmosphere B Add Anhydrous Solvent (e.g., Dioxane) A->B C Heat the reaction mixture B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Concentrate under Reduced Pressure E->F G Purify by Column Chromatography F->G H Obtain 1H NMR, 13C NMR, and HRMS Spectra G->H

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Ethynylpyridine-2-carboxamide146.151.01.0
Benzyl azide133.151.11.1
[Cp*RuCl(COD)] (or similar Ru catalyst)377.920.020.02
Anhydrous 1,4-dioxane---
Ethyl acetate---
Hexanes---
Silica gel for column chromatography---

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-ethynylpyridine-2-carboxamide (146 mg, 1.0 mmol), benzyl azide (146 mg, 1.1 mmol), and the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 7.6 mg, 0.02 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC. The reaction time may vary depending on the specific substrates and catalyst used (typically 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-(1-benzyl-1H-1,2,3-triazol-5-yl)picolinamide.

Characterization of Triazole Derivatives

The synthesized triazole derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The regiochemistry of the triazole ring can often be determined by the chemical shift of the triazole proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.

  • Melting Point: The melting point of a solid product is a good indicator of its purity.

Conclusion and Future Perspectives

The copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions provide powerful and versatile tools for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazole derivatives from 3-ethynylpyridine-2-carboxamide. The protocols outlined in this application note offer reliable and reproducible methods for accessing these valuable compounds. The resulting triazole-pyridine carboxamide hybrids are promising scaffolds for the development of novel therapeutic agents, and the methodologies described herein can be readily adapted for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Buckley, B. R., Figueres, M. M. P., Khan, A. N., & Heaney, H. (2016). Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC): A new simplified protocol for the synthesis of 1,5-disubstituted 1,2,3-triazoles. Synlett, 27(18), 2681-2684.
  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic letters, 6(17), 2853–2855.
  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: Current development. Bioorganic Chemistry, 71, 30-54.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. A mechanistic DFT study. Journal of the American Chemical Society, 127(1), 210-216.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction.
  • Sharma, D., Singh, S., Kumar, A., & Singh, R. K. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
  • Scattergood, P. A., Ali, A., & Brough, P. A. (2017). The 1, 2, 3-triazole moiety in modern drug discovery. Drug Discovery Today, 22(11), 1586-1590.
  • Strzelecka, M., & Swiatek, P. (2021).
  • Valencia-Quintana, R., Musarurwa, H. T., & Tavengwa, N. T. (2022). 1, 2, 3-Triazole-Based Compounds as Potential Agrochemicals. Molecules, 27(19), 6527.
  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American chemical society, 127(46), 15998-15999.

Sources

Application Note: Protocol for Amide Bond Formation with 3-Ethynylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and technical guidance for the efficient formation of amide bonds utilizing 3-ethynylpicolinic acid. As a key building block in medicinal chemistry and materials science, the successful and reliable coupling of this substrate is of paramount importance. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. It is designed to serve as a self-validating guide, complete with troubleshooting strategies and grounded in authoritative scientific literature to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of 3-Ethynylpicolinic Acid

3-Ethynylpicolinic acid is a versatile heterocyclic compound characterized by a pyridine ring bearing both a carboxylic acid and a terminal alkyne. This unique trifunctional architecture makes it a highly valuable synthon in modern organic synthesis, particularly in the realm of drug discovery. The pyridine nucleus can act as a bioisostere for other aromatic systems, potentially modulating pharmacokinetic properties. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. Crucially, the ethynyl group serves as a versatile functional handle for post-synthetic modifications, most notably in "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Given its utility, a robust and high-yielding protocol for the amidation of 3-ethynylpicolinic acid is essential. This guide provides a well-vetted procedure using modern coupling reagents to address this need.

Fundamentals of Amide Bond Formation: The Activation Principle

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

For a substrate like 3-ethynylpicolinic acid, the choice of coupling reagent is critical. The electron-deficient nature of the pyridine ring can influence the reactivity of the carboxyl group. While numerous coupling reagents exist, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be exceptionally effective for challenging couplings, including those involving heteroaromatic acids.[1] HATU is known for its high efficiency, fast reaction times, and ability to suppress racemization in chiral substrates.[1]

Mechanism of HATU-Mediated Coupling

The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[2][3]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[1][4]

  • Active Ester Formation: The accompanying HOAt anion then displaces the tetramethylurea group to generate an OAt-active ester.[2]

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl of the active ester, proceeding through a tetrahedral intermediate to form the final amide product and release HOAt.[2]

Detailed Experimental Protocol

This protocol describes a general and reliable method for coupling 3-ethynylpicolinic acid with a primary or secondary amine using HATU.

Materials and Reagents
ReagentGradeRecommended Supplier
3-Ethynylpicolinic acid≥97%BLD Pharm[5]
Amine (Primary or Secondary)≥98%Standard suppliers
HATU≥98%Standard suppliers
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Amine-free)Standard suppliers
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard suppliers
Dichloromethane (DCM)ACS GradeStandard suppliers
Ethyl Acetate (EtOAc)ACS GradeStandard suppliers
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-ethynylpicolinic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Addition of Amine and Base: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture and stir for 15-30 minutes at room temperature.[6]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.

Experimental Workflow Diagram

Caption: Step-wise workflow for the HATU-mediated amide coupling of 3-ethynylpicolinic acid.

Troubleshooting and Key Insights

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation Moisture: Hydrolysis of the activated ester intermediate.Ensure all glassware is rigorously dried and use anhydrous solvents. Water will quench the active ester faster than the amine can react.[6]
Inefficient Activation: Degradation of the coupling reagent.Use a fresh bottle of HATU, as it can be sensitive to moisture over time. Store it properly in a desiccator.
Amine Protonation: Insufficient base to deprotonate the amine hydrochloride salt (if used) and the carboxylic acid.Ensure adequate equivalents of a non-nucleophilic base like DIPEA are used. Triethylamine can sometimes be a suitable alternative.
Side Reactions Observed Steric Hindrance: Bulky groups on the amine or acid can slow the reaction.For sterically hindered substrates, consider switching to a more potent coupling agent or using acyl fluoride intermediates.[6][7]
Byproduct Formation: The reaction of HATU with other nucleophilic groups in the substrate.Ensure the reaction is not unnecessarily heated and is worked up promptly upon completion.
Difficult Purification Tetramethylurea Byproduct: This byproduct from HATU can sometimes be difficult to remove.[8]The prescribed aqueous workup is generally effective. If issues persist, a dilute HCl wash can sometimes help, provided the product is stable to acid.

Conclusion

This application note provides a robust and well-rationalized protocol for the amide bond formation of 3-ethynylpicolinic acid using HATU. By adhering to the principles of anhydrous reaction conditions and proper stoichiometric control, researchers can achieve high yields of the desired amide products. The insights into the reaction mechanism and potential troubleshooting scenarios are intended to empower scientists to adapt and optimize this critical transformation for their specific research and development needs.

References

  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • Wikipedia. (2023, November 18). HATU.
  • Chem Reactor. (2024, April 14).
  • amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022, March 24). amide coupling help.
  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?.
  • BLD Pharm. (n.d.). 219623-05-9|3-Ethynylpicolinic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Smolecule. (n.d.). Buy 6-Ethynylpicolinic acid | 1256824-26-6.
  • PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ChemScene. (n.d.). 1256825-09-8 | 4-Ethynylpicolinic acid.
  • PubMed. (n.d.). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds.

Sources

Introduction: The Versatility of the Pyridine Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design and execution of robust screening funnels for the identification and characterization of novel pyridine carboxamide drug candidates.

The pyridine carboxamide moiety is a cornerstone of modern medicinal chemistry, frequently recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including enhanced solubility and hydrogen bonding capabilities conferred by the pyridine ring nitrogen, make it an attractive scaffold for designing novel therapeutics.[1] This structural motif is found in drugs targeting a diverse range of diseases, from fungal infections and tuberculosis to cancer and inflammatory disorders.[2][3][4]

Recent research has highlighted the remarkable versatility of pyridine carboxamides. For instance, certain derivatives function as potent succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain, making them effective antifungal agents.[2] In the realm of infectious diseases, novel pyridine carboxamides have been identified as anti-tubercular prodrugs, which are selectively activated by the mycobacterial amidase enzyme, AmiC, to exert their effect.[3][4] Furthermore, the scaffold is a common feature in kinase inhibitors, a major class of oncology drugs.[5][6]

This guide provides a comprehensive framework for the biological screening of novel pyridine carboxamide libraries. It is designed for drug discovery scientists and researchers, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental step. Our goal is to equip researchers with the tools to construct a logical, efficient, and self-validating screening cascade to identify and validate promising lead compounds.

Part 1: Devising a Strategic Screening Cascade

A successful screening campaign does not rely on a single assay but rather on a tiered, logical progression of experiments known as a screening cascade. This approach efficiently filters large compound libraries, moving from high-throughput primary screens to more complex secondary and target validation assays. This strategy conserves resources by focusing on the most promising candidates at each stage.

Conceptual Framework: From "Hits" to "Leads"

The journey from a large, uncharacterized library of compounds to a validated lead candidate involves several key phases:

  • Primary Screening: High-throughput screening (HTS) of the entire library using a robust, cost-effective, and miniaturized assay to identify initial "hits" that show activity.[7][8]

  • Hit Confirmation & Dose-Response: Re-testing the primary hits to eliminate false positives and determining their potency (e.g., IC50) through dose-response experiments.

  • Secondary & Orthogonal Assays: Characterizing confirmed hits in different, often more physiologically relevant, assays to understand their mechanism and rule out assay-specific artifacts.

  • Target Engagement: Directly confirming that the compound interacts with its intended molecular target within a cellular environment, a critical step for validating its mechanism of action.[9][10]

G cluster_0 Screening Cascade Pyridine_Library Pyridine Carboxamide Library (1000s of compounds) Primary_Screen Primary HTS (Single Concentration) Pyridine_Library->Primary_Screen Identify 'Hits' Hit_Confirmation Hit Confirmation & Dose-Response (IC50) Primary_Screen->Hit_Confirmation Confirm Hits & Potency Secondary_Assays Secondary / Orthogonal Assays (e.g., Cell-Based Models) Hit_Confirmation->Secondary_Assays Evaluate in Relevant Models Target_Engagement Target Engagement Assays (e.g., CETSA) Secondary_Assays->Target_Engagement Validate Mechanism of Action Lead_Candidate Lead Candidate Target_Engagement->Lead_Candidate

Caption: A typical experimental workflow for a drug discovery screening cascade.

Part 2: Common Mechanisms & Target-Oriented Assays

The design of a primary assay is dictated by the presumed or desired mechanism of action for the pyridine carboxamide series. Below are protocols for two common scenarios: enzyme inhibition and general cytotoxicity/cell viability.

Mechanism A: Enzyme Inhibition (e.g., Kinases)

Protein kinases are a major class of drug targets, and kinase inhibition is a common mechanism for pyridine carboxamide compounds.[5][6] Luminescence-based assays that quantify ATP consumption (as ADP production is proportional to kinase activity) are highly amenable to HTS due to their high sensitivity and simple "add-mix-read" format.[11]

G Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase ATP ATP ATP->Kinase Inhibitor {Pyridine Carboxamide | Inhibitor} Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based HTS)

This protocol is adapted from luminescence-based kinase assays like the ADP-Glo™ Kinase Assay and is suitable for determining the inhibitory activity of compounds against a specific kinase.[11]

Objective: To measure the percent inhibition of a specific kinase by novel pyridine carboxamide compounds at a single concentration (e.g., 10 µM).

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP.

  • Pyridine carboxamide compounds dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well plates (low volume).

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each pyridine carboxamide compound in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 20 nL) of each compound stock into the appropriate wells of a 384-well assay plate to achieve a final concentration of 10 µM.

    • Include wells with DMSO only for negative controls (0% inhibition) and a known potent inhibitor for positive controls (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is often around 5-10 ng/µL kinase and 0.2 µg/µL substrate.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.[11]

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the kinase for ATP (often 10-50 µM).

    • Add 5 µL of the 2X ATP solution to each well to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[11]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and drives a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Mechanism B: Cytotoxicity and Cell Viability

For phenotypic screens, or to assess the general toxicity of compounds, cell viability assays are indispensable.[12][13] These assays measure cellular health by quantifying markers of metabolic activity, such as ATP levels.[14] A decrease in ATP is a hallmark of cytotoxicity.

Protocol 2: Cell Viability Assay (ATP-Based HTS)

This protocol uses an ATP-based bioluminescent assay, such as the CellTiter-Glo® 2.0 Cell Viability Assay, which is a highly sensitive and robust method for HTS.[15]

Objective: To measure the effect of novel pyridine carboxamide compounds on the viability of a specific cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or other relevant cell line.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Pyridine carboxamide compounds dissolved in 100% DMSO.

  • CellTiter-Glo® 2.0 Reagent (or equivalent).

  • White, clear-bottom 384-well plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells. Resuspend the cells in complete medium to a concentration that will result in 50-70% confluency after 24 hours (e.g., 1,000-5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare intermediate dilutions of the pyridine carboxamide compounds in cell culture medium from your 10 mM DMSO stocks.

    • Add 10 µL of the diluted compounds to the cells to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

    • Include wells with vehicle (medium + DMSO) as negative controls and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • ATP Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® 2.0 Reagent to room temperature for ~30 minutes.

    • Add 25 µL of the CellTiter-Glo® 2.0 Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well. The signal is directly proportional to the amount of ATP present and thus to the number of viable cells.[15]

    • Calculate the percent viability for each compound: % Viability = 100 * (Signal_Compound / Signal_NegativeControl)

    • "Hits" are compounds that reduce cell viability below a defined threshold (e.g., <50% viability).

Part 3: Hit Confirmation and Potency Determination

Primary hits must be rigorously validated. The first step is to confirm their activity and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Protocol 3: IC50/EC50 Determination

Objective: To determine the potency of confirmed hits by testing them across a range of concentrations.

Methodology:

  • Compound Preparation:

    • For each hit compound, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. A typical starting concentration for the top point might be 100 µM.

  • Assay Performance:

    • Perform either the kinase inhibition assay (Protocol 1) or the cell viability assay (Protocol 2) using the serial dilutions of the compound.

  • Data Analysis:

    • For each compound, plot the percent inhibition or percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, an in-house data analysis platform).

    • The IC50 (for inhibition assays) or EC50 (for cell-based assays) is the concentration of the compound that produces a 50% response.

Data Presentation: Summarizing Lead Candidates

Quantitative data should be organized into a clear, structured table to facilitate comparison between compounds. This allows for the ranking of compounds based on multiple parameters, such as potency and selectivity.

Compound IDTarget Kinase IC50 (nM) [Protocol 1]Orthogonal Assay IC50 (nM)Cell Line A EC50 (nM) [Protocol 2]Cell Line B EC50 (nM) [Protocol 2]Therapeutic Index (Cell B / Cell A)
PYC-001152150>10,000>200
PYC-0022503108009501.2
PYC-003812355,000143
PYC-004>10,000>10,000>10,000>10,000N/A
Staurosporine5610121.2

Table 1: Sample data summary for a series of pyridine carboxamide (PYC) compounds. Staurosporine, a non-selective kinase inhibitor, is used as a control.[11] A high therapeutic index suggests selectivity for the target cell line (A) over a control cell line (B).

Part 4: Validating the Mechanism: Target Engagement

Confirming that a compound binds to its intended target in a complex cellular environment is a critical validation step.[9] A lack of target engagement may indicate that the compound's observed cellular effect is due to off-target activity. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess this.[16]

Principle of CETSA: The binding of a ligand (your compound) to its target protein stabilizes the protein's structure. This stabilization results in an increased melting temperature (Tm) for the protein. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified.[16]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of a lead pyridine carboxamide compound to its intended protein target in intact cells.

Materials:

  • Cells expressing the target protein.

  • Lead compound and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • PCR machine or water baths for heating.

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).

  • Antibody specific to the target protein.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat one set of cells with the lead compound at a concentration known to be effective (e.g., 10x EC50) and another set with vehicle (DMSO) for 1-2 hours.

  • Heating Gradient:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension from both the treated and vehicle groups into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated/precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

    • Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein.

    • Use a secondary antibody and chemiluminescence to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the vehicle- and compound-treated groups.

    • Normalize the data by setting the intensity of the lowest temperature point to 100%.

    • Plot the normalized intensity of the soluble protein against the temperature for both groups.

    • The resulting curves represent the melting curves of the protein. A shift in the curve to the right for the compound-treated group indicates thermal stabilization and confirms target engagement. The difference in temperature at the 50% intensity mark is the thermal shift (ΔTm).

References

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Cell Health Screening Assays for Drug Discovery.
  • High-Throughput Inhibitor Assays and Screening.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Cytotoxicity and cell viability | Drug discovery. Miltenyi Biotec.
  • Cell Viability Assays. Molecular Devices.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succin
  • In vitro kinase assay. Protocols.io.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Determining target engagement in living systems. PMC - NIH.
  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences.
  • High-throughput Enzyme Screening.
  • In vitro kinase assay. Bio-protocol.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • (PDF) In vitro kinase assay v1.
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. Benchchem.
  • A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
  • Target identification of small molecules: an overview of the current applic
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Alkynylpyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-alkynylpyridine-2-carboxamides. This guide is designed for researchers, chemists, and drug development professionals who are working with this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to help you troubleshoot and optimize your synthetic efforts. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific hurdles you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 3-alkynylpyridine-2-carboxamides?

The most prevalent and versatile method for constructing the C(sp²)-C(sp) bond required for 3-alkynylpyridine-2-carboxamides is the Sonogashira cross-coupling reaction .[1][2] This reaction involves the coupling of a 3-halo-pyridine-2-carboxamide (typically an iodide or bromide) with a terminal alkyne.[3] The reaction is catalyzed by a palladium complex and, in its classic form, co-catalyzed by a copper(I) salt in the presence of a mild base.[3]

Q2: My Sonogashira reaction is giving a low yield or failing completely. What are the most common reasons?

Low yields in the Sonogashira coupling of pyridine substrates are a frequent issue and can typically be traced back to a few key factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a primary challenge when working with nitrogen-containing heterocyles.[4]

  • Alkyne Homocoupling (Glaser Coupling): A major side reaction is the dimerization of the terminal alkyne to form a 1,3-diyne.[5][6] This is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[6]

  • Substrate Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > Cl.[3] Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[7]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all interdependent and crucial for success. An incorrect combination can easily lead to reaction failure.

Q3: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?

This byproduct is the result of Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes.[5] In the context of the Sonogashira reaction, this side reaction is almost always mediated by the copper(I) co-catalyst.[8][9] While the copper acetylide intermediate is essential for the main catalytic cycle, it can also undergo oxidation and dimerization, especially if oxygen is not rigorously excluded from the reaction.[6]

The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol .[10] These methods avoid the formation of copper acetylides altogether, thus preventing the Glaser coupling pathway.[8] Success in copper-free conditions relies heavily on the use of highly efficient palladium/ligand systems and an appropriate choice of base to facilitate the deprotonation of the alkyne.[4]

Section 2: Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low or No Conversion of the 3-Halopyridine-2-carboxamide Starting Material

This is the most common failure mode. Before increasing temperature or reaction time, which can lead to degradation, consider the following root causes.

Why is my palladium catalyst being inhibited and what can I do about it?

The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium(0) active species, forming a stable, off-cycle complex that is catalytically inactive. The proximity of the carboxamide group can further enhance this chelation effect, exacerbating the problem.

Solutions:

  • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands can promote the desired catalytic cycle. These ligands stabilize the palladium center and sterically disfavor the inhibitory coordination of the pyridine substrate. N-heterocyclic carbene (NHC) ligands are also highly effective for this reason, as they form very strong bonds to the palladium, preventing displacement by the pyridine substrate.[1][11]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 4-5 mol%) can sometimes overcome partial deactivation.[12]

  • Use a More Active Precatalyst: Instead of standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider using modern, air-stable precatalysts that rapidly generate the active monoligated Pd(0) species in solution.[10]

My 3-bromo or 3-chloropyridine substrate is not reacting. How can I improve its reactivity?

The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[4] The energy barrier for this step is significantly higher for bromides and especially chlorides compared to iodides.[3]

Solutions:

  • Switch to the 3-Iodo Analog: If feasible, the most reliable solution is to start with the 3-iodopyridine-2-carboxamide. The C-I bond is much weaker and more reactive.

  • Employ a Specialized Catalyst System: For aryl bromides and chlorides, standard palladium catalysts often fail. Systems designed for these less reactive substrates are required. This typically involves using very electron-rich and bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[7][9]

  • Higher Temperatures: While exercising caution to avoid product degradation, higher temperatures are often necessary for activating aryl bromides and chlorides.[5]

Problem 2: My Main Byproduct is the Homocoupled Alkyne Dimer

As discussed in the FAQ, this points directly to the copper co-catalyst. While optimizing the reaction to be strictly anaerobic can reduce this, the most robust solution is to eliminate copper entirely.

How do I set up an effective copper-free Sonogashira reaction for my pyridine substrate?

Copper-free conditions require a different approach to generating the palladium acetylide intermediate. Instead of transmetalation from a copper acetylide, the terminal alkyne coordinates directly to the palladium complex, followed by deprotonation by a base.[8]

Key Adjustments for a Copper-Free Protocol:

  • Catalyst/Ligand System: A highly active palladium catalyst is essential. A combination of a palladium source like Pd(CH₃CN)₂Cl₂ with a specialized ligand like cataCXium A has proven effective for pyridine substrates.[4]

  • Base Selection: A stronger base is often needed compared to copper-catalyzed systems. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[4][8] Amine bases can still be used, but their choice is critical.[10]

  • Solvent: Aprotic polar solvents like DMF, DMSO, or ethers like 2-MeTHF are common choices.[4][10]

Problem 3: My Product is Degrading During the Reaction or Workup

The 3-alkynylpyridine-2-carboxamide structure contains multiple functional groups that could be sensitive under certain conditions.

What conditions could cause my product to decompose?
  • Harsh Basic Conditions: The carboxamide functional group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. While the amines typically used in Sonogashira reactions are generally not basic enough to cause rapid hydrolysis, prolonged heating with strong inorganic bases could be problematic.

  • Thermal Instability: Highly conjugated systems can sometimes be thermally sensitive. Unnecessarily high reaction temperatures or prolonged heating can lead to decomposition.

  • Acid Sensitivity during Workup: The pyridine nitrogen is basic. During an acidic aqueous workup, it will be protonated. If other acid-sensitive functional groups are present in the molecule (e.g., on the alkyne substituent), they could react.

Solutions:

  • Use Milder Conditions: Explore room-temperature protocols. Many modern catalyst systems are active enough to facilitate coupling at room temperature, which minimizes thermal degradation.[3][10]

  • Careful pH Control: During workup, use a buffered or mildly basic aqueous solution (e.g., saturated NaHCO₃) instead of strong acids or bases if you suspect product instability.

  • Minimize Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to avoid over-exposure of the product to the reaction conditions.

Section 3: Protocols & Methodologies

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from a literature procedure for the synthesis of 2-amino-3-alkynyl pyridines and serves as a classic starting point.[2]

Materials:

  • 3-Bromo-pyridine-2-carboxamide derivative (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-bromo-pyridine-2-carboxamide, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous DMF (to make a ~0.2 M solution) and anhydrous Et₃N (approx. 2 volumes per volume of DMF).

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 3-12 hours, monitoring by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: Recommended Copper-Free Sonogashira Coupling

This protocol is based on modern methods developed to avoid the pitfalls of copper catalysis, particularly for challenging heterocyclic substrates.[4]

Materials:

  • 3-Halopyridine-2-carboxamide (1.0 equiv, I or Br preferred)

  • Terminal Alkyne (1.5 equiv)

  • Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] (2 mol%)

  • cataCXium A (Di(1-adamantyl)-n-butylphosphine) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halopyridine-2-carboxamide, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert atmosphere (Argon) three times.

  • Add anhydrous 2-MeTHF (to make a ~0.2 M solution).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor progress by TLC or LCMS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Rinse the pad with additional solvent (2-MeTHF or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Section 4: Data & Diagrams

Table 1: Comparison of Sonogashira Reaction Conditions for Pyridine Substrates
ParameterStandard Cu-Catalyzed[2]Modern Cu-Free[4]
Halide Aryl BromideAryl Bromide or Iodide
Pd Source Pd(CF₃COO)₂ (2.5 mol%)Pd(CH₃CN)₂Cl₂ (2 mol%)
Ligand PPh₃ (5 mol%)cataCXium A (4 mol%)
Co-catalyst CuI (5 mol%)None
Base Et₃N (amine)Cs₂CO₃ (inorganic)
Solvent DMF2-MeTHF
Temperature 100 °CRoom Temperature
Key Advantage Widely known conditionsAvoids homocoupling, milder temp.
Key Challenge Risk of Glaser couplingRequires specialized ligand
Diagrams

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Side Reaction Pd0 L₂Pd⁰ Pd_complex1 L₂Pdᴵᴵ(Ar)X Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 L₂Pdᴵᴵ(Ar)(C≡CR) Pd_complex1->Pd_complex2 Transmetalation (from Cu Cycle) Pd_complex2->Pd0 Reductive Elimination product_out Ar-C≡CR Pd_complex2->product_out CuX CuI Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Base Cu_acetylide->Pd_complex1 To Pd Cycle Cu_acetylide_glaser Cu-C≡CR Alkyne H-C≡CR Alkyne->Cu_acetylide Glaser_product R-C≡C-C≡C-R Cu_acetylide_glaser->Glaser_product O₂ (Homocoupling)

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction check_conversion Is Starting Material (SM) Consumed? start->check_conversion no_conversion No / Low SM Conversion check_conversion->no_conversion No conversion_ok Yes, SM is Consumed check_conversion->conversion_ok Yes check_halide Halide is Br or Cl? no_conversion->check_halide sol_halide Use more active catalyst/ ligand (e.g., NHC) or switch to Iodo-SM check_halide->sol_halide Yes check_catalyst Catalyst Inhibition? check_halide->check_catalyst No (Iodide) sol_catalyst Use bulky, e⁻ rich ligand. Increase catalyst loading. check_catalyst->sol_catalyst check_byproduct Major Byproduct is Alkyne Dimer? conversion_ok->check_byproduct sol_dimer Switch to Copper-Free Protocol. Ensure strict anaerobic conditions. check_byproduct->sol_dimer Yes other_issues Complex mixture or product degradation? check_byproduct->other_issues No sol_degradation Lower temperature. Use milder base. Reduce reaction time. other_issues->sol_degradation

Caption: Troubleshooting flowchart for Sonogashira coupling reactions.

References

  • Tyagi, V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2014). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Gao, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Suresh, D., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]

  • Doucet, H. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Ananikov, V. P., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Soman, A. G., & Nair, V. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • Ledesma, G. N., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Tariq, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Nolan, S. P., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

Sources

Technical Support Center: Purification of Polar Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyridine carboxamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often tricky compounds. Our focus is on providing practical, field-tested insights rooted in solid scientific principles to empower you to overcome purification hurdles and achieve your desired product purity.

Introduction: The Challenge of Polar Pyridine Carboxamides

Polar pyridine carboxamides represent a significant class of compounds in medicinal chemistry and materials science. However, their inherent polarity, stemming from the pyridine ring and the carboxamide functionality, often presents considerable purification challenges. These molecules can exhibit high water solubility, strong interactions with polar stationary phases, and a tendency for peak tailing in chromatographic methods. This guide will equip you with the knowledge to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for polar pyridine carboxamides?

The initial approach to purifying polar pyridine carboxamides largely depends on the scale of your synthesis and the nature of the impurities. The two most common starting points are crystallization and column chromatography.

  • Crystallization: This is often the most efficient method for obtaining highly pure material, especially for larger scale purifications, provided a suitable solvent system can be identified.[1]

  • Column Chromatography: For smaller scales or when crystallization is challenging, silica gel column chromatography is a versatile technique to separate the target compound from impurities with different polarities.[1]

Q2: My polar pyridine carboxamide is highly soluble in most common organic solvents. How can I effectively crystallize it?

High solubility can indeed make crystallization difficult. Here are several strategies to induce crystallization:

  • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble but miscible with the first solvent) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[2]

  • Solvent Layering: A gentle variation of anti-solvent addition. Dissolve your compound in a denser "good" solvent and carefully layer a less dense "anti-solvent" on top without mixing. Crystals may form at the interface as the solvents slowly diffuse into one another.[3]

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent". The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[3]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[3][4]

Q3: I'm observing significant streaking and poor separation of my polar pyridine carboxamide on a silica gel column. What can I do to improve this?

Streaking of basic compounds like pyridines on acidic silica gel is a common issue. This is often due to strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[5][6] Here’s how to address it:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by incorporating a small amount of a basic modifier into your mobile phase. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%).[6][7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as amino-propylated silica.[7][8]

  • Optimize Your Solvent System: For highly polar compounds that don't move from the baseline even with 100% ethyl acetate, more polar solvent systems are necessary. A common and effective mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). If your compound is still not moving, you can try solvent systems containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane.[9]

Q4: My polar pyridine carboxamide shows poor retention and elutes in the void volume during reverse-phase HPLC. How can I achieve better separation?

Poor retention in reverse-phase (RP) chromatography is a classic problem for highly polar molecules.[2] The following strategies can enhance retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[2][10]

  • Decrease the Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[2]

  • Adjust Mobile Phase pH: For pyridine carboxamides, which are basic (pKa of pyridine is ~5.2), adjusting the mobile phase pH can significantly impact retention.[5]

    • Low pH (e.g., < 3): At low pH, the pyridine nitrogen will be protonated (positively charged). Using a mobile phase with an acidic additive like formic acid or trifluoroacetic acid (TFA) can suppress interactions with residual silanols on the stationary phase, leading to better peak shape.[5]

    • High pH (e.g., > 8): At high pH, the pyridine will be in its neutral form, which can increase its hydrophobicity and retention. This requires a pH-stable column, such as a hybrid or polymer-based one, as traditional silica-based columns will dissolve at high pH.[5]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent.[2][8]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Problem: My polar pyridine carboxamide is stuck at the baseline of the TLC plate, even with highly polar solvent systems (e.g., 10% MeOH in DCM).

Workflow for Troubleshooting Baseline Retention in Normal-Phase Chromatography

A Compound at Baseline in 10% MeOH/DCM B Increase Polarity Further: Try 20% MeOH/DCM A->B C Still at Baseline? B->C D Add a Basic Modifier: 1-2% NH4OH in MeOH, then use as a stock solution in DCM C->D Yes H Compound Moves on TLC: Optimize Rf and Proceed with Column C->H No E Compound Still at Baseline? D->E F Switch Stationary Phase: Consider Alumina (neutral or basic) or Amino-propylated Silica E->F Yes E->H No G Consider Reverse-Phase Chromatography F->G

Caption: Troubleshooting workflow for baseline retention.

Step-by-Step Protocol: Column Chromatography with a Basic Modifier

  • Prepare the Slurry: In a beaker, add your silica gel and the initial, less polar mobile phase (e.g., 100% DCM). Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.[11]

  • Prepare the Sample: Dissolve your crude polar pyridine carboxamide in a minimal amount of a highly polar solvent (like methanol or DMF).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This ensures a concentrated band at the start of the purification.[7]

  • Load the Column: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity by adding small increments of your more polar solvent containing the basic modifier (e.g., methanol with 1-2% ammonium hydroxide).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your purified product.

Guide 2: Reverse-Phase HPLC Purification

Problem: My pyridine carboxamide gives broad, tailing peaks in reverse-phase HPLC.

Workflow for Improving Peak Shape in Reverse-Phase HPLC

A Broad, Tailing Peaks in RP-HPLC B Add Acidic Modifier to Mobile Phase: 0.1% Formic Acid or 0.1% TFA A->B C Peak Shape Improved? B->C D Try a Different Column: Use a Polar-Endcapped or a High-Purity, Modern C18 Column C->D No H Symmetrical Peak Achieved: Optimize Separation C->H Yes E Peak Shape Improved? D->E F Consider High pH Mobile Phase: Use a pH-stable column (e.g., hybrid C18) with a buffer like ammonium bicarbonate at pH 9 E->F No E->H Yes G Explore HILIC F->G

Caption: Decision tree for improving RP-HPLC peak shape.

Step-by-Step Protocol: Reverse-Phase Preparative HPLC with an Acidic Modifier

  • Mobile Phase Preparation: Prepare your aqueous phase (A) and organic phase (B). For example:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid Filter and degas both mobile phases.

  • Column Equilibration: Equilibrate your reverse-phase column with your starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve your sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition, to avoid peak distortion.

  • Injection and Gradient Elution: Inject your sample and begin your gradient elution. A typical gradient for a polar compound might start with a low percentage of the organic phase and gradually increase.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to your target compound.

  • Post-Purification Workup: Combine the fractions containing your pure product. The removal of water and the acidic modifier is a crucial step. Lyophilization (freeze-drying) is often the most effective method for removing aqueous mobile phases from polar compounds.

Guide 3: Crystallization

Problem: My compound "oils out" instead of crystallizing.

Troubleshooting "Oiling Out"

Potential CauseSuggested Solution
Solution is too concentrated.Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Impurities are present.Try purifying the compound by another method first (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.
Inappropriate solvent.The boiling point of the solvent may be too close to the melting point of your compound. Try a different solvent or solvent system.[4]

Quantitative Data Summary

Table 1: Common Solvent Systems for Column Chromatography of Polar Pyridine Carboxamides

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumGood starting point for less polar analogues.
Dichloromethane / MethanolMedium to HighA workhorse for many polar compounds.
Dichloromethane / Methanol / Ammonium HydroxideHigh (Basic)Excellent for mitigating peak tailing of basic pyridines on silica gel.[6]
Ethyl Acetate / MethanolHighCan be effective, but ensure good separation from polar impurities.

Table 2: Mobile Phase Modifiers for Reverse-Phase HPLC of Pyridine Carboxamides

ModifierConcentrationpH EffectColumn CompatibilityComments
Formic Acid0.05 - 0.1%AcidicMost C18 columnsGood for LC-MS compatibility.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strongly AcidicMost C18 columnsCan provide excellent peak shape but can be difficult to remove from the final product and may suppress MS signal.
Ammonium Hydroxide0.1%BasicpH-stable columns onlyUsed to run at high pH where the pyridine is neutral.
Ammonium Bicarbonate10 mMBasic (pH ~9)pH-stable columns onlyA good volatile buffer for high pH applications compatible with LC-MS.

Final Thoughts

The successful purification of polar pyridine carboxamides often requires a systematic and multi-faceted approach. Do not be discouraged by initial failures. By understanding the underlying chemical principles and methodically applying the troubleshooting strategies outlined in this guide, you can overcome the challenges these molecules present. Always remember to monitor your purification at each step using an appropriate analytical technique, such as TLC or analytical HPLC, to make informed decisions.

References

  • Castaneda, J. P., & Gabidullin, B. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–928. Retrieved from [Link]

  • Sun, B., Shi, Q., & Zhang, J. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228–236. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • Crombeen, J. P., Heemst, J. V., & Schaik, T. V. (1980). Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. Journal of Chromatography, 187(1), 189–198. Retrieved from [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • GE Healthcare. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Kim, H. J., Baek, K. Y., & Lee, K. P. (2002). Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. Bulletin of the Korean Chemical Society, 23(10), 1435–1440. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Liu, Y., Li, P., & Wang, Y. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049–3055. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]

  • Warner, J. S. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic route and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Yield in the Sonogashira Coupling Step

You are attempting to couple a halogenated pyridine-2-carboxylic acid derivative with trimethylsilylacetylene and observe a low yield of the desired product.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction.[1][2] Its activity can be compromised in several ways.

    • Oxidation of Pd(0): The active catalytic species is Pd(0). If your reaction is not properly deoxygenated, the Pd(0) can be oxidized to inactive Pd(II).

      • Solution: Ensure all solvents are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Perform the reaction under a positive pressure of inert gas.

    • Ligand Degradation: Phosphine ligands, commonly used in Sonogashira reactions, can be sensitive to air and moisture.

      • Solution: Use fresh, high-purity ligands. If possible, handle them in a glovebox.

  • Insufficient Base: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[3]

    • Solution: Triethylamine or diisopropylethylamine are common choices. Ensure you are using a sufficient excess (typically 2-4 equivalents). The base should be freshly distilled to remove any water or other impurities.

  • Poor Substrate Reactivity: The nature of the halogen on the pyridine ring significantly impacts reactivity (I > Br > Cl).[4]

    • Solution: If you are using a chloro- or bromo-substituted pyridine, consider increasing the reaction temperature or using a more active catalyst system (e.g., one with a more electron-donating ligand). If feasible, starting with the iodo-substituted pyridine is often the most effective strategy.

  • Copper(I) Co-catalyst Issues: While not always strictly necessary, a copper(I) co-catalyst like CuI accelerates the reaction.[5][6]

    • Solution: Ensure your CuI is fresh and not discolored (it should be off-white). Old or impure CuI can be ineffective.

Experimental Protocol: Optimized Sonogashira Coupling

ParameterRecommended ConditionRationale
Starting Material 3-Iodo-pyridine-2-carbonitrileIodo-substituted heterocycles are generally more reactive in Sonogashira couplings.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A reliable and commercially available palladium catalyst.
Co-catalyst CuI (1-3 mol%)To facilitate the formation of the copper acetylide intermediate.[3]
Alkyne Trimethylsilylacetylene (1.1-1.5 eq)A slight excess ensures complete consumption of the starting halide.
Base Triethylamine (3-4 eq)Acts as both a base and a solvent in some cases.
Solvent THF or DMF (anhydrous, deoxygenated)Good solvents for dissolving the reactants and catalyst.
Temperature Room temperature to 50 °CMilder conditions are often sufficient for reactive substrates.[7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.
Problem 2: Formation of a Significant Amount of Di-yne Side Product (Glaser-Hay Homocoupling)

You observe a significant amount of 1,4-bis(trimethylsilyl)buta-1,3-diyne in your reaction mixture.

Potential Causes & Solutions:

  • Excessive Oxygen: The Glaser-Hay homocoupling of terminal alkynes is an oxidative process often promoted by the presence of oxygen and a copper catalyst.[2]

    • Solution: Rigorous deoxygenation of your reaction mixture is the most critical step to prevent this side reaction.

  • High Catalyst Loading: High concentrations of the copper co-catalyst can favor the homocoupling pathway.

    • Solution: Reduce the amount of CuI to the lower end of the recommended range (e.g., 1 mol%). In some cases, a "copper-free" Sonogashira reaction may be a viable alternative, although this may require a different palladium catalyst system and potentially higher temperatures.[4]

Problem 3: Incomplete Conversion of the Nitrile to the Amide

You are attempting the hydrolysis of 3-trimethylsilanylethynyl-pyridine-2-carbonitrile to the corresponding amide and see a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions: The hydrolysis of nitriles can be slow and may require forcing conditions.[8]

    • Solution (Acid Catalysis): Increase the concentration of the acid (e.g., concentrated H₂SO₄ or HCl) and/or the reaction temperature.[9] Careful monitoring is essential to avoid over-hydrolysis.

    • Solution (Base Catalysis): Increase the concentration of the base (e.g., NaOH or KOH) and/or the temperature. Be aware that basic conditions can also promote desilylation.[10]

  • Milder, More Controlled Hydrolysis: For sensitive substrates, harsh acidic or basic conditions can lead to decomposition or unwanted side reactions.

    • Solution: Consider using alternative methods such as hydrolysis with hydrogen peroxide in the presence of a base. This method is often milder and can provide higher yields of the amide with less risk of over-hydrolysis.[10]

Problem 4: Over-hydrolysis of the Amide to the Carboxylic Acid

Your goal is the amide, but you are isolating the carboxylic acid as the major product.

Potential Causes & Solutions:

  • Reaction Conditions are Too Harsh: The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[11] Prolonged reaction times or excessively high temperatures will favor the formation of the carboxylic acid.

    • Solution:

      • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the disappearance of the starting nitrile and the formation of the amide. Stop the reaction as soon as a significant amount of the amide has formed and before the carboxylic acid becomes the major product.

      • Reduce reaction time and temperature: Experiment with shorter reaction times and lower temperatures to find a balance that allows for the formation of the amide without significant over-hydrolysis.

      • Use milder reagents: As mentioned previously, methods like basic peroxide hydrolysis can be more selective for the amide.[10]

Problem 5: Difficulty in Removing the Trimethylsilyl (TMS) Protecting Group

You are attempting to deprotect the alkyne and find the reaction to be sluggish or incomplete.

Potential Causes & Solutions:

  • Ineffective Deprotection Reagent: The choice of reagent for TMS deprotection is critical.

    • Solution:

      • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds.[12] It is typically used in a solvent like THF.

      • Base-catalyzed methanolysis: A solution of potassium carbonate or potassium hydroxide in methanol is a common and cost-effective method for TMS deprotection.[13] This method may require heating.

  • Steric Hindrance: While less common for a TMS group, significant steric hindrance around the reaction site could slow down the deprotection.

    • Solution: Increase the reaction temperature or use a less sterically hindered deprotection reagent if possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic strategy?

A1: A robust and common strategy is a two-step process:

  • Sonogashira Coupling: Couple a commercially available or synthesized 3-halo-2-cyanopyridine with trimethylsilylacetylene. The 3-iodo derivative is preferred for higher reactivity.

  • Hydrolysis: Carefully hydrolyze the resulting 3-trimethylsilanylethynyl-pyridine-2-carbonitrile to the desired amide.

This pathway is often favored because the nitrile group is generally stable under the conditions of the Sonogashira coupling.

Q2: How can I best monitor the progress of my reactions?

A2:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting materials, intermediates, and products, which can be invaluable for identifying side products.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Palladium Catalysts: While generally not highly toxic, they can be irritants. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Copper(I) Iodide: Can be harmful if ingested or inhaled. Avoid creating dust.

  • Amines: Triethylamine and other amine bases are volatile, flammable, and have strong odors. Always work in a well-ventilated fume hood.

  • Concentrated Acids and Bases: These are highly corrosive. Wear appropriate gloves, eye protection, and a lab coat.

Q4: What are some common purification techniques for the intermediate and final product?

A4:

  • Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is a suitable stationary phase, and a gradient of ethyl acetate in hexanes is a good starting point for eluting the compounds.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective way to obtain high-purity material.

Visualizing the Synthetic Pathway and Troubleshooting

Below are diagrams to help visualize the synthetic workflow and a decision tree for troubleshooting the crucial Sonogashira coupling step.

Synthetic_Pathway cluster_0 Sonogashira Coupling cluster_1 Controlled Hydrolysis Start 3-Iodo-pyridine-2-carbonitrile Intermediate 3-Trimethylsilanylethynyl-pyridine-2-carbonitrile Start->Intermediate Pd catalyst, CuI, Base TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Intermediate Final_Product This compound Intermediate->Final_Product H₂O, Acid or Base

Overall synthetic workflow.

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling? Check_Catalyst Is the Pd catalyst active and the system deoxygenated? Start->Check_Catalyst Check_Base Is the base fresh and in sufficient excess? Check_Catalyst->Check_Base Yes Sol_Catalyst Solution: - Use fresh catalyst. - Rigorously deoxygenate solvents and reaction vessel. Check_Catalyst->Sol_Catalyst No Check_Halide How reactive is the pyridine halide (I > Br > Cl)? Check_Base->Check_Halide Yes Sol_Base Solution: - Use freshly distilled base. - Increase equivalents of base. Check_Base->Sol_Base No Check_Homocoupling Is Glaser-Hay homocoupling observed? Check_Halide->Check_Homocoupling Yes Sol_Halide Solution: - Increase temperature. - Use a more active ligand. - Switch to the iodo-substituted starting material. Check_Halide->Sol_Halide Issue Identified Sol_Homocoupling Solution: - Improve deoxygenation. - Reduce CuI loading or consider copper-free conditions. Check_Homocoupling->Sol_Homocoupling Yes

Sources

Preventing homocoupling in Sonogashira reactions of pyridine halides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions of Pyridine Halides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge: preventing alkyne homocoupling when working with pyridine halides. Pyridine moieties are ubiquitous in pharmaceuticals, making this reaction critical, yet their electronic nature and coordinating ability introduce specific hurdles. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding homocoupling in Sonogashira reactions involving pyridine substrates.

Q1: What exactly is homocoupling in the context of a Sonogashira reaction?

A1: Homocoupling, often called Glaser or Glaser-Hay coupling, is the primary side reaction where two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne (or butadiyne) byproduct.[1][2][3][4] This process is typically catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most commonly ambient oxygen.[2][5][6] It consumes your valuable alkyne, reduces the yield of your desired cross-coupled product, and introduces a purification challenge.

Q2: Why does homocoupling seem more problematic with pyridine halides compared to simple aryl halides?

A2: This is an astute observation rooted in kinetics. The Sonogashira reaction is a competition between two catalytic cycles: the desired Pd/Cu-catalyzed cross-coupling and the undesired Cu-catalyzed Glaser coupling. Pyridine halides, particularly electron-deficient ones (like those substituted with electron-withdrawing groups) or sterically hindered pyridines, can be slow partners in the palladium cycle's rate-determining oxidative addition step.[7] This sluggishness gives the copper-catalyzed homocoupling pathway more time to proceed, leading to a greater proportion of the diyne byproduct.

Q3: What is the single most effective change I can make to my protocol to stop homocoupling?

A3: The most direct and often most effective strategy is to switch to a copper-free Sonogashira protocol .[1][4][5][8][9] By removing the copper(I) co-catalyst, you eliminate the primary catalytic pathway for Glaser coupling.[1][3][4][10] These conditions often require slight modifications, such as using a stronger amine base (e.g., diisopropylamine, piperidine) or slightly higher temperatures, but they are highly effective at preventing diyne formation.[3][4]

Q4: Is it true that oxygen is the main culprit for homocoupling?

A4: Yes, oxygen plays a critical role. The mechanism of Glaser coupling involves the oxidation of a copper(I) acetylide intermediate. Dissolved oxygen in your solvents is a very common oxidant that promotes this unwanted reaction.[2][6] Therefore, rigorously degassing all solvents and reagents and maintaining a strict inert (nitrogen or argon) atmosphere is a fundamental and crucial step to minimize homocoupling, especially when using a copper co-catalyst.[6][11]

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide is structured by problem, causality, and solution.

Problem: Excessive Alkyne Homocoupling (Glaser Byproduct)

You've run your reaction and TLC or LC-MS analysis shows a significant spot or peak corresponding to your diyne byproduct, consuming a large portion of your starting alkyne.

Causality Analysis:

The root cause is that the rate of copper-catalyzed alkyne dimerization is outpacing the rate of the palladium-catalyzed cross-coupling. As illustrated below, the copper acetylide is a key intermediate that can either transmetalate to the palladium complex (desired path) or be oxidized to form the diyne (undesired path).

G cluster_pd Desired Sonogashira Cycle (Pd) cluster_cu Parasitic Glaser Cycle (Cu) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC Transmetalation Product Ar-C≡CR ArPdC->Product Reductive Elimination ArX Pyridine-X Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Deprotonation (Base) CuX Cu(I)X Diyne R-C≡C-C≡CR CuAcetylide->ArPdX TO Pd CYCLE CuAcetylide->Diyne Oxidative Dimerization (O₂)

Figure 1: Competing Catalytic Cycles. The key intermediate, copper(I) acetylide, can either enter the desired palladium cycle via transmetalation or undergo undesired oxidative dimerization (Glaser coupling).

Solution A: Implement a Copper-Free Protocol

This is the most robust solution. By removing copper, you shut down the primary mechanism for the side reaction.

Detailed Protocol: Copper-Free Sonogashira of a Pyridine Bromide

  • Preparation: To a flame-dried Schlenk flask, add the pyridine bromide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a suitable ligand if required (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6][11]

  • Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or an amine solvent). Add the terminal alkyne (1.1-1.5 equiv.). Finally, add a strong, degassed amine base (e.g., diisopropylamine or piperidine, 2-3 equiv. or used as solvent).[3]

  • Reaction: Heat the reaction to the desired temperature (typically 50-80 °C). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine to remove the amine hydrochloride salt. Purify by column chromatography.

Solution B: Optimize the Copper-Catalyzed Environment

If a copper-free system is not viable for your specific substrate, you can modify the traditional system to disfavor homocoupling.

  • Strictly Anaerobic Conditions: This cannot be overstated. Use a robust degassing method for all liquids (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Use standard Schlenk line or glovebox techniques.[4][6]

  • Minimize Copper Loading: While CuI is a co-catalyst, excess amounts can accelerate homocoupling.[6] Titrate the CuI loading down to the minimum effective level, often as low as 0.5-1 mol%.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump over several hours keeps its instantaneous concentration low.[4] This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.

  • Consider a Reducing Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂) can effectively scavenge trace oxygen and diminish homocoupling to minimal levels.[2]

Problem: Low Yield or Stalled Reaction with Pyridine Halides

Your reaction is clean, with little homocoupling, but it stops at 30% conversion or simply fails to proceed, even after extended time or heating.

Causality Analysis:

This issue often points to catalyst deactivation or poor reactivity of the pyridine halide. The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Furthermore, the reactivity of the halide is critical (I > Br > OTf >> Cl).[1]

G Start Low Yield or Stalled Reaction? CheckHalide What is the halide? (I, Br, or Cl) Start->CheckHalide Sol_Cl For Cl: Use highly active catalyst (e.g., Pd/NHC) & higher temp. CheckHalide->Sol_Cl Cl Sol_IB For I/Br: Reactivity is good. Focus on ligand and temp. CheckHalide->Sol_IB I or Br CheckLigand Is the ligand appropriate? CheckTemp Is the temperature optimal? CheckLigand->CheckTemp Yes Sol_Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs to promote reductive elimination and prevent catalyst inhibition. CheckLigand->Sol_Ligand No Sol_NoLigand Standard ligands (e.g., PPh₃) may be insufficient. Consider an upgrade. CheckLigand->Sol_NoLigand Yes, but still fails Sol_Temp Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). Monitor for decomposition (blackening). CheckTemp->Sol_Temp Sol_IB->CheckLigand Sol_NoLigand->CheckTemp

Figure 2: Troubleshooting Decision Tree. A logical workflow for diagnosing and solving low-yield issues with pyridine halide substrates.

Solution A: Strategic Ligand Selection

The ligand is your most powerful tool to modulate the catalyst's properties. For challenging pyridine substrates, standard ligands like PPh₃ may not be sufficient.[12]

  • Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6][13] Their steric bulk promotes the final reductive elimination step, while their strong electron-donating ability increases the rate of oxidative addition and stabilizes the Pd(0) state against deactivation.[13]

  • Nitrogen-Based Ligands: In some cases, pyridine or pyrimidine-based ligands can be used to create palladium complexes that are highly effective for coupling pyridine halides, potentially by mitigating catalyst inhibition through competitive binding.[1][3]

Ligand TypeExample(s)Key Advantage for Pyridine Halides
Trialkylphosphines P(t-Bu)₃Highly electron-donating, good for aryl bromides.
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; excellent for accelerating reductive elimination and activating less reactive halides (bromides/chlorides).[6][14]
N-Heterocyclic Carbenes IPr, PEPPSI catalystsStrong σ-donors that form very stable Pd complexes, resistant to deactivation and effective for aryl chlorides.[13][15]
Nitrogen Ligands Dipyrimidyl ligandsCan be effective in copper-free systems, tailored for heteroaromatic substrates.[1][3]

Table 1: Recommended Ligands for Challenging Sonogashira Couplings.

Solution B: Optimizing Reaction Conditions
  • Temperature: While classic Sonogashira reactions are run at room temperature, less reactive substrates like pyridine bromides—and especially chlorides—require heating.[1][7] Incrementally increase the temperature (e.g., from room temp to 50 °C, then to 80 °C). Be aware that excessive heat can cause catalyst decomposition (indicated by the formation of black palladium metal).[7]

  • Solvent and Base: The choice of amine base is crucial, especially in copper-free systems where it plays a role in the catalytic cycle.[3] Secondary amines like piperidine or diisopropylamine are often more effective than triethylamine.[3] Solvents like DMF or DMSO can also be beneficial as they can help solubilize all components and may play a coordinating role.[16]

By systematically addressing the competing kinetics of cross-coupling versus homocoupling and ensuring the palladium catalyst remains active and efficient, you can successfully synthesize your target alkynylpyridines with high yield and purity.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. Retrieved January 18, 2026, from [Link]

  • Wang, X., et al. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, ACS Publications. Retrieved January 18, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 18, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 18, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews, ACS Publications. Retrieved January 18, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.). Chemical Engineering Transactions. Retrieved January 18, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved January 18, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, ACS Publications. Retrieved January 18, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved January 18, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 18, 2026, from [Link]

  • Copper-free Sonogashira coupling in amine–water solvent mixtures. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved January 18, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

Sources

Navigating the Labyrinth: A Technical Guide to TMS Deprotection in Amide-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of elegant and successful molecular construction. The trimethylsilyl (TMS) group, a workhorse for the protection of hydroxyl functionalities, offers the advantage of mild installation and removal. However, when the molecular architecture includes a delicate amide bond, the deprotection step can transform from a routine procedure into a source of significant experimental challenge. This technical support guide provides in-depth, field-proven insights into selecting and executing TMS deprotection methods that preserve the integrity of amide functionalities, presented in a practical question-and-answer format to directly address the issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when deprotecting a TMS ether in a molecule that also contains an amide?

The principal concern is the inherent susceptibility of the amide bond to hydrolysis under both acidic and basic conditions, which are often employed for TMS group removal. Amides are generally more robust than esters, but prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to cleavage, resulting in undesired byproducts and reduced yield of your target molecule. A secondary concern, particularly in chiral molecules with a stereocenter adjacent to the amide or the TMS-protected hydroxyl group, is the risk of epimerization under basic conditions.

Q2: Which TMS deprotection methods are generally considered "amide-friendly"?

Mild, buffered, or short-duration protocols are your best allies. The most successful strategies for preserving amide bonds fall into two main categories:

  • Buffered Fluoride-Based Methods: Reagents like Tetrabutylammonium Fluoride (TBAF) are highly effective for cleaving the strong silicon-oxygen bond. However, commercial TBAF solutions can be basic due to the presence of hydroxide ions, which can promote amide hydrolysis. Using TBAF buffered with a mild acid, such as acetic acid, can mitigate this basicity. Other fluoride sources like Pyridine-HF (Olah's Reagent) can also be effective, with the pyridine acting as a base to buffer the hydrofluoric acid.[1]

  • Mild Acidic Methods: Very dilute solutions of strong acids (e.g., HCl in methanol) or weak organic acids (e.g., acetic acid in aqueous THF) can selectively cleave the labile TMS ether without significantly impacting the more resilient amide bond, especially when the reaction is carefully monitored and not allowed to proceed for an extended period.[2][3][4]

Q3: How do I choose between a fluoride-based and a mild acidic method?

The choice depends on the overall functionality of your molecule.

  • Fluoride-based methods are generally preferred for their high selectivity for silicon-oxygen bonds. They are an excellent choice if your molecule contains other acid-sensitive functional groups (e.g., acetals, ketals, or tert-butyl esters).

  • Mild acidic methods can be simpler to perform and the workup is often more straightforward. These are a good option if your molecule is tolerant to mildly acidic conditions.

Below is a decision-making workflow to guide your choice:

G start Start: Need to deprotect TMS ether in a molecule with an amide acid_sensitive Does the molecule have other acid-sensitive groups (e.g., acetals, t-butyl esters)? start->acid_sensitive fluoride_method Use a buffered fluoride-based method (e.g., TBAF/AcOH, Pyridine-HF). acid_sensitive->fluoride_method  Yes   mild_acid_method Consider a mild acidic method (e.g., dilute HCl/MeOH, AcOH/THF/H2O). acid_sensitive->mild_acid_method  No   monitor Monitor reaction closely by TLC or LC-MS to avoid prolonged reaction times. fluoride_method->monitor mild_acid_method->monitor

Figure 1. Decision workflow for selecting an amide-compatible TMS deprotection method.

Troubleshooting Guide

Problem 1: Low yield of the desired product with significant amide cleavage.

This is the most common issue and points to the deprotection conditions being too harsh.

  • Causality: Prolonged reaction times or elevated temperatures, even with mild reagents, can lead to amide hydrolysis. The basicity of unbuffered TBAF is a frequent culprit.

  • Troubleshooting Steps:

    • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the reaction at 0 °C or even lower temperatures if possible.

    • Buffer Your Reagent: If using TBAF, add 1-2 equivalents of acetic acid to buffer the solution. Alternatively, switch to Pyridine-HF.

    • Switch to a Milder Reagent: If using an acidic method, decrease the acid concentration or switch to a weaker acid. For example, if 1 M HCl is causing cleavage, try 0.1 M HCl or switch to acetic acid.

    • Consider a Non-Basic Fluoride Source: Potassium fluoride (KF) with a crown ether (e.g., 18-crown-6) in an aprotic solvent can be an effective and less basic alternative to TBAF.[2]

Problem 2: Incomplete TMS deprotection, even after extended reaction times.

Incomplete reaction can be frustrating, especially when trying to maintain mild conditions.

  • Causality: Steric hindrance around the TMS ether can slow down the deprotection reaction. Insufficient reagent or deactivated reagent can also be the cause.

  • Troubleshooting Steps:

    • Increase Reagent Equivalents: Use a larger excess of the deprotecting agent. For sterically hindered substrates, 3-5 equivalents of TBAF may be necessary.

    • Check Reagent Quality: TBAF solutions can absorb water, which can reduce their efficacy. Use a freshly opened bottle or a well-stored solution.

    • Slightly Increase Temperature: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while carefully monitoring for amide cleavage. A modest increase in temperature can sometimes be enough to drive the reaction to completion without significant side reactions.

    • Switch to a More Potent Reagent System: For particularly stubborn TMS ethers, a switch to Pyridine-HF, which is a stronger fluorinating agent, might be necessary.

Problem 3: Epimerization of a chiral center adjacent to the amide or deprotected hydroxyl group.

This is a concern primarily with basic deprotection methods.

  • Causality: The basic conditions can facilitate the deprotonation of an acidic proton at a stereocenter, leading to racemization or epimerization.

  • Troubleshooting Steps:

    • Avoid Basic Conditions: If epimerization is observed, switch to a mild acidic deprotection method.

    • Use Buffered TBAF: The addition of acetic acid to TBAF can lower the basicity of the medium and suppress epimerization.

    • Minimize Reaction Time: The extent of epimerization is often time-dependent. Work up the reaction as soon as the deprotection is complete.

Problem 4: Difficult workup and purification, especially with polar, amide-containing products.

Tetrabutylammonium salts from TBAF can be notoriously difficult to remove from polar products.

  • Causality: The high polarity of both the product and the TBAF byproducts makes separation by standard aqueous extraction and silica gel chromatography challenging.

  • Troubleshooting Steps:

    • Non-Aqueous Workup: A highly effective method involves quenching the reaction, then adding a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate. The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the generated HF. The solids can then be filtered off, providing a much cleaner crude product.[5][6][7]

    • Alternative Fluoride Source: Using KF/18-crown-6 can simplify the workup, as the inorganic salts are more easily removed.

    • Reverse-Phase Chromatography: For highly polar molecules, purification by reverse-phase (C18) column chromatography can be more effective than normal-phase silica gel chromatography.

Amide-Compatible TMS Deprotection Protocols

Below are detailed, step-by-step protocols for amide-compatible TMS deprotection, grounded in established literature.

Protocol 1: Buffered TBAF Deprotection

This protocol is suitable for molecules with acid-sensitive functional groups.

  • Materials:

    • TMS-protected, amide-containing substrate

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Glacial Acetic Acid

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate or Dichloromethane

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the TMS-protected substrate (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate vial, mix the required volume of 1.0 M TBAF in THF (1.1 - 1.5 eq) with glacial acetic acid (1.1 - 1.5 eq).

    • Add the prepared TBAF/acetic acid solution dropwise to the stirred substrate solution at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mild Acidic Deprotection

This protocol is a good starting point for molecules that can tolerate mild acidic conditions.

  • Materials:

    • TMS-protected, amide-containing substrate

    • Methanol

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate or Dichloromethane

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the TMS-protected substrate (1.0 eq) in methanol to a concentration of 0.1-0.2 M.

    • Cool the solution to 0 °C.

    • Add a catalytic amount of 1 M HCl (e.g., 0.1 eq, or a few drops).

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete in less than 30 minutes.

    • Upon completion, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate or dichloromethane.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected alcohol.

    • Purify by flash column chromatography if necessary.

Summary of Amide-Compatible TMS Deprotection Methods

MethodReagent(s)Solvent(s)Typical ConditionsProsCons
Buffered Fluoride TBAF / Acetic AcidTHF0 °C to RT, 30 min - 2 hHigh selectivity for Si-O bond; compatible with acid-sensitive groups.Workup can be challenging for polar products.
Pyridine-HF HF•PyridinePyridine, THF0 °C to RT, 1 - 4 hEffective for sterically hindered TMS ethers.HF is highly toxic and requires special handling precautions.
Mild Acid Catalytic HClMethanol0 °C, 15 - 60 minSimple procedure, easy workup.Not suitable for acid-sensitive substrates.
Weak Organic Acid Acetic AcidTHF / H₂ORT, 1 - 6 hVery mild conditions.Can be slow; may not be effective for all substrates.
Potassium Fluoride KF / 18-crown-6Acetonitrile, THFRT to 50 °C, 2 - 12 hLess basic than TBAF; easier workup.Slower reaction times; crown ether can be difficult to remove.

Visualizing the Deprotection Landscape

G cluster_main TMS Deprotection in the Presence of Amides cluster_fluoride Fluoride-Based Methods cluster_acid Mild Acidic Methods start Select TMS Deprotection Strategy TBAF TBAF/AcOH (Buffered) start->TBAF Acid-sensitive substrate HCl_MeOH cat. HCl/MeOH start->HCl_MeOH Acid-tolerant substrate outcome Successful Deprotection (Amide Intact) TBAF->outcome HF_Py HF-Pyridine (Olah's Reagent) HF_Py->outcome KF KF/18-crown-6 KF->outcome HCl_MeOH->outcome AcOH AcOH/THF/H2O AcOH->outcome

Figure 2. Overview of amide-compatible TMS deprotection strategies.

By carefully selecting the appropriate deprotection method and meticulously controlling the reaction conditions, researchers can confidently remove TMS protecting groups while preserving the integrity of valuable amide-containing molecules. This guide serves as a starting point for troubleshooting and optimizing your synthetic transformations, empowering you to navigate the complexities of modern organic synthesis with greater success.

References

  • Kaburagi, Y., Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(1), 115-118. [Link]

  • Organic Syntheses. (2022). 200-400 mesh, ion exchange resin (24 g). Organic Syntheses Procedure, 99, 53-67. [Link]

  • ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. [Link]

  • Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • PubMed. (1995). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. Yakugaku Zasshi, 115(11), 899-917. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]

  • Organic Chemistry Portal. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. [Link]

  • Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]

  • Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]

  • ResearchGate. (2013). Hydrogen fluoride-pyridine complex as ~70% hydrogen. [Link]

  • PubMed Central. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 14(1), 319-327. [Link]

  • ResearchGate. (2002). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 32(16), 2529-2534. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Click Chemistry with Pyridine Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

Welcome to the technical support center for advanced click chemistry applications. As Senior Application Scientists, we understand that while the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is celebrated for its reliability, certain substrates present unique challenges. Pyridine-containing alkynes are a notorious example, often leading to frustratingly low yields despite their importance in medicinal chemistry and materials science.

This guide is structured as an interactive troubleshooting manual. We will move from the fundamental problem to specific, actionable solutions, explaining the chemical principles behind each recommendation. Our goal is to empower you to diagnose issues in your reaction and rationally design a successful experimental plan.

Frequently Asked Questions (FAQs)
Q1: I'm getting very low or no yield with my pyridine alkyne. What is the most likely cause?

The primary culprit is almost always the pyridine nitrogen itself. Pyridine is a Lewis base containing a nitrogen atom with a lone pair of electrons. This lone pair readily coordinates to the copper(I) catalyst. This strong interaction can sequester the copper, forming a stable but catalytically inactive complex, effectively "poisoning" the catalyst and preventing it from participating in the cycloaddition.[1]

The position of the nitrogen relative to the alkyne can exacerbate this issue. For instance, 2-ethynylpyridine can act as a bidentate ligand, coordinating to the copper center through both the alkyne and the pyridine nitrogen, leading to strong catalyst inhibition.

The Core Problem: Catalyst Sequestration

The diagram below illustrates this inhibitory interaction. The pyridine nitrogen directly competes with the productive binding of the azide and alkyne, stalling the catalytic cycle.

G Catalyst Sequestration by Pyridine Alkyne cluster_0 Desired Catalytic Cycle (Simplified) cluster_1 Inhibitory Pathway Cu_active Active Cu(I) Catalyst Alkyne Terminal Alkyne Cu_active->Alkyne Binds Azide Organic Azide Alkyne->Azide Reacts with Product Triazole Product Azide->Product Forms Product->Cu_active Regenerates Cu_active_inhib Active Cu(I) Catalyst Inactive_Complex Inactive Cu(I)-Pyridine Complex Cu_active_inhib->Inactive_Complex Forms Py_Alkyne Pyridine Alkyne Py_Alkyne->Cu_active_inhib Strongly Coordinates

Caption: The inhibitory pathway of catalyst sequestration.

Q2: How can I overcome this catalyst poisoning effect?

There are two primary strategies: using a specialized accelerating ligand or modifying the reaction conditions to disfavor pyridine coordination. The use of a ligand is generally the more robust and recommended approach.

The Ligand-Based Solution

An appropriate ancillary ligand can coordinate to the copper(I) center, forming a new complex that is both highly active and less susceptible to poisoning by the pyridine substrate. These ligands serve a dual purpose: they protect the copper from oxidation and deactivation while also accelerating the rate-limiting step of the cycloaddition.[2][3]

The diagram below shows how a ligand "protects" the catalyst, allowing the reaction to proceed.

G Ligand-Protected Catalysis cluster_0 Productive Cycle with Ligand Cu_cat Cu(I) Source Ligand Accelerating Ligand (e.g., THPTA) Cu_cat->Ligand Binds Active_Complex Active [L-Cu(I)] Complex Ligand->Active_Complex Forms Py_Alkyne Pyridine Alkyne Active_Complex->Py_Alkyne Binds Azide Organic Azide Py_Alkyne->Azide Reacts with Product Triazole Product Azide->Product Forms Product->Active_Complex Regenerates

Caption: Ligands form a stable, active catalyst complex.

LigandRecommended SolventKey Advantages & Considerations
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water, aq. buffers, tBuOH/H₂OExcellent choice. Highly water-soluble, protects Cu(I) well, and accelerates the reaction. Ideal for bioconjugation and general use.[4][5]
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)DMSO, DMF, CH₃CN, TolueneThe original accelerating ligand.[6] Poor water solubility limits its use in aqueous systems. Can be very effective in organic solvents.
BTTES (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethanesulfonic acid)Water, aq. buffersA highly water-soluble and effective ligand, often showing superior performance to THPTA in demanding bioconjugations.
N-Heterocyclic Carbenes (NHCs) Organic Solvents (Toluene, CH₂Cl₂)Form very stable and highly active Cu(I) complexes.[7] Excellent for challenging substrates in organic media, often under neat or anhydrous conditions.
Q3: I am using a ligand, but my yields are still low. What else can go wrong?

If you are using an appropriate ligand, the next step is to examine other common pitfalls of the CuAAC reaction, which can be more pronounced when dealing with a challenging substrate.

Troubleshooting Flowchart

Follow this logical workflow to diagnose further issues.

G start Low Yield with Pyridine Alkyne q1 Are you using an accelerating ligand (e.g., THPTA)? start->q1 sol1 ACTION: Add a ligand. See Table 1 and Protocol 1. q1->sol1 No q2 Is your Sodium Ascorbate fresh? q1->q2 Yes sol1->q2 sol2 ACTION: Use a freshly prepared solution of Sodium Ascorbate. q2->sol2 No q3 Did you degas your reaction mixture? q2->q3 Yes sol2->q3 sol3 ACTION: Degas solvent and reaction mixture (e.g., N₂ sparging) to remove oxygen. q3->sol3 No q4 What is your solvent? q3->q4 Yes sol3->q4 sol4 ACTION: Consider switching to a donor solvent like DMSO or a protic mixture like tBuOH/H₂O. q4->sol4 A non-polar organic solvent end Yields should improve. Consider further optimization (temp, concentration). q4->end A recommended solvent sol4->end

Caption: A step-by-step diagnostic workflow for troubleshooting.

Detailed Explanations:

  • Reagent Quality (Sodium Ascorbate): Sodium ascorbate is the reducing agent responsible for maintaining copper in its active Cu(I) state by reducing any Cu(II) that forms.[8][9] It is highly susceptible to air oxidation. An old or improperly stored solution will be ineffective, leading to catalyst death via oxidation.[10] Always use a freshly prepared aqueous solution of sodium ascorbate.

  • Oxygen Contamination: Dissolved oxygen in your solvent is detrimental. It facilitates the oxidative homocoupling of your alkyne (Glaser coupling), a major side reaction that consumes starting material.[6][11] Furthermore, oxygen readily oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[9] Always degas your solvents and reaction mixture, typically by sparging with an inert gas like nitrogen or argon for 15-20 minutes before adding the copper catalyst. [12]

  • Solvent Choice: The reaction medium matters. While CuAAC is famously versatile, pyridine alkynes may require more specific conditions.

    • Protic Solvents (tBuOH/H₂O, EtOH/H₂O): These mixtures are often excellent choices. Water has been shown to accelerate the reaction.[8]

    • Coordinating Solvents (DMSO, NMP): For particularly stubborn pyridine substrates, a coordinating solvent can sometimes be beneficial. These solvents can compete with the pyridine for coordination sites on the copper, disrupting the inhibitory complex and freeing the catalyst to participate in the reaction.[1]

Q4: Can I just increase the catalyst loading instead of using a ligand?

While increasing the copper catalyst loading (e.g., from 1-5 mol% to 10-20 mol%) can sometimes overcome inhibition by a brute-force approach, it is not an ideal solution. This strategy suffers from several drawbacks:

  • Difficult Purification: High levels of residual copper can be challenging to remove from the final product, which is particularly problematic in biological or pharmaceutical applications.

  • Increased Side Reactions: Higher copper concentrations can promote unwanted side reactions, such as alkyne homocoupling.

  • Poor Atom Economy: It is an inefficient use of reagents.

Using a catalytic amount of a well-chosen ligand is a more elegant and efficient solution that leads to cleaner reactions and higher yields with minimal catalyst loading.

Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Pyridine Alkyne using THPTA

This protocol is a robust starting point for most applications.

1. Reagent Preparation:

  • Pyridine Alkyne Stock: Prepare a 10 mM solution in your chosen reaction solvent (e.g., 1:1 tBuOH/H₂O or DMSO).

  • Azide Stock: Prepare a 100 mM solution in DMSO or water.

  • Copper(II) Sulfate Stock: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

  • THPTA Ligand Stock: Prepare a 200 mM solution in deionized water.[4]

  • Sodium Ascorbate Stock: Prepare this solution fresh immediately before use. Prepare a 1 M solution in deionized water.

2. Reaction Assembly:

  • In a suitable reaction vial, add the pyridine alkyne (1.0 eq).

  • Add the azide (1.1 - 1.5 eq).

  • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

  • Degas the mixture: Sparge with nitrogen or argon gas for 15-20 minutes.

  • Prepare the catalyst premix in a separate tube: Add the CuSO₄ stock (0.05 eq, 5 mol%) and the THPTA stock (0.10 eq, 10 mol%) for a 1:2 Cu:Ligand ratio.[4][5] Vortex briefly.

  • Add the catalyst premix to the reaction vial.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution (0.50 eq, 50 mol%).

3. Reaction and Monitoring:

  • Seal the vial and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, gentle heating to 40-60°C can be beneficial.[13]

4. Workup and Purification:

  • Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., EtOAc, DCM).

  • If the product is water-soluble, purification may involve preparative HPLC or the use of a copper-chelating resin to remove the catalyst.

References
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(25), 9770–9773. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper(I), Silver(I), and Gold(I) Complexes in Catalysis. Accounts of Chemical Research, 41(2), 349–358. [Link]

  • Al-Zoubi, R. M., & McDonald, R. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Molecules, 19(12), 20905–20942. [Link]

  • Casas-Hinestroza, J., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • Hong, V., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Chembiochem. [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition of Azides with Alkynes: A New Reversal of Regioselectivity. Journal of the American Chemical Society. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim.com. [Link]

  • Zhou, Z., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]

  • Kappe, C. O. (2010). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Chemistry. [Link]

  • Díez-González, S., et al. (2009). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Chemical Society Reviews. [Link]

  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022). ACS Catalysis. [Link]

  • Gonzalez-Silva, K., et al. (2019). Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands. New Journal of Chemistry. [Link]

  • Reddit. (2024). Click Reaction Looking Weird?. r/Chempros. [Link]

  • Reddit. (2022). Low yields in Click rxn. r/OrganicChemistry. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2020). Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. (2023). ACS Omega. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). Molecules. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sonogashira Catalyst Selection for 3-Halopyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its capacity to be performed under mild conditions has made it invaluable in the synthesis of complex molecules.[1][3] This guide focuses on a particularly salient application: the synthesis of 2-carboxamido-3-alkynylpyridines. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceutically active compounds. The pyridine nitrogen and adjacent carboxamide group can act as key binding elements to biological targets, making efficient and clean synthesis of these intermediates a critical objective for drug development professionals.[4]

However, the electronic properties of the pyridine ring and the potential for the nitrogen and amide carbonyl to coordinate with the metal catalyst introduce specific challenges not always encountered with simple aryl halides. The choice of catalyst system is therefore not trivial; it is a critical decision that impacts reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of traditional copper-cocatalyzed and modern copper-free Sonogashira systems, offering field-proven insights and detailed experimental protocols to aid researchers in making an informed catalyst selection for 3-halopyridine-2-carboxamide substrates.

Pillar 1: Mechanistic Foundations of Catalyst Choice

An understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any cross-coupling reaction. The Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles.

The Classical Pd/Cu-Cocatalyzed Mechanism

In the traditional Sonogashira protocol, palladium and copper work in concert. The generally accepted mechanism involves a primary palladium cycle for activating the aryl halide and a secondary copper cycle for activating the alkyne.[5][6]

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition into the 3-halopyridine C-X bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[1]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[1]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynylpyridine-2-carboxamide product and regenerate the catalytically active Pd(0) species.

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition product_pd_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product Ar-C≡CR product_pd_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuI) arx Ar-X arx->pd_complex

Figure 1: The dual catalytic cycles of the Pd/Cu-cocatalyzed Sonogashira reaction.
The Copper-Free Mechanism

Driven by the need to avoid potential Glaser-Hay homocoupling side-products and eliminate toxic copper contamination in pharmaceutical intermediates, copper-free variants were developed.[2] In these systems, a strong organic base (e.g., a bulky amine or carbonate) is used to deprotonate the alkyne directly. The resulting acetylide anion can then interact with the palladium center, or the palladium complex itself can facilitate the deprotonation.[6] This pathway places greater demands on the palladium catalyst, often necessitating the use of highly active, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.[5]

Sonogashira_Cu_Free cluster_pd_free Copper-Free Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition alkyne_pd_complex [Ar-Pd(II)(C≡CR)L₂] pd_complex->alkyne_pd_complex Deprotonation & Coordination alkyne_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_pd_complex->product alkyne H-C≡CR alkyne->pd_complex arx Ar-X arx->pd_complex base Strong Base base->pd_complex

Figure 2: Proposed mechanism for the copper-free Sonogashira reaction.

Pillar 2: A Comparative Analysis of Catalyst Systems

The choice between a copper-cocatalyzed and a copper-free system is the primary decision point. This choice is governed by the reactivity of the halide, the functional group tolerance required, and the ultimate purity demands for the final compound.

System 1: Traditional Pd/Cu-Cocatalyzed Catalysts

This is the classical and most widely employed method, valued for its reliability and generally high reaction rates, especially with less reactive aryl bromides.[1][2]

  • Typical Catalysts : A combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or a Pd(0) source like Pd(PPh₃)₄, used with a copper(I) salt, typically CuI.[1][5][7]

  • Mechanism Rationale : The copper(I) cocatalyst accelerates the reaction by facilitating the deprotonation of the alkyne and enabling a rapid transmetalation step, allowing the reaction to proceed under milder conditions than early copper-free methods.[1][2]

  • Application to 3-Halopyridine-2-carboxamides : This system is particularly effective for 3-bromo and 3-iodopyridine-2-carboxamides . The higher reactivity of the C-I and C-Br bonds ensures that oxidative addition proceeds readily.[1] A study by Zhu et al. on the coupling of 2-amino-3-bromopyridines demonstrated excellent yields using a Pd(CF₃COO)₂/PPh₃/CuI system, highlighting its utility for related substrates.[4]

  • Strengths :

    • Robust and well-documented.

    • Generally faster reaction times for bromides compared to early copper-free systems.

    • Lower required reaction temperatures.

  • Weaknesses :

    • Risk of alkyne homocoupling (Glaser side-reaction).[2]

    • Copper residues can be difficult to remove, which is a significant concern in pharmaceutical synthesis.

    • The amine bases typically used (e.g., triethylamine, diisopropylamine) can be problematic on a large scale.

System 2: Modern Copper-Free Catalysts

The development of highly active palladium/ligand systems has made copper-free Sonogashira couplings a frontline strategy, especially in pharmaceutical process chemistry.[3][8]

  • Typical Catalysts : A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically bulky and electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][9] Air-stable, well-defined precatalysts incorporating these ligands are also highly effective.[9]

  • Mechanism Rationale : The bulky, electron-donating ligands accelerate both the oxidative addition and the reductive elimination steps of the palladium cycle.[5] They stabilize the catalytically active Pd(0) species and create a coordinatively unsaturated environment that facilitates the direct reaction with the alkyne, bypassing the need for a copper acetylide intermediate.

  • Application to 3-Halopyridine-2-carboxamides : This approach is excellent for 3-iodo and 3-bromopyridines . Critically, advanced catalyst systems show efficacy for the far more challenging and cost-effective 3-chloropyridine substrates.[10] The absence of copper is highly advantageous when synthesizing active pharmaceutical ingredients (APIs), ensuring a cleaner product profile.

  • Strengths :

    • Eliminates copper contamination.

    • Prevents alkyne homocoupling side reactions.

    • Broader functional group tolerance in some cases.

    • Can activate less reactive aryl chlorides with appropriate ligand choice.[11]

  • Weaknesses :

    • May require higher temperatures or longer reaction times for less reactive bromides compared to copper-cocatalyzed systems.

    • The specialized ligands and precatalysts can be more expensive than simple Pd/PPh₃ systems.

    • Requires a stronger base (e.g., K₂CO₃, Cs₂CO₃) which may not be compatible with all substrates.

Data Summary: Catalyst System Comparison
FeaturePd/Cu-Cocatalyzed SystemCopper-Free System
Pd Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃, specific precatalysts
Ligand PPh₃ (often part of precatalyst)Bulky, electron-rich phosphines (XPhos, P(t-Bu)₃), NHCs
Additive CuI (essential) None
Base Amine bases (Et₃N, DIPEA)Inorganic bases (K₂CO₃, Cs₂CO₃), bulky amines (TMP)
Solvent DMF, THF, TolueneDioxane, DMF, DMSO, Toluene
Reactivity (Halide) I > Br >> Cl[1]I > Br > Cl (with specialized ligands)[10]
Key Advantage High reaction rates, well-establishedNo copper contamination, no Glaser coupling[2]
Key Disadvantage Copper contamination, Glaser side-productsCan require more expensive ligands, potentially slower for bromides
Best For... Rapid screening, when copper removal is not a primary concern.API synthesis, coupling of sensitive alkynes, use of aryl chlorides.

Pillar 3: Validated Experimental Protocols & Workflows

The following protocols are representative methodologies for the Sonogashira coupling of a generic 3-halopyridine-2-carboxamide. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

General Experimental Workflow

The setup for both catalytic systems follows a similar workflow, emphasizing the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

Workflow start 1. Assemble Glassware (Schlenk flask, condenser) dry 2. Flame-dry under vacuum start->dry inert 3. Backfill with Inert Gas (Ar/N₂) dry->inert reagents 4. Add Solids (Halopyridine, Catalyst, Base, Alkyne) inert->reagents solvent 5. Add Degassed Solvent reagents->solvent reaction 6. Heat to Temp & Monitor (TLC/LC-MS) solvent->reaction workup 7. Quench & Aqueous Workup reaction->workup purify 8. Column Chromatography workup->purify end 9. Isolate Pure Product purify->end

Figure 3: Standard laboratory workflow for setting up a Sonogashira cross-coupling reaction.
Protocol 1: Pd/Cu-Cocatalyzed Coupling of 3-Bromo-N-phenylpyridine-2-carboxamide

This protocol is adapted from the conditions reported for similar substrates and serves as a robust starting point.[4]

Materials:

  • 3-Bromo-N-phenylpyridine-2-carboxamide (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Add 3-Bromo-N-phenylpyridine-2-carboxamide (277 mg, 1.0 mmol).

  • Seal the flask and briefly evacuate and backfill with argon (3x).

  • Add anhydrous, degassed DMF (5 mL) via syringe, followed by triethylamine (0.42 mL, 3.0 mmol).

  • Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Copper-Free Coupling of 3-Bromo-N-phenylpyridine-2-carboxamide

This protocol leverages a modern, highly active catalyst system suitable for API synthesis.[9][11]

Materials:

  • 3-Bromo-N-phenylpyridine-2-carboxamide (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and finely ground K₂CO₃ (345 mg, 2.5 mmol).

  • Add 3-Bromo-N-phenylpyridine-2-carboxamide (277 mg, 1.0 mmol).

  • Seal the flask, and evacuate and backfill with argon (3x).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Add phenylacetylene (0.165 mL, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to yield the product.

Conclusion and Future Outlook

For the Sonogashira coupling of 3-halopyridine-2-carboxamides, the choice between a copper-cocatalyzed and a copper-free system is a strategic one.

  • Pd/Cu-cocatalyzed systems offer a rapid, cost-effective, and reliable method for coupling 3-bromo and 3-iodo derivatives. They are an excellent choice for initial discovery efforts where speed is paramount.

  • Copper-free systems , powered by advanced ligands, represent the state-of-the-art for applications demanding high purity. They are the superior choice for process development and the synthesis of active pharmaceutical ingredients, mitigating the risks of product contamination and problematic side reactions. Furthermore, their ability to activate more challenging 3-chloro substrates opens up more economical synthetic routes.

The field continues to evolve, with significant research directed towards developing heterogeneous and recyclable palladium catalysts to further improve the economic and environmental profile of the Sonogashira reaction.[2][7][12] As these technologies mature, they will undoubtedly provide even more powerful tools for the synthesis of complex molecules like the 3-alkynylpyridine-2-carboxamides that are vital to modern drug discovery.

References

  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Al-Masum, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
  • Lipshutz, B. H., & Butler, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3327–3330.
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
  • Palladium-catalyzed Sonogashira coupling of various iodoaromatic...
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
  • So, C. M., et al. (2010). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 75(22), 7779–7789.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

Sources

A Comparative Guide to the Sonogashira Coupling of 3-Iodo- vs. 3-Bromo-Pyridine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the Sonogashira cross-coupling reaction stands as a cornerstone methodology for the formation of carbon-carbon bonds, specifically linking sp²-hybridized aryl or vinyl carbons to sp-hybridized alkyne carbons.[1][2][3] This reaction's utility in constructing complex molecular architectures, particularly nitrogen-containing heterocycles like pyridines, is invaluable.[4][5] This guide provides a detailed, evidence-based comparison of the reactivity between 3-iodo-pyridine-2-carboxamide and 3-bromo-pyridine-2-carboxamide, two common substrates in Sonogashira couplings, offering researchers practical insights into experimental design and optimization.

The Mechanistic Underpinning: Why the Halide Matters

The Sonogashira reaction operates through a synergistic interplay of two catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[6][7] The fundamental difference in reactivity between aryl iodides and bromides is rooted in the rate-determining step of the palladium cycle: oxidative addition .[8]

During this initial step, the active Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the pyridine ring. The efficiency of this step is inversely related to the strength of the C-X bond. The general trend for aryl halide reactivity is:

I > Br > Cl > F [9][10]

Aryl iodides possess a weaker and longer carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in aryl bromides. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage by the Pd(0) catalyst, leading to a significantly faster rate of oxidative addition and, consequently, a more facile overall reaction.[4][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(X)L₂ Pd0->Pd_Complex Pd_Alkyne Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Pd_Alkyne Pd_Alkyne->Pd0 Product Ar-C≡CR Pd_Alkyne->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Pd_Complex CuX CuX Cu_Acetylide->CuX Base Base Workflow A 1. Setup & Inerting Flask is charged with reagents (except alkyne and base), sealed, and purged with N₂ or Ar. B 2. Solvent & Reagent Addition Degassed solvent, base, and finally the aryl halide are added via syringe. A->B C 3. Alkyne Addition Phenylacetylene is added dropwise via syringe at room temperature. B->C D 4. Reaction Stir at specified temperature. Monitor progress via TLC or LC-MS. C->D E 5. Workup Reaction is quenched (e.g., with NH₄Cl), and the product is extracted with an organic solvent. D->E F 6. Purification Crude product is purified, typically by flash column chromatography. E->F

Figure 2: A standard workflow for a laboratory-scale Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (17.5 mg) and CuI (9.5 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Add the 3-halo-pyridine-2-carboxamide (1.0 mmol) to the flask. Through the septum, add the degassed solvent (5 mL) and the amine base (3.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 120 µL) dropwise to the stirring mixture.

  • Reaction Conditions:

    • For 3-Iodo-Pyridine-2-Carboxamide: Stir the reaction at room temperature.

    • For 3-Bromo-Pyridine-2-Carboxamide: Heat the reaction mixture to 60-80 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired product.

Conclusion and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-pyridine-2-carboxamide in a Sonogashira coupling is a classic trade-off between reactivity and practicality.

  • 3-Iodo-Pyridine-2-Carboxamide is the substrate of choice for reactions demanding mild conditions, rapid execution, and high yields, especially in the context of complex molecules with sensitive functional groups. Its high reactivity ensures efficiency, though at a higher starting material cost.

  • 3-Bromo-Pyridine-2-Carboxamide serves as a more economical and readily available alternative. Researchers must be prepared to employ more forcing conditions—specifically elevated temperatures and potentially higher catalyst loadings—to drive the reaction to completion. This may require more extensive optimization to minimize side reactions and maximize yield.

For drug development professionals, the initial discovery phase may favor the iodo-compound for its reliability and speed in generating derivatives. However, as a program progresses towards process development and scale-up, a switch to the more cost-effective bromo-analogue is often investigated, necessitating a re-optimization of the reaction conditions. Understanding the fundamental reactivity differences outlined in this guide is paramount to making informed strategic decisions in the synthesis of novel chemical entities.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Semantic Scholar.
  • ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ChemEurope.com. Sonogashira coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Bohrium. (2024). recent-applications-of-the-sonogashira-reaction-in-the-synthesis-of-drugs-and-their-derivatives-a-review. [Link]

  • National Institutes of Health. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ResearchGate. (2017). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]

  • SCIRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [https://www.scirp.org/html/14-2 catalytic-references_78119.htm]([Link] catalytic-references_78119.htm)

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling Reaction. [Link]

Sources

A Spectroscopic Guide to TMS-Protected and Deprotected Ethynylpyridines: An In-depth Comparison for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among these, the trimethylsilyl (TMS) group stands out for its utility in masking the reactivity of terminal alkynes. This guide provides a comprehensive spectroscopic comparison of TMS-protected and deprotected ethynylpyridines, offering researchers valuable insights into the structural and electronic changes that occur upon the addition and removal of this versatile protecting group. The following sections detail the experimental protocols for TMS protection and deprotection and provide a thorough analysis of the resulting spectroscopic shifts observed in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Role of TMS Protection in Ethynylpyridine Chemistry

Ethynylpyridines are valuable building blocks in the synthesis of pharmaceuticals, functional materials, and complex organic architectures. The terminal alkyne functionality, however, presents a reactive site that can interfere with desired transformations elsewhere in the molecule. The TMS group serves as a temporary shield, allowing for a broad range of chemical manipulations to be performed on the pyridine ring or other functional groups without affecting the alkyne.[1] Its popularity stems from its ease of introduction, stability under many reaction conditions, and straightforward removal under mild conditions.[2]

Experimental Protocols

The following are generalized yet robust protocols for the TMS protection of an ethynylpyridine and its subsequent deprotection. These methods are widely applicable and can be adapted to various ethynylpyridine isomers.

TMS Protection of Ethynylpyridine

This procedure outlines the silylation of a terminal alkyne using trimethylsilylacetylene as a representative reaction.

Diagram of the TMS Protection Workflow

TMS Protection Workflow start Ethynylpyridine reagents Strong Base (e.g., n-BuLi) Chlorotrimethylsilane (TMSCl) Anhydrous Solvent (e.g., THF) start->reagents Reaction Conditions product TMS-Protected Ethynylpyridine reagents->product Silylation

Caption: Workflow for the TMS protection of ethynylpyridine.

Step-by-Step Protocol:

  • To a solution of the ethynylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium at a low temperature (typically -78 °C).

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the terminal alkyne.

  • Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the TMS-protected ethynylpyridine.[3]

Deprotection of TMS-Ethynylpyridine

The removal of the TMS group is often achieved under mild basic or fluoride-mediated conditions.

Diagram of the TMS Deprotection Workflow

TMS Deprotection Workflow start TMS-Protected Ethynylpyridine reagents Base (e.g., K₂CO₃ in MeOH) or Fluoride Source (e.g., TBAF in THF) start->reagents Reaction Conditions product Deprotected Ethynylpyridine reagents->product Desilylation

Caption: Workflow for the deprotection of TMS-ethynylpyridine.

Step-by-Step Protocol (Base-Catalyzed):

  • Dissolve the TMS-protected ethynylpyridine in methanol (MeOH).

  • Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃).[4]

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate to afford the deprotected ethynylpyridine, which can be further purified if necessary.[4]

Step-by-Step Protocol (Fluoride-Mediated):

  • Dissolve the TMS-protected alkyne in anhydrous THF under an inert atmosphere.[2]

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1M solution) to the mixture.[2]

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Perform a standard aqueous workup and extraction with an organic solvent.

  • Dry, concentrate, and purify the product as needed.[2]

Comparative Spectroscopic Analysis

The addition and removal of the TMS group induce characteristic changes in the spectroscopic signatures of ethynylpyridines. Understanding these shifts is crucial for reaction monitoring and product characterization.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum upon TMS protection is the disappearance of the acetylenic proton signal and the appearance of a strong singlet corresponding to the nine equivalent protons of the TMS group.

  • Deprotected Ethynylpyridine: The terminal alkyne proton (≡C-H) typically resonates in the range of δ 2.0-3.2 ppm.[5] This signal is often a sharp singlet but can exhibit long-range coupling.[6]

  • TMS-Protected Ethynylpyridine: The acetylenic proton signal is absent. A new, prominent singlet appears in the upfield region, typically around δ 0.1-0.3 ppm, corresponding to the Si(CH₃)₃ group.[7][8]

¹³C NMR Spectroscopy

The sp-hybridized carbons of the alkyne also exhibit noticeable shifts in the ¹³C NMR spectrum.

  • Deprotected Ethynylpyridine: The terminal alkyne carbon (≡C-H) appears around 65–85 ppm, while the internal alkyne carbon (≡C-Py) is found in the 70–100 ppm range.[6]

  • TMS-Protected Ethynylpyridine: Both alkyne carbons experience a downfield shift upon silylation. The TMS-substituted carbon (≡C-Si) resonates at approximately 90-105 ppm, and the pyridine-bound carbon (≡C-Py) shifts to a similar region. The methyl carbons of the TMS group give rise to a signal near 0 ppm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides clear diagnostic peaks for the presence or absence of the terminal alkyne C-H bond.

  • Deprotected Ethynylpyridine: A sharp, strong absorption band corresponding to the ≡C-H stretch is observed in the region of 3330-3270 cm⁻¹.[9][10] The C≡C triple bond stretch appears as a weak to medium band between 2260-2100 cm⁻¹.[9][11]

  • TMS-Protected Ethynylpyridine: The characteristic ≡C-H stretching vibration around 3300 cm⁻¹ is absent.[12] The C≡C stretch is still present but may be weaker and shifted to a slightly lower wavenumber (2180-2150 cm⁻¹) due to the mass effect of the silicon atom and changes in bond polarity.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the pyridine ring and the conjugated system are sensitive to the presence of the TMS group.

  • Deprotected Ethynylpyridine: The UV-Vis spectrum is dominated by π-π* transitions of the pyridine ring and the conjugated system. The position of the absorption maxima will depend on the specific isomer of ethynylpyridine and the solvent.[14]

  • TMS-Protected Ethynylpyridine: The introduction of the TMS group can cause a slight red-shift (bathochromic shift) in the absorption maxima. This is attributed to the electronic effects of the silicon atom, which can engage in σ-π conjugation with the alkyne and the aromatic system, thereby extending the effective conjugation length.[15]

Summary of Spectroscopic Data

Spectroscopic TechniqueDeprotected EthynylpyridineTMS-Protected Ethynylpyridine
¹H NMR ≡C-H: δ 2.0-3.2 ppm[5]Si(CH₃)₃: δ 0.1-0.3 ppm[7][8]
¹³C NMR ≡C-H: ~65-85 ppm[6]≡C-Py: ~70-100 ppm[6]≡C-Si: ~90-105 ppm≡C-Py: ~90-105 ppmSi(CH₃)₃: ~0 ppm[3]
FTIR ≡C-H stretch: 3330-3270 cm⁻¹[9][10]C≡C stretch: 2260-2100 cm⁻¹[9][11]≡C-H stretch: Absent[12]C≡C stretch: 2180-2150 cm⁻¹[13]
UV-Vis π-π* transitionsSlight bathochromic shift[15]

Conclusion

The spectroscopic comparison of TMS-protected and deprotected ethynylpyridines reveals distinct and predictable changes across various analytical techniques. These spectroscopic shifts serve as reliable diagnostic tools for chemists to monitor the progress of protection and deprotection reactions and to confirm the identity and purity of their synthetic intermediates and final products. A thorough understanding of these spectroscopic signatures is essential for the successful application of TMS protection in the synthesis of complex molecules containing the ethynylpyridine moiety.

References

  • Organic Syntheses Procedure. trimethylsilylacetylene.
  • LibreTexts. IR: alkynes.
  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
  • BenchChem. Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes.
  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.
  • LibreTexts. (2023). Spectroscopy of the Alkynes.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • BenchChem. Trimethylsilylacetylene | TMS Acetylene | RUO.
  • National Center for Biotechnology Information. (n.d.). Trimethylsilylacetylene. PubChem.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
  • Carreira, E. M., & Kvaerno, L. (2004). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Proceedings of the National Academy of Sciences, 101(15), 5446-5448.
  • OpenOChem Learn. Alkynes.
  • ChemicalBook. Trimethylsilylacetylene(1066-54-2) 1H NMR spectrum.
  • Gai, F., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
  • Gai, F., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PubMed Central.
  • Reddit. (2023). TMS protecting group and 1H NMR spectra shifts.
  • Reddy, C. R., & Reddy, A. S. (2009). Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Synfacts, 2009(07), 0766-0766.
  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • Windler, G. K., et al. (2018). 1 H NMR chemical shifts for the TMS group in selected free and coordinated alkynes (CDCl 3 ).
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
  • University of Regensburg. Chemical shifts.
  • Sigma-Aldrich. 3-(Trimethylsilyl)ethynyl pyridine 97 80673-00-3.
  • Zhang, Y., et al. (2026). Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. Organic Letters.
  • Abe, H., et al. (2011). Preparation of ethynylpyridine macrocycles by oxidative coupling of an ethynylpyridine trimer with terminal acetylenes. Journal of Organic Chemistry, 76(1), 309-311.
  • ResearchGate. UV-Vis absorption spectra of [(tpy)PtL 1 ](BF 4 ) in dichloromethane,....
  • ResearchGate. Ultraviolet−visible absorption spectra of immunogen TMS-1-KLH (a) and....
  • PubMed Central. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • ResearchGate. The UV-Vis absorption spectra of III in different solvents.
  • MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.
  • Nagaoka, S., et al. (2011). Notable effects of metal salts on UV-vis absorption spectra of α-, β-, γ-, and δ-tocopheroxyl radicals in acetonitrile solution. The complex formation between tocopheroxyls and metal cations. The Journal of Physical Chemistry B, 115(26), 8565-8574.
  • Gao, T., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters, 20(11), 3173-3177.
  • ResearchGate.
  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing.
  • ResearchGate. Ruthenium−Terpyridine Complexes with Multiple Ethynylpyrenyl or Ethynyltoluyl Subunits: X-ray Structure, Redox, and Spectroscopic Properties | Request PDF.
  • Syntheses, characterization and electrochemical and spectroscopic properties of ruthenium–iron complexes of 2,3,5,6-tetrakis(2-pyridyl)pyrazine and ferrocene-acetylide ligands. (2007). Dalton Transactions (RSC Publishing).
  • Chemistry For Everyone. (2025).

Sources

A Comparative Analysis of Protecting Groups for 3-Ethynylpyridine-2-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, 3-ethynylpyridine-2-carboxamide serves as a valuable building block. Its utility in forming complex molecular architectures, often through carbon-carbon bond-forming reactions like the Sonogashira coupling, is predicated on the precise control of its reactive terminal alkyne.[1][2] The acidic nature of the acetylenic proton necessitates the use of protecting groups to prevent unwanted side reactions during synthetic sequences.[1][3] This guide provides a comparative study of various protecting groups for 3-ethynylpyridine-2-carboxamide, offering insights into their application, stability, and cleavage, supported by established experimental protocols.

The Strategic Imperative for Alkyne Protection

The terminal alkyne in 3-ethynylpyridine-2-carboxamide presents a dual reactivity profile. While the carbon-carbon triple bond is a gateway for diversification, the terminal C-H bond is sufficiently acidic to be deprotonated by strong bases, potentially interfering with reactions at other sites or leading to undesired coupling products.[1][3] The selection of an appropriate protecting group is therefore a critical decision, guided by factors such as the stability of the group to downstream reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the physical properties of the intermediate compounds.[1]

Silyl Ethers: The Workhorses of Alkyne Protection

Trialkylsilyl groups are the most ubiquitously employed protecting groups for terminal alkynes due to their ease of introduction, general stability, and versatile deprotection methods.[1][4] The steric and electronic properties of the substituents on the silicon atom allow for a tunable range of stability.

Trimethylsilyl (TMS): The Labile Guardian

The trimethylsilyl (TMS) group is one of the most common and least sterically hindered silyl protecting groups.[1][5] Its introduction is straightforward, typically involving the deprotonation of the terminal alkyne with a strong base followed by quenching with trimethylsilyl chloride.

Experimental Protocol: TMS Protection

  • Dissolve 3-ethynylpyridine-2-carboxamide in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise to deprotonate the terminal alkyne.

  • After stirring for a short period, add trimethylsilyl chloride (TMSCl) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Causality of Experimental Choices: The use of an anhydrous aprotic solvent and an inert atmosphere is crucial to prevent the quenching of the strong base and the formation of byproducts. The low temperature (-78 °C) helps to control the reactivity of the organolithium reagent and minimize potential side reactions with the pyridine ring or carboxamide functionality.

Deprotection of the TMS Group: A key advantage of the TMS group is its lability, allowing for its removal under mild conditions.[6] This is typically achieved using fluoride ion sources or mild basic conditions.[4][7]

Experimental Protocol: TMS Deprotection

  • Fluoride-mediated: Treat the TMS-protected compound with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[7]

  • Base-mediated: Stir the protected compound in a mixture of methanol and potassium carbonate.[4][7]

Considerations for 3-ethynylpyridine-2-carboxamide: The basic conditions for TMS deprotection are generally compatible with the pyridine and carboxamide moieties. However, care should be taken with fluoride-based methods, as prolonged exposure or elevated temperatures could potentially lead to side reactions.

Triisopropylsilyl (TIPS): The Robust Protector

For multi-step syntheses requiring a more robust protecting group, the triisopropylsilyl (TIPS) group offers enhanced stability due to its significant steric bulk.[4] This increased stability makes it resistant to a wider range of reaction conditions compared to the TMS group.

Experimental Protocol: TIPS Protection

The procedure for introducing the TIPS group is analogous to that of the TMS group, substituting triisopropylsilyl chloride (TIPSCl) or the corresponding triflate (TIPSOTf) for TMSCl.

Deprotection of the TIPS Group: The enhanced stability of the TIPS group necessitates more specific deprotection conditions. While TBAF can be used, the reaction is generally slower than with TMS ethers.[7] A highly effective and mild method involves the use of silver fluoride.[8]

Experimental Protocol: TIPS Deprotection with Silver Fluoride

  • Dissolve the TIPS-protected 3-ethynylpyridine-2-carboxamide in methanol.

  • Add silver fluoride (AgF) to the solution.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting terminal alkyne by chromatography.

Causality of Experimental Choices: The use of silver fluoride in methanol provides a mild and efficient method for TIPS deprotection, often with high yields.[8] This method is particularly advantageous when other sensitive functional groups are present in the molecule.

Beyond Silyl Ethers: Alternative Protecting Groups

While silyl ethers are predominant, other protecting groups can offer unique advantages in specific synthetic contexts.

2-(2-Hydroxypropyl) Group: A Base-Labile Alternative

The 2-(2-hydroxypropyl) group, introduced by the reaction of the deprotonated alkyne with acetone, offers a non-silyl alternative. This group is stable to a variety of conditions but can be cleaved under strongly basic conditions.

Deprotection: Cleavage is typically achieved by heating with a strong base, such as sodium hydroxide, in a suitable solvent.[9]

Considerations for 3-ethynylpyridine-2-carboxamide: The strongly basic conditions required for deprotection might not be compatible with all substrates, and the potential for side reactions with the carboxamide group should be considered.

Comparative Summary

Protecting GroupCommon Protection ReagentsKey Deprotection ConditionsStabilityKey AdvantagesPotential Considerations for 3-ethynylpyridine-2-carboxamide
TMS TMSCl, Base (n-BuLi, LDA)K2CO3/MeOH; TBAF/THF[4][7]LowFacile removal under mild conditions.May be too labile for multi-step syntheses.
TIPS TIPSCl/TIPSOTf, Base (n-BuLi, LDA)TBAF/THF; AgF/MeOH[7][8]HighRobust and stable to a wide range of conditions.Requires more specific deprotection methods.
2-(2-Hydroxypropyl) Acetone, BaseNaOH, heat[9]ModerateNon-silyl; readily available starting material.Harsh deprotection conditions may not be compatible.

Visualizing the Workflow

ProtectionDeprotectionWorkflow Start 3-Ethynylpyridine-2-carboxamide Protected_TMS TMS-Protected Alkyne Start->Protected_TMS TMSCl, Base Protected_TIPS TIPS-Protected Alkyne Start->Protected_TIPS TIPSCl, Base Deprotected 3-Ethynylpyridine-2-carboxamide Protected_TMS->Deprotected K2CO3/MeOH or TBAF/THF Protected_TIPS->Deprotected AgF/MeOH or TBAF/THF

Caption: General workflow for the protection and deprotection of 3-ethynylpyridine-2-carboxamide.

Conclusion

The choice of a protecting group for 3-ethynylpyridine-2-carboxamide is a strategic decision that significantly impacts the efficiency and success of a synthetic route. The trimethylsilyl (TMS) group offers a readily removable option for short synthetic sequences, while the triisopropylsilyl (TIPS) group provides the necessary robustness for more complex, multi-step syntheses. The selection should be guided by the specific reaction conditions to be employed in subsequent steps. For sensitive substrates, the mild deprotection conditions offered by methods such as silver fluoride for TIPS removal present a significant advantage. By carefully considering the comparative data and protocols presented, researchers can make informed decisions to optimize their synthetic strategies involving this versatile building block.

References

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

  • Gelest Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Spoering, R. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

  • Lumen Learning. (n.d.). 15.2 Use of protecting groups. In Organic Chemistry II. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
  • Cossío, F. P., de la Cruz, P., Díaz-Ortiz, A., de la Hoz, A., Langa, F., Moreno, A., & Prieto, P. (2004). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 48(3), 224-227. [Link]

  • Crittenden, D. L., G-C., M., & G-C., M. (2018). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, 54(83), 11779-11782. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases?[Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Assays for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel heterocyclic compound from synthesis to a potential therapeutic is paved with rigorous testing and validation. The in vitro assays that form the bedrock of this early-stage evaluation must be robust, reproducible, and, above all, trustworthy. This guide provides an in-depth, experience-driven framework for the comprehensive validation of in vitro assays, ensuring the data you generate is not only accurate but also stands up to the scrutiny of cross-platform and inter-laboratory comparisons.

The Philosophy of Self-Validating Systems: Beyond the Checklist

Assay validation is often perceived as a linear checklist of experiments. However, a more powerful approach is to design and treat your entire protocol as a self-validating system. This philosophy, rooted in the principles of Quality by Design (QbD), embeds quality and trustworthiness into every step, from reagent preparation to data analysis.[1] The goal is to proactively identify and control sources of variability, leading to an assay that is not just validated for a single instance but is consistently reliable over its lifecycle.[1][2]

This guide will walk you through the critical pillars of assay validation, providing not just the "what" but the "why" behind each experimental choice. We will explore how to establish the fundamental performance characteristics of your assay and then delve into the practicalities of comparing its performance against alternative methods or platforms.

Foundational Pillars of Assay Validation

Before any comparative analysis can be undertaken, the intrinsic performance of your primary assay must be unequivocally established. These foundational parameters serve as the benchmark against which all other comparisons are made. The International Conference on Harmonisation (ICH) guidelines, along with recommendations from regulatory bodies like the FDA and EMA, provide a robust framework for these validation parameters.[3][4][5][6][7]

Diagram: The Workflow of In Vitro Assay Validation

Assay_Validation_Workflow cluster_development Assay Development & Optimization cluster_validation Core Validation Parameters cluster_comparison Comparative Analysis Dev Assay Design & Reagent Optimization Opt Parameter Optimization (e.g., Incubation Time, Cell Density) Dev->Opt Iterative Process Specificity Specificity & Selectivity Dev->Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness CrossPlatform Cross-Platform Comparison Robustness->CrossPlatform InterLab Inter-Laboratory Comparison Robustness->InterLab

Caption: A logical workflow for in vitro assay validation, from initial development to comparative analysis.

Specificity and Selectivity: Ensuring You Measure What You Intend to Measure

Expertise & Experience: Specificity is the cornerstone of any valid assay.[8][9][10] For novel heterocyclic compounds, which may have off-target effects or interact with assay components, proving specificity is non-negotiable. It's not enough to show a signal; you must demonstrate that the signal is a direct result of the intended biological interaction.

Trustworthiness: A self-validating specificity protocol involves using negative controls that are structurally similar to your active compound but are known to be inactive. This helps to rule out non-specific interactions with the target or assay reagents. Additionally, for cell-based assays, using a cell line that does not express the target protein (if available) is a powerful tool to demonstrate on-target activity.

Protocol: Assessing Specificity with Negative Controls

  • Selection of Controls: Synthesize or procure at least two structural analogs of your novel heterocyclic compound that have been shown to be inactive in preliminary screens or are predicted to be inactive based on structure-activity relationships (SAR).

  • Preparation of Compounds: Prepare a dilution series for your active compound and the negative controls, ensuring the solvent concentration is consistent across all wells.

  • Assay Execution: Run the assay with your active compound, the negative controls, and a vehicle control (solvent only) in parallel. Each concentration should be tested in triplicate.

  • Data Analysis: Plot the dose-response curves for all compounds. The negative controls should not elicit a significant response even at the highest concentrations tested, while the active compound should show a clear dose-dependent effect.

Linearity and Range: Defining the Boundaries of Reliable Quantification

Expertise & Experience: The linear range of an assay is the "sweet spot" where the signal is directly proportional to the concentration of the analyte or the biological effect.[3][9][10][11] Operating within this range is critical for obtaining accurate and reproducible quantitative data. Many biological assays exhibit a sigmoidal, not linear, response; in these cases, the "linear" portion of the curve (the log-linear phase) is the focus.[3]

Trustworthiness: To establish a trustworthy linear range, you must use a reference standard of known concentration and purity. The acceptance criteria for linearity are typically defined by the coefficient of determination (R²) of the fitted line, which should ideally be ≥0.99.

Data Presentation: Linearity of a Fluorescence-Based Kinase Assay

Analyte Concentration (nM)Raw Fluorescence Units (RFU) - Replicate 1Raw Fluorescence Units (RFU) - Replicate 2Raw Fluorescence Units (RFU) - Replicate 3Mean RFU
0105110108107.7
10255260258257.7
25580595588587.7
501150116511581157.7
751720173517281727.7
1002250226522582257.7
Linear Fit R² = 0.998

Accuracy and Precision: The cornerstones of Reproducibility

Expertise & Experience: Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other.[8][9][10][11][12] These two parameters are often assessed together and are fundamental to ensuring the reliability of your results.[13] It's crucial to evaluate precision at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), which assesses variability across different days, analysts, or equipment.[11][13]

Trustworthiness: A self-validating approach to accuracy and precision involves preparing quality control (QC) samples at low, medium, and high concentrations within the linear range of the assay. These QCs are then run alongside your test samples in every experiment, providing a real-time assessment of assay performance.

Protocol: Determining Accuracy and Precision

  • Preparation of QC Samples: Prepare three levels of QC samples by spiking your reference standard into the assay matrix at concentrations corresponding to the low, mid, and high points of your linear range.

  • Repeatability (Intra-Assay Precision): Analyze six replicates of each QC level in a single assay run. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV).

  • Intermediate Precision (Inter-Assay Precision): Have two different analysts analyze the three QC levels in triplicate on three different days.

  • Data Analysis and Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value for each QC level.

    • Precision: The %CV should not exceed 15% for each QC level.

Robustness: Assessing the Assay's Resilience to Minor Changes

Expertise & Experience: No assay is performed in a perfectly static environment. Minor variations in reagent concentrations, incubation times, or temperatures are inevitable. Robustness testing evaluates the capacity of an assay to remain unaffected by these small, deliberate variations in method parameters.[9][11][13] This is a critical and often overlooked step that provides confidence in the assay's performance in a real-world laboratory setting.

Trustworthiness: A Design of Experiments (DoE) approach is the most efficient and comprehensive way to assess robustness.[1][14] By systematically varying multiple parameters simultaneously, you can identify critical process parameters that have the most significant impact on assay performance and establish acceptable operating ranges.

Diagram: Factors to Assess in a Robustness Study

Robustness_Factors Assay Assay Performance Temp Incubation Temperature (± 1°C) Assay->Temp Time Incubation Time (± 5 min) Assay->Time Cell Cell Seeding Density (± 10%) Assay->Cell Reagent Reagent Concentration (± 5%) Assay->Reagent Analyst Analyst Assay->Analyst Equipment Equipment (e.g., Plate Reader) Assay->Equipment

Caption: Key parameters to intentionally vary during a robustness study to assess their impact on assay performance.

Comparative Analysis: Benchmarking Your Assay's Performance

Once your assay's foundational characteristics are established, you can confidently compare its performance to other methods or platforms. This is essential for validating a new in-house assay against a commercial kit, or for ensuring data consistency when transferring an assay between different laboratories or technologies.

Cross-Platform Comparison: A Case Study

Let's consider a scenario where you have developed a novel fluorescence-based assay for a specific kinase and want to compare its results to a commercially available luminescence-based assay.

Experimental Design:

  • Compound Selection: Select a set of at least 10-15 compounds with a range of potencies (e.g., potent, moderate, and weak inhibitors) for the target kinase, as determined by your validated in-house assay.

  • Parallel Testing: Test all selected compounds in both the in-house fluorescence assay and the commercial luminescence assay on the same day, using the same stock solutions of the compounds to minimize variability.

  • Data Analysis:

    • Calculate the IC50 values for each compound from both assays.

    • Plot the IC50 values from the fluorescence assay against the IC50 values from the luminescence assay.

    • Perform a correlation analysis (e.g., Pearson or Spearman correlation) to determine the degree of agreement between the two methods.

Data Presentation: Comparison of IC50 Values from Two Assay Platforms

Compound IDIn-House Fluorescence Assay IC50 (nM)Commercial Luminescence Assay IC50 (nM)Fold Difference
HET-00115181.2
HET-0021251501.2
HET-0038509801.15
HET-004>10,000>10,000N/A
HET-00545551.22
Correlation Pearson r = 0.98

Interpretation: A high correlation coefficient (e.g., r > 0.9) indicates a strong agreement between the two assay platforms, providing confidence that your in-house assay is generating data comparable to the established commercial method. Any significant discrepancies should be investigated to understand the underlying reasons (e.g., differences in assay technology, buffer components, or substrate).

Conclusion: A Commitment to Quality and Reproducibility

The validation of in vitro assays for novel heterocyclic compounds is a multifaceted process that demands scientific rigor, meticulous execution, and a deep understanding of the underlying biological system. By adopting a philosophy of creating self-validating systems and thoroughly characterizing the performance of your assays, you can generate high-quality, reproducible data that will accelerate your drug discovery programs. This guide provides a framework for achieving that goal, empowering you to make confident, data-driven decisions on the path to developing the next generation of therapeutics.

References

  • Schaarschmidt, F., & Hothorn, L. A. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. Alternatives to laboratory animals : ATLA, 42(5), 319–326. [Link]

  • Li, Z., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 736-745. [Link]

  • Burdick, R. K., et al. (2018). Experimental Design for Bioassay Development and Validation. In Statistical Applications in the Pharmaceutical Industry. Taylor & Francis. [Link]

  • Rich, I. N. (2007). High-throughput in vitro hemotoxicity testing and in vitro cross-platform comparative toxicity. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 295-307. [Link]

  • Novick, S. J., et al. (2016). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. In Statistical Applications in the Pharmaceutical Industry. [Link]

  • De-Vore, P. (2005). Statistical practices in assay development and validation. BioProcess International. [Link]

  • Sadick, M. D. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]

  • Novick, S. J., et al. (2016). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. Request PDF. [Link]

  • WWARN. (2012). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • Ramírez-Prada, J., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Malaria Journal, 22(1), 384. [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • Mire-Sluis, A., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. [Link]

  • Fadda, A. A., et al. (2018). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry, 3(1), 22-33. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • MDPI. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • Fadda, A. A., et al. (2018). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Request PDF. [Link]

  • Abdelshaheed, M. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(24), 16345-16367. [Link]

  • Kinns, H., & Boyd, J. (2013). Verification of quantitative analytical methods in medical laboratories. PMC. [Link]

  • FairJourney Biologics. (2025). In Vitro Antibody Discovery and the Potential Value of AI: The AIntibody Challenge. [Link]

  • Fadda, A. A., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research. [Link]

  • Jamia Millia Islamia. (2018). Synthesis, biological evaluation and docking studies of some novel heterocyclic compounds. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • MDPI. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Molecular Diagnostics. (n.d.). Assay Troubleshooting. [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • Bioanalysis Zone. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]

  • Altabrisa Group. (2025). Navigating EMA Validation Requirements: A Step-by-Step Guide. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • ECA Academy. (2016). EMA publishes finalised Process Validation Guideline for Biotech Products. [Link]

  • PMC. (n.d.). Comparison of conventional and advanced in vitro models in the toxicity testing of nanoparticles. [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

Sources

Benchmarking Novel Pyridine Carboxamide Derivatives as Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of emerging pyridine carboxamide-based Histone Deacetylase (HDAC) inhibitors against established, FDA-approved drugs. We will delve into the underlying mechanism of action, present detailed experimental protocols for assessing inhibitory activity, and offer a head-to-head comparison of potency based on recent preclinical data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and epigenetic modulation.

The Rationale for Targeting Histone Deacetylases (HDACs)

In the landscape of cancer therapy, targeting the epigenetic machinery offers a compelling strategy to reverse aberrant gene expression patterns that drive tumorigenesis. Histone deacetylases (HDACs) are a class of enzymes crucial to this machinery. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to chromatin compaction and transcriptional repression.[1][2] In many cancers, HDACs are overexpressed, resulting in the silencing of critical tumor suppressor genes.

The therapeutic inhibition of HDACs aims to restore the natural balance of histone acetylation. This leads to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The downstream effects are potent and multifactorial, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] To date, the U.S. Food and Drug Administration (FDA) has approved several HDAC inhibitors, including Vorinostat, Romidepsin, Belinostat, and Panobinostat, primarily for the treatment of hematological malignancies like T-cell lymphomas and multiple myeloma.[4][5][6]

The Rise of Pyridine Carboxamides as a Promising Scaffold

The quest for novel HDAC inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a dynamic area of research. The pyridine carboxamide scaffold has emerged as a particularly promising framework.[7] The pyridine ring offers structural rigidity and versatile points for substitution, allowing for the fine-tuning of interactions within the active site of HDAC enzymes.[8] This structural flexibility is key to developing next-generation inhibitors that may offer advantages over existing therapies.

Recently, a series of novel 8-substituted quinoline-2-carboxamide derivatives (structurally related to pyridine carboxamides) have been designed and synthesized, demonstrating potent HDAC inhibitory activity.[9] This guide will benchmark one of the most potent compounds from this new series against well-established clinical inhibitors.

Featured Compounds for Comparison:

  • New Pyridine Carboxamide Derivative: Compound 21g from a recent study, which exhibited potent, low nanomolar activity against HDACs.[9]

  • Known Benchmark Inhibitor: Vorinostat (SAHA) , the first HDAC inhibitor approved by the FDA, serving as a gold standard for comparison.[1]

Experimental Workflow: In Vitro HDAC Inhibition Assay

To objectively compare the potency of these compounds, a robust and reproducible in vitro enzymatic assay is required. The following protocol outlines a standard fluorometric assay for determining the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Causality Behind Experimental Choices

The selection of a fluorogenic substrate is critical for achieving high sensitivity and a broad dynamic range. The substrate, which contains an acetylated lysine residue, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. This method is preferred over colorimetric or radioactive assays due to its safety, simplicity, and suitability for high-throughput screening.

Step-by-Step Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., Compound 21g, Vorinostat) in 100% DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer to create a concentration gradient (e.g., 100 µM to 1 pM).

    • Prepare the HDAC enzyme (e.g., recombinant human HDAC1) in assay buffer.

    • Prepare the fluorogenic HDAC substrate and the developer solution according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a 96-well microplate.

    • Include "no inhibitor" controls (DMSO vehicle only) and "no enzyme" controls (assay buffer only).

  • Enzyme Reaction:

    • Add the diluted HDAC enzyme to each well (except the "no enzyme" controls) and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Reaction Development and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution, which also initiates the fluorescence signal generation.

    • Incubate for a further 15-20 minutes at room temperature.

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_assay Step 2-3: Assay Execution cluster_readout Step 4-5: Readout & Analysis P1 Prepare Serial Dilutions of Test Compounds (e.g., Compound 21g, Vorinostat) A1 Dispense Compounds into 96-Well Plate P1->A1 P2 Prepare HDAC Enzyme Solution A2 Add HDAC Enzyme (Pre-incubation) P2->A2 P3 Prepare Fluorogenic Substrate & Developer A3 Add Substrate to Initiate Reaction P3->A3 R1 Stop Reaction with Developer Solution P3->R1 A1->A2 A2->A3 A3->R1 R2 Measure Fluorescence (Ex/Em: 360/460 nm) R1->R2 R3 Plot Dose-Response Curve & Calculate IC50 R2->R3

Performance Benchmark: New vs. Known Inhibitors

The primary measure of an inhibitor's effectiveness in a biochemical assay is its IC50 value. A lower IC50 value signifies greater potency, meaning a lower concentration of the compound is required to inhibit the enzyme's activity by 50%. The data below summarizes the reported inhibitory activities of the novel pyridine carboxamide derivative and the benchmark drug, Vorinostat.

CompoundTargetIC50 Value (µM)Source
Compound 21g (New)HDAC0.050[9]
Vorinostat (SAHA) (Known)HDAC0.137[9]

As the data clearly indicates, the novel pyridine carboxamide derivative Compound 21g demonstrates significantly higher potency, with an IC50 value approximately 3-fold lower than that of the FDA-approved drug Vorinostat in the same study.[9] This suggests a more efficient interaction with the active site of the HDAC enzyme. Furthermore, Compound 21g exhibited low toxicity against normal human umbilical vein endothelial cells (HUVEC), highlighting its potential for a favorable therapeutic window.[9]

Mechanism of Action: Re-activating Tumor Suppressor Genes

HDAC inhibitors, regardless of their specific chemical scaffold, share a common mechanism of action at the molecular level. They function by chelating the zinc ion that is essential for catalysis within the active site of class I, II, and IV HDAC enzymes.[3] This binding event blocks the substrate from accessing the active site, thereby inhibiting the deacetylation of histones.

The resulting hyperacetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed, "euchromatin" state, making the DNA accessible to transcription factors. Consequently, previously silenced tumor suppressor genes (e.g., p21) are re-expressed, triggering anti-cancer cellular pathways.

G I5 I5 R1 Cell Cycle Arrest & Apoptosis I5->R1 Leads to

Conclusion and Future Directions

The benchmarking data presented in this guide highlights the significant potential of the pyridine carboxamide scaffold in the development of next-generation HDAC inhibitors. The representative Compound 21g not only demonstrates superior in vitro potency compared to the established drug Vorinostat but also shows promising selectivity against normal cells.[9]

These findings underscore the value of continued exploration and optimization of this chemical class. Future research should focus on comprehensive profiling of these new derivatives, including:

  • Isoform Selectivity: Determining the inhibitory profile against the various HDAC isoforms to potentially reduce off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity in relevant animal models of cancer.

  • Pharmacokinetic Properties: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile to determine drug-like properties.

By systematically building upon these potent lead compounds, the scientific community can move closer to developing more effective and safer epigenetic therapies for a wide range of malignancies.

References

  • HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC - NIH. National Institutes of Health. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. [Link]

  • HDAC Inhibitors. Myeloma Research News. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ProQuest. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. [Link]

  • A short overview of dual targeting HDAC inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

  • List of FDA-approved HDAC inhibitors, with year of approval, treatment... ResearchGate. [Link]

  • HDAC inhibitors approved by United States Food and Drug Administration. ResearchGate. [Link]

  • Overview of common FDA approved and investigational PARP inhibitors and their treatment profile. ResearchGate. [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]

  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. National Institutes of Health. [Link]

  • Clinical Trials Using Olaparib - NCI. National Cancer Institute. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. [Link]

  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. PubMed. [Link]

  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. ResearchGate. [Link]

  • Pyridine and pyrimidine derivatives as inhibitors of histone deacetylase.

Sources

Bridging the Gap: A Comparative Guide to Computational Prediction and Experimental Reality for Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. Pyridine carboxamides, a class of compounds renowned for their diverse biological activities and coordination chemistry, serve as an exemplary case study for this integrated approach. This guide provides an in-depth comparison of computational predictions against experimental results for pyridine carboxamides, offering researchers, scientists, and drug development professionals a critical perspective on the strengths and limitations of each methodology. We will delve into the nuances of synthesis, spectroscopic characterization, and biological evaluation, underscoring the causal relationships behind experimental choices and the self-validating nature of a well-designed research workflow.

The Two Pillars: Computational Foresight and Experimental Ground Truth

The journey of a novel pyridine carboxamide from concept to application hinges on two complementary pillars: the predictive power of computational chemistry and the irrefutable evidence of experimental data. Computational methods, particularly Density Functional Theory (DFT), allow for the in silico exploration of molecular properties, reaction mechanisms, and biological interactions, offering a cost-effective and rapid screening tool.[1][2] Experimental techniques, on the other hand, provide the tangible proof required to confirm these predictions and uncover unforeseen phenomena.

The following diagram illustrates the iterative and synergistic workflow that integrates these two domains.

G cluster_comp Computational Prediction cluster_exp Experimental Validation Molecular Design Molecular Design DFT Calculations DFT Calculations Molecular Design->DFT Calculations Initial Structures Property Prediction Property Prediction (Spectra, Reactivity, Bioactivity) DFT Calculations->Property Prediction Optimized Geometries, Electronic Properties QSAR & Docking QSAR & Molecular Docking Property Prediction->QSAR & Docking Descriptor Calculation Synthesis Synthesis QSAR & Docking->Synthesis Prioritized Candidates Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Synthesis->Spectroscopy Purified Compounds Bioassay Biological Assays Synthesis->Bioassay Test Compounds Spectroscopy->DFT Calculations Feedback Loop: Compare Spectra Crystallography X-ray Crystallography Spectroscopy->Crystallography Structural Confirmation Crystallography->DFT Calculations Bioassay->QSAR & Docking Feedback Loop: Validate Predictions

Caption: Integrated workflow for pyridine carboxamide research.

I. Molecular Structure: The Foundation of Function

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Here, we compare the computationally derived geometries with experimentally determined crystal structures.

Computational Approach: Geometry Optimization

Density Functional Theory (DFT) is a robust method for predicting the equilibrium geometry of molecules.[1][2] By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G+(d,p)), researchers can calculate bond lengths and angles with a high degree of accuracy.[3][4][5] These calculations are crucial for understanding steric and electronic effects that influence molecular conformation.

Experimental Benchmark: X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive experimental structure of a molecule in the solid state.[6][7] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Comparison and Insights

A study on pyridine-2,6-dicarboxamide derivatives successfully solved the crystal structures of several compounds, providing a direct benchmark for computational models.[6][7] It was found that the bond lengths and angles of these compounds are very close to those of similar organic compounds.[8] In many cases, the substituted pyridine ring and the amide moieties are coplanar, but significant deviations can occur, highlighting the importance of experimental validation.[8]

ParameterComputational (DFT/B3LYP)Experimental (X-ray)
C=O Bond Length~1.23 Å~1.22 Å
C-N (Amide) Bond Length~1.35 Å~1.33 Å
Pyridine C-C Bond Lengths~1.39 - 1.40 Å~1.38 - 1.39 Å
Dihedral Angle (Pyridine-Amide)Varies (0-70°)Varies (e.g., 45.7°, 68.3°)[8]

Table 1: Representative comparison of geometric parameters.

The close agreement for bond lengths validates the use of DFT for initial structural predictions. However, dihedral angles, which define the overall molecular shape, can show greater variance. This is often due to packing forces in the crystal lattice that are not accounted for in gas-phase computational models. This discrepancy underscores the necessity of experimental data for understanding solid-state conformations.

II. Spectroscopic Signatures: A Tale of Vibrations and Spins

Spectroscopic techniques provide a fingerprint of a molecule, revealing information about its functional groups and atomic connectivity.

A. FT-IR Spectroscopy: The Dance of Molecular Bonds

Computational Prediction: Vibrational Frequency Calculations

Following geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule.[1] These frequencies correspond to the absorption bands observed in an FT-IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Experimental Measurement: FT-IR Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic peaks for different functional groups, such as the C=O stretch of the amide and the N-H bend.[9][10]

Comparison and Insights

For pyridine carboxamides, the amide I (C=O stretch) and amide II (N-H bend) bands are of particular interest. A study on sulfobetaine derivatives of pyridine carboxamides demonstrated a notable difference in the position of the amide-II peak between ortho- and para-/meta-derivatives, which was attributed to hydrogen bonding.[11]

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch~3400-3500~3300-3400
C=O Stretch (Amide I)~1680-1720~1650-1680[12]
N-H Bend (Amide II)~1580-1620~1550-1600
Pyridine Ring C=C/C=N Bending~1400-1600~1400-1600[11]

Table 2: Comparison of key FT-IR vibrational frequencies.

The correlation between predicted and experimental spectra is generally strong, allowing for the confident assignment of major peaks.[13] Discrepancies can provide valuable information about intermolecular interactions, such as hydrogen bonding, which can shift peak positions.[11]

B. NMR Spectroscopy: Probing the Nuclear Environment

Computational Prediction: Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.[14] These calculations provide a theoretical spectrum that can be compared directly with experimental data.

Experimental Measurement: ¹H and ¹³C NMR

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][15] The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed information about molecular structure.[16]

Comparison and Insights

For a series of newly synthesized pyridine carboxamide derivatives, the structures were confirmed by spectral and elemental analyses.[12] For example, in the ¹H NMR spectrum of one derivative, significant singlets were observed for CH₃ and NH protons, along with aromatic multiplets, which matched the expected structure.[12]

NucleusPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Amide N-H 8.0 - 9.58.5 - 9.2[12]
Pyridine H (ortho to N)8.5 - 9.08.2 - 8.9[17]
Pyridine H (meta/para to N)7.0 - 8.57.2 - 8.4[12]
Amide C =O160 - 170162 - 168[14]
Pyridine C (ortho to N)148 - 155147 - 152

Table 3: Comparison of typical ¹H and ¹³C NMR chemical shifts.

Quantum-chemical calculations have been shown to yield a high correlation (over 99%) with experimental NMR chemical shifts for pyridine carboxamides, making them a reliable tool for structural verification.[14]

III. Biological Activity: From In Silico Screening to In Vitro Reality

A major driving force for the synthesis of pyridine carboxamides is their potential as therapeutic agents. Computational models are invaluable for predicting and rationalizing their biological activity.

Computational Approach: QSAR and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity.[18] These models can predict the activity of new compounds based on calculated molecular descriptors. Molecular docking simulates the binding of a ligand to the active site of a protein, predicting binding affinity and orientation.[19]

Experimental Validation: In Vitro and In Vivo Assays

The predicted biological activity must be confirmed through experimental assays. These can range from in vitro enzyme inhibition assays to cell-based assays and, ultimately, in vivo studies in animal models.[20][21][22]

Comparison and Insights

A study on novel carboxamide-linked pyridopyrrolopyrimidines as potential SARS-CoV-2 inhibitors used in silico docking studies to predict binding to the main protease (MPro).[20] The in vitro assays confirmed that several of the synthesized compounds had promising inhibitory activity, with IC₅₀ values in the low micromolar range.[20] Similarly, a QSAR modeling study on imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents led to the in silico design of six new compounds with predicted higher activity.[18] Subsequent experimental testing of related compounds has shown that this class is a promising lead for anti-tuberculosis drug development.[21]

Compound SeriesComputational PredictionExperimental Result
Imidazo[1,2-a]pyridinesQSAR model predicted high anti-tubercular activity (pMIC).[18]MMV687254 identified as a potent anti-tubercular agent; active against drug-resistant strains.[21]
PyridopyrrolopyrimidinesDocking showed stable binding to SARS-CoV-2 MPro.[20]Compounds 25 and 29 showed promising inhibitory activity with low micromolar IC₅₀ values.[20]
Pyridine CarboxamidesDocking predicted binding to the colchicine site of tubulin.[23]Compounds exhibited potent cytotoxicity against cancer cell lines and inhibited tubulin polymerization.[23]
Nicotinamide DerivativesIn silico evaluation suggested promising pharmacological effects and low toxicity.[8]In vitro assays confirmed low cytotoxicity on four cell lines.[24]

Table 4: Correlation of predicted and observed biological activities.

While computational methods are powerful for lead identification and optimization, they are not infallible. The complexity of biological systems means that experimental validation is essential. For instance, a compound that shows excellent docking scores may have poor solubility or be rapidly metabolized in vivo, issues that are not always captured by simpler computational models.[19][23]

IV. Experimental Protocols: A Guide to Practice

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are crucial.

Synthesis of a Representative Pyridine Carboxamide

This protocol describes a general method for the synthesis of N-aryl pyridine carboxamides via condensation.[6][7]

  • Preparation of Pyridine-2-carbonyl chloride: To a solution of pyridine-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the appropriate aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude pyridine-2-carbonyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridine carboxamide.[25]

Spectroscopic Characterization Workflow

The following diagram outlines the standard workflow for characterizing a newly synthesized pyridine carboxamide.

G Start Start Purified_Compound Purified Pyridine Carboxamide Start->Purified_Compound FTIR_Analysis FT-IR Spectroscopy Purified_Compound->FTIR_Analysis Functional Group ID NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR_Analysis Structural Elucidation Mass_Spec Mass Spectrometry Purified_Compound->Mass_Spec Molecular Weight Structure_Confirmation Structure Confirmation FTIR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation Mass_Spec->Structure_Confirmation End End Structure_Confirmation->End Consistent Data

Caption: Workflow for spectroscopic characterization.

Conclusion

The study of pyridine carboxamides exemplifies the powerful partnership between computational prediction and experimental validation. DFT calculations provide remarkable accuracy for predicting molecular geometries and spectroscopic properties, guiding synthetic efforts and aiding in structural elucidation. Concurrently, QSAR and molecular docking serve as indispensable tools for prioritizing candidates for biological testing. However, the inherent limitations of computational models, such as the difficulty in perfectly simulating complex biological environments and solid-state effects, highlight the non-negotiable role of experimental work. X-ray crystallography, NMR, FT-IR, and biological assays provide the essential ground truth that confirms, refutes, and refines our theoretical understanding. For researchers in drug discovery and materials science, a deep appreciation for both domains is not just beneficial—it is fundamental to innovation and success.

References

  • Kramarova, E. P., Borisevich, S. S., Khamitov, E. M., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542. [Link]

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927–5937. [Link]

  • Jasiński, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4983. [Link]

  • Aljuhani, A., Ahmed, H. E. A., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1163. [Link]

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 269-276. [Link]

  • Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. Bulletin of the National Research Centre, 44(1), 136. [Link]

  • Jasiński, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4983. [Link]

  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542. [Link]

  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 17, 953-962. [Link]

  • Sharma, P., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 5(1), 12-28. [Link]

  • Naseer, A., et al. (2023). Synthesis, in-vitro cytotoxicity, and molecular modeling of novel pyridine carboxamide and carbothioamide derivatives. Journal of Molecular Structure, 1289, 135833. [Link]

  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542. [Link]

  • Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 295(44), 14946-14959. [Link]

  • Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Request PDF. [Link]

  • Sharma, P., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. ResearchGate. [Link]

  • Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 503-509. [Link]

  • Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 24(18), 3342. [Link]

  • Al-Hamdani, A. A. S. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports, 13(1), 20286. [Link]

  • Pal, R., et al. (2022). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 240, 114571. [Link]

  • Roy, R. K., & Singh, P. (2017). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 129(5), 631-638. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • Dziadulewicz, E. K., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 123-126. [Link]

  • Integrated Spectrometry. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PMC. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Kramarova, E. P., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Purification Methods for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyridine Chemistry

Pyridine and its derivatives are fundamental building blocks in modern science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] In these highly sensitive applications, the purity of the pyridine derivative is not merely a quality metric; it is a critical determinant of a final product's efficacy, safety, and reliability. Impurities, which can include starting materials, by-products like picolines and lutidines, or residual solvents and water, can drastically alter biological activity, compromise material integrity, and invalidate research data.[3][4]

This guide provides an in-depth comparison of the most effective methods for purifying pyridine derivatives. We will move beyond simple procedural lists to explore the underlying principles of each technique, offering field-proven insights into their relative efficacies. This content is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a comprehensive understanding to make informed decisions in the laboratory.

Decision Framework: Selecting the Optimal Purification Strategy

The choice of a purification method is dictated by the physicochemical properties of the target compound, the nature of the impurities, the required scale, and the desired final purity. The following decision tree provides a high-level framework for navigating this selection process.

G Start Crude Pyridine Derivative IsSolid Is the Compound a Solid? Start->IsSolid Initial State IsLiquid Is the Compound a Liquid? Start->IsLiquid Initial State Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography (Flash or HPLC) IsSolid->Chromatography No, or requires higher purity ThermalStability Is it Thermally Stable? IsLiquid->ThermalStability Yes AcidBaseProp Significant pKa Difference from Impurities? ThermalStability->AcidBaseProp No, or non-volatile impurities present ThermalStability->Chromatography No (thermally labile) Distillation Distillation (Fractional, Vacuum) ThermalStability->Distillation Yes, large scale, volatile impurities AcidBaseProp->Chromatography No, or isomers present AcidBaseExt Acid-Base Extraction AcidBaseProp->AcidBaseExt Yes, initial cleanup Scale What is the Scale? G cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Pyridine (P) + Neutral Impurities (I) B Add 1M HCl Shake & Separate A->B D Neutral Impurities (I) G Purified Pyridine (P) H Dry & Evaporate G->H C Pyridinium Salt (P-H+) E Add 2M NaOH Extract with Organic Solvent C->E F Regenerated Pyridine (P) F->G Extraction B->D B->C P -> P-H+ E->F

Caption: Workflow for purification via acid-base extraction.

Distillation: Purification Based on Volatility

Distillation separates components of a liquid mixture based on differences in their boiling points. For pyridine derivatives, this is a highly effective method for removing non-volatile impurities or solvents with significantly different boiling points.

Principle of Causality: By heating a liquid mixture, the component with the lower boiling point will vaporize preferentially. This vapor is then cooled and condensed back into a liquid, which is collected separately. The efficacy of the separation depends on the difference in boiling points and the efficiency of the distillation column. Vacuum distillation is employed for high-boiling or thermally sensitive compounds, as it lowers the boiling point by reducing the ambient pressure.

Efficacy & Applications:

  • High Efficacy For: Large-scale purification (>10 g), removing non-volatile solids, high-boiling polymeric by-products, or low-boiling solvents.

  • Special Consideration (Azeotropes): Pyridine forms a minimum boiling azeotrope with water (boiling point 94°C, 43% water), which cannot be separated by simple distillation. [5]Extractive distillation, using an agent like isophorone or sulfolane that alters the relative volatility, is required to break the azeotrope and obtain anhydrous pyridine. [5]* Pre-treatment: Crude pyridine is often treated with an alkali metal compound (e.g., NaOH, KOH) before distillation. [6][7][8]This is believed to condense aldehyde impurities into high-boiling compounds, facilitating their separation during distillation. [8]

Experimental Protocol: Fractional Vacuum Distillation
  • Pre-treatment: In a round-bottom flask, stir the crude pyridine derivative with drying agents like solid KOH or CaO for several hours to remove water. [3]2. Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum. Connect the receiving flask to a cold trap and a vacuum pump.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. Discard the initial low-boiling "forerun," which may contain volatile impurities. Collect the main fraction distilling at a constant temperature and pressure. Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.

  • Storage: Store the purified pyridine derivative over molecular sieves and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

Recrystallization: Exploiting Differential Solubility

Recrystallization is the gold-standard technique for purifying solid compounds. [9]It is capable of yielding material of very high purity.

Principle of Causality: The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent. [10]An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. [10][11]The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) dissolved in the solvent. [9][12] Efficacy & Applications:

  • High Efficacy For: Obtaining high-purity crystalline solids, removing soluble impurities and colored materials (with the use of charcoal).

  • Challenges: Some pyridine derivatives can be difficult to crystallize due to their polarity and hydrogen bonding capabilities. [11][13]Finding the right solvent is the most critical and often time-consuming step. [10]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude solid and a few drops of a candidate solvent. Observe solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. [11]For polar pyridine derivatives, polar solvents like ethanol, methanol, or water are good starting points. [11]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to boiling with swirling, until the solid just dissolves. Do not add excess solvent. [14]3. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask. [14]5. Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. [14]6. Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. [15]Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography: High-Resolution Separation

Column chromatography is a highly versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [14]For pyridine derivatives, it is particularly useful for separating mixtures of similar compounds, such as isomers, or for final polishing to achieve the highest purity. [16][17] Principle of Causality: A solution of the crude mixture is loaded onto the top of a column packed with a stationary phase. A solvent (or mixture of solvents) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. More polar compounds generally adhere more strongly to a polar stationary phase like silica gel and thus elute later.

Efficacy & Applications:

  • High Efficacy For: Separating complex mixtures, isomers (positional, cis-trans), and removing impurities with similar properties to the main compound. [16][18][19]High-Performance Liquid Chromatography (HPLC) is the premier method for quantitative purity analysis and preparative purification of small quantities. [20][21][22]* Challenges with Basic Compounds: The basic nitrogen atom in pyridines can interact strongly with acidic residual silanol groups on the surface of silica gel. [23]This interaction leads to peak tailing and poor separation.

  • Mitigation Strategy: To counteract peak tailing, a small amount of a competing base, such as triethylamine (TEA) or ammonia, is often added to the mobile phase. [14][23]These additives preferentially interact with the acidic silanol sites, "shielding" them from the pyridine analyte and resulting in sharper, more symmetrical peaks. [23]

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the target compound from impurities, aiming for an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimum amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridine derivative.

G cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation A Select Solvent System via TLC B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent under Pressure C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: A standard workflow for flash column chromatography.

Comparative Summary of Purification Methods

The following table provides a comparative overview of the methods discussed, based on key performance indicators relevant to a research and development setting.

Method Principle Typical Purity Achieved Scale Key Advantages Key Disadvantages Best For Removing...
Acid-Base Extraction Differential solubility of neutral vs. salt form [24]90-98%Lab to Pilot (mg to kg)Fast, inexpensive, good for initial bulk cleanup. [7][25]Cannot separate compounds with similar pKa; requires use of aqueous solutions. [24]Neutral or acidic impurities, inorganic salts.
Distillation Difference in boiling points98-99.9%Lab to Industrial (g to tons)Excellent for large scale, effective for volatile compounds. [6][8]Requires thermal stability; azeotropes can be a major issue. [5]Non-volatile solids, solvents with significantly different boiling points.
Recrystallization Differential solubility in a solvent at different temperatures [12]>99.5%Lab to Industrial (mg to tons)Can achieve very high purity; relatively inexpensive. [9]Finding a suitable solvent can be difficult; potential for low recovery. [11]Soluble impurities present in smaller quantities.
Column Chromatography Differential partitioning between stationary and mobile phases [14]>99.8%Lab (µg to >100 g)High resolution, versatile, can separate very similar compounds and isomers. [16][18]Can be slow, costly (solvents, stationary phase), and prone to issues with basic compounds. [23]Isomers, by-products with similar polarity.

Conclusion

The purification of pyridine derivatives is a multi-faceted challenge where no single method is universally superior. A successful purification strategy often involves a combination of techniques: an initial bulk cleanup using acid-base extraction or distillation, followed by a final polishing step like recrystallization or chromatography to achieve the exacting purity standards required in modern research and industry. By understanding the fundamental principles, advantages, and limitations of each method, the discerning scientist can design an efficient and effective workflow, ensuring the integrity of their compounds and the success of their scientific endeavors.

References

  • pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem. Benchchem.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. SIELC Technologies.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • HPLC Column for Structual Isomers. Nacalai Tesque.
  • US3431266A - Method for recovery of pyridine bases - Google Patents.
  • CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
  • US5100514A - Separation of pyridine from water by extractive distillation - Google Patents.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Pyridine-N-oxide - Wikipedia. Wikipedia.
  • Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products - Benchchem. Benchchem.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Purification of Pyridine - Chempedia - LookChem. LookChem.
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Acid–base extraction - Wikipedia. Wikipedia.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
  • Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Deriv
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem. Benchchem.
  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. NCBI.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates.
  • What is Pyridine N Oxide Prepar
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evalu
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Chemistry LibreTexts.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. | Scilit. Scilit.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Benchchem.
  • Extractions (video) - Khan Academy. Khan Academy.
  • A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate.
  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Reddit.
  • Pyridine - Wikipedia. Wikipedia.
  • Synthesis of functionalized pyridinium salts bearing a free amino group - ResearchGate.
  • Purification by Recrystalliz
  • Functionalization of pyridines. | Download Scientific Diagram - ResearchGate.
  • Pyridines. University of Technology Sydney.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. MDPI.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. MDPI.
  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and chemical research, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, a compound characterized by its unique combination of a pyridine core, a carboxylic acid amide, and a trimethylsilyl-protected ethynyl group. As no specific Safety Data Sheet (SDS) for this compound is readily available, this document synthesizes information from structurally related molecules and established best practices for its constituent functional groups to ensure a robust and scientifically grounded approach to its waste management.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with this compound is paramount. This assessment is based on the known risks of its structural components:

  • Pyridine Moiety: Pyridine and its derivatives are generally considered hazardous.[1] They can be flammable, toxic, and irritating to the skin, eyes, and respiratory system.[2][3] Exposure can lead to symptoms such as dizziness, headache, and nausea.[2] Upon thermal decomposition, pyridine compounds can produce poisonous gases, including hydrogen cyanide and nitrogen oxides.[3][4][5]

  • Carboxylic Acid Amide Group: While specific toxicity data for the target compound is unavailable, related structures like pyridine-2-carboxamide are known to cause skin and serious eye irritation.[6][7] Similarly, 3-Amino-pyridine-2-carboxylic acid amide is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[8]

  • Trimethylsilyl (TMS) Ethynyl Group: Organosilicon compounds, particularly those with reactive groups like alkynes, require careful handling.[9] While the trimethylsilyl group is often used as a protecting group and can impart thermal stability, the reactivity of the ethynyl group and the potential for hydrolysis of the C-Si bond should be considered.[10]

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[11]Avoid ingestion, skin contact, and inhalation of dust or vapors.[6][11]
Skin Corrosion/Irritation Causes skin irritation.[7][12]Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][12]Wear safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation.[7][12]Handle in a well-ventilated area or a chemical fume hood.[1][2]
Flammability Based on the pyridine component, it should be treated as a potentially flammable solid.[3][11]Keep away from heat, sparks, and open flames.[11]
Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling and disposing of this compound is the consistent and correct use of personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[1]Provides a barrier against skin contact and potential absorption.
Eye Protection Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[1]Protects eyes from contact with the solid compound or solutions containing it.
Skin and Body Protection Chemical-resistant lab coat.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]Protects against inhalation of fine particles or potential vapors.
Disposal Protocol: A Step-by-Step Guide

The following protocol is a recommended procedure for the disposal of this compound. It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[13]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un- or lightly contaminated solid waste (e.g., weighing paper, gloves, bench paper) in a designated, clearly labeled hazardous waste container.

    • For larger quantities of the pure compound or reaction residues, use a separate, compatible, and sealed container. The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on the solvent used.[14]

    • Never dispose of this compound or its solutions down the drain.[11][14]

    • Ensure waste containers are compatible with the chemical. For instance, acids and bases should not be stored in metal containers.[13]

Step 2: On-Site Neutralization (for trace amounts and decontamination)

  • For decontaminating glassware or work surfaces with trace amounts of the compound, a cautious approach is necessary.

  • Wipe surfaces with a cloth dampened with a suitable solvent (e.g., acetone, isopropanol) and dispose of the cloth as solid hazardous waste.[15]

  • Rinse glassware with a small amount of an appropriate organic solvent and collect the rinsate in the designated liquid hazardous waste container.

Step 3: Final Disposal

  • The ultimate disposal method for this compound is likely to be incineration by a licensed chemical destruction facility.[16] This method is preferred for many organic compounds as it ensures complete destruction.

  • The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[16]

  • All waste containers must be securely sealed, properly labeled, and stored in a designated hazardous waste storage area until collection by a certified hazardous waste disposal company.[13] This storage area should be well-ventilated and away from ignition sources.[3]

dot

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust formation.[6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3][5]

  • Clean: Once the bulk of the spill is contained, decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, researchers can ensure that their work is conducted with the highest standards of safety and compliance. Always consult your institution's specific waste disposal guidelines and EHS professionals for any questions or concerns.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. Available at: [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available at: [Link]

  • Pyridine HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. WMU's ScholarWorks. Available at: [Link]

  • Et3Al reagent system in the homo-coupling of trimethylsilyl-substituted alkynes. PMC - NIH. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Available at: [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH. Available at: [Link]

  • 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Bio-Rad. Available at: [Link]

  • 2-Pyridinecarboxamide | C6H6N2O | CID 15070. PubChem. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.. Available at: [Link]

  • Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. ACS Publications. Available at: [Link]

  • 3-Pyridinecarboxylic acid, trimethylsilyl ester | C9H13NO2Si | CID 520206. PubChem. Available at: [Link]

  • 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725. PubChem. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • Matrix this compound. Lab-Supplier Mall. Available at: [Link]

  • Amides of 2-pyridine-carboxylic acid (PA). ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide (CAS Number: 499193-54-3)[1]. As a specialized reagent in drug development and chemical synthesis, its unique molecular structure—incorporating a pyridine ring, a carboxylic acid amide, and an organosilane moiety—necessitates a detailed, risk-based approach to laboratory handling. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring that researchers can work with confidence and safety.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals in their workplace and be protected from exposure.[2][3][4] This guide is designed to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP)[2][4].

Hazard Identification and Risk Assessment: A Tri-Functional Analysis

  • Pyridine Moiety : Pyridine and its derivatives are known to be skin and respiratory irritants, potentially harmful if inhaled, swallowed, or absorbed through the skin.[5][6] They are often flammable and characterized by a strong, unpleasant odor.[5][7]

  • Organosilane Group : Organosilanes can be reactive and pose potential risks if not handled properly.[8] While many are used for their stability, certain functional groups can increase reactivity, and improper handling can lead to skin irritation.[8][9]

  • Fine Powder Nature : As a solid, the compound presents an inhalation risk. Fine chemical powders can easily become airborne, leading to respiratory tract irritation.[10][11]

Based on this analysis, a summary of anticipated hazards is presented below.

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on related structures like pyridine-2-carboxylic acid.[12]
Skin Irritation Category 2 (Causes skin irritation) Common hazard for pyridine derivatives and some organosilanes.[8]
Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation) A significant risk associated with pyridine compounds and related structures.[12]
Respiratory Irritation Potential Hazard Inhalation of fine powder can cause irritation.[5][11]

Engineering Controls and Work Practices: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering and administrative controls.[13]

  • Ventilation : All manipulations of solid this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[5][14] This is critical to prevent the inhalation of airborne particulates.[5]

  • Designated Area : All work with this compound should be conducted in a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[7][15] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[12][14]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be based on a thorough hazard assessment of the specific tasks being performed.[10][16][17]

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times when handling the compound in liquid or solid form.[18]

  • Recommended for High-Risk Tasks : When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[10][17]

Hand Protection

Glove selection must account for both chemical resistance and the physical form of the substance. For pyridine and related compounds, nitrile or butyl rubber gloves are often recommended.[5] However, glove performance varies significantly by manufacturer, thickness, and exposure time.[19][20]

Glove MaterialSplash ContactProlonged ContactRationale
Nitrile Rubber Good Fair to Poor Suitable for incidental splash hazards but should be replaced immediately upon contact.[21] Thin nitrile gloves are not intended for prolonged, direct exposure.[21]
Butyl Rubber Excellent Excellent Offers superior resistance to many solvents and pyridine-like compounds.[10]
Double Gloving Recommended Recommended Wearing two pairs of nitrile gloves or an inner nitrile glove with a heavier outer glove (e.g., butyl rubber) provides an added layer of protection and allows for safe removal of the outer glove if contamination occurs.

Causality : The choice of glove material is determined by its resistance to chemical permeation and degradation.[20] While standard nitrile gloves are common in labs, they offer limited protection against sustained contact with many organic compounds.[21] For pyridine, breakthrough times can be poor for thinner gloves.[22] Therefore, for anything beyond incidental contact, a more robust glove like butyl rubber is scientifically justified.[23]

Body Protection
  • A flame-resistant lab coat is required. Ensure the coat is fully buttoned and the sleeves are down to the wrists.

  • Wear long pants and closed-toe shoes to protect the skin from potential spills.[16]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a failure of engineering controls or in an emergency situation (e.g., a large spill), respiratory protection is essential.[24]

  • Requirement : A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place if respirators are used.[25]

  • Respirator Type : For spill cleanup or emergency response outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and N95 particulate pre-filters is recommended.[24][26][27] For higher concentrations, a full-face respirator provides a higher assigned protection factor (APF).[25]

Workflow: From Receipt to Disposal

A structured workflow minimizes the risk of exposure and cross-contamination. The following diagram outlines the key stages for handling this compound.

G cluster_prep Preparation & Storage cluster_handling Active Handling (In Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Receive & Verify - Check container integrity. - Verify label against order. B 2. Log & Store - Enter into chemical inventory. - Store in a cool, dry, well-ventilated area away from incompatibles. A->B C 3. Don Full PPE - Lab coat, goggles, double gloves. B->C D 4. Weigh & Prepare Solution - Use anti-static weigh paper. - Add solid to solvent slowly. C->D E 5. Perform Experiment - Keep containers closed when not in use. - Monitor reaction. D->E F 6. Decontaminate - Clean glassware and work surfaces. E->F G 7. Segregate Waste - Solid Waste (contaminated PPE, weigh paper). - Liquid Waste (reaction mixture, rinsates). F->G H 8. Package & Label Waste - Use compatible, sealed containers. - Affix hazardous waste label. G->H Solid G->H Liquid I 9. Store Waste for Pickup - Store in designated satellite accumulation area. H->I

Caption: Logical workflow for handling this compound.

Emergency Procedures

  • Skin Contact : Immediately remove all contaminated clothing.[14][15] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[6][12]

  • Inhalation : Move the person to fresh air.[14][28] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water.[12] Seek immediate medical attention.

  • Spill : Evacuate the area. For a small spill inside a fume hood, use a compatible absorbent material (e.g., sand, diatomaceous earth) to contain it.[7][14] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the lab and contact your institution's emergency response team.

Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[6][29] All waste generated from handling this compound must be treated as hazardous waste.

  • Identify and Classify : The waste should be classified based on its components (e.g., halogenated or non-halogenated organic solvent waste, solid chemical waste).[29][30]

  • Segregate Waste :

    • Solid Waste : Contaminated gloves, weigh papers, and absorbent materials should be collected in a designated, labeled, and sealed container.[30] Do not mix with general trash.

    • Liquid Waste : Unused solutions and solvent rinsates should be collected in a compatible, leak-proof container (e.g., not metal for acidic waste).[31] Keep chlorinated and non-chlorinated solvent waste streams separate where possible.[32] The container must be kept closed when not in use.[31]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[3][31]

  • Storage and Disposal : Store waste containers in a designated satellite accumulation area.[31] Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[6][29][31] Never dispose of this chemical down the drain.[15][33]

By adhering to these scientifically grounded protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • NIOSH Guide to Industrial Respiratory Protection. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH publishes guide on air-purifying respirator selection. Safety+Health Magazine. [Link]

  • Chemical Compatibility Guide for: High Five™ Gloves. New Pig. [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Regulations.gov. [Link]

  • Respirator Selection Guide for the Healthcare Industry. Centers for Disease Control and Prevention (CDC)/NIOSH. [Link]

  • Unlocking the Power of Organic Silane: A Guide to Sustainable Innovation. Strikingly. [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara - Environment, Health and Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Service Thread. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • GLOVE SELECTION CHART. WSU Spokane. [Link]

  • A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.